molecular formula C6H10N2S B1419799 Methyl-(1-thiazol-2-yl-ethyl)-amine CAS No. 933682-50-9

Methyl-(1-thiazol-2-yl-ethyl)-amine

Cat. No.: B1419799
CAS No.: 933682-50-9
M. Wt: 142.22 g/mol
InChI Key: LQNHSIORGPFNFA-UHFFFAOYSA-N
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Description

Methyl-(1-thiazol-2-yl-ethyl)-amine is a chemical compound built around the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry and drug discovery. The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile moiety with significant chemical and pharmacological relevance . Although the specific applications of this particular derivative are under investigation, compounds based on the 2-aminothiazole core have demonstrated a wide spectrum of biological activities in scientific research. These include potent inhibitory effects against enzymes like α-glucosidase and α-amylase, which are key targets in the management of diabetes . Furthermore, 2-aminothiazole derivatives have been explored as urease inhibitors, which have implications for treating infections caused by Helicobacter pylori and other urease-producing bacteria . The structural features of this compound also suggest potential for serving as a key synthetic intermediate or precursor in the development of molecules with antioxidant, anticancer, and anti-inflammatory properties . Its mechanism of action in research settings is typically tied to targeted enzyme inhibition or modulation of specific receptors, making it a valuable tool for probing biochemical pathways. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5(7-2)6-8-3-4-9-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNHSIORGPFNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl-(1-thiazol-2-yl-ethyl)-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. The thiazole moiety is a critical pharmacophore found in numerous approved drugs, making its derivatives valuable building blocks for novel therapeutic agents.[1] This document outlines a robust and widely applicable synthetic methodology—reductive amination—and details the necessary spectroscopic and chromatographic techniques required for unambiguous structural confirmation and purity assessment. The content is structured to provide not only procedural steps but also the underlying chemical principles, empowering researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Importance

The thiazole ring is a cornerstone heterocyclic scaffold in modern drug discovery, valued for its unique electronic properties and ability to engage in various biological interactions.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound represents a chiral secondary amine derivative that serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its structural features—a secondary amine for further functionalization and a chiral center—make it a valuable synthon for creating libraries of potential drug candidates.

This guide focuses on the most direct and reliable synthetic route starting from the commercially available precursor, 2-acetylthiazole.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to a carbon-nitrogen bond formed via reductive amination. This strategy is one of the most powerful and reliable methods for amine synthesis in organic chemistry.[3][4]

The key disconnection is made at the C-N bond between the ethyl backbone and the methylamino group. This leads back to two primary starting materials:

  • 2-Acetylthiazole: The ketone component that provides the thiazole ring and the ethyl backbone.[5]

  • Methylamine: The amine source.

The forward synthesis involves the condensation of 2-acetylthiazole with methylamine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) or its milder derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for the reduction step, as they selectively reduce the iminium ion in the presence of the starting ketone.[3]

Synthetic Workflow and Experimental Protocol

The synthesis is performed as a one-pot reductive amination, which is efficient and minimizes the need to isolate the potentially unstable imine intermediate.

G cluster_0 Synthesis Workflow A Reactant Mixing (2-Acetylthiazole, Methylamine, Solvent) B Imine Formation (Acid Catalyst, Stirring) A->B Condensation C In-situ Reduction (Add Reducing Agent, e.g., NaBH4) B->C Selective Reduction D Reaction Quench & Workup (Water/Brine Wash) C->D Neutralization E Purification (Column Chromatography) D->E Isolation F Characterization (NMR, MS, IR, HPLC) E->F Validation

Caption: High-level workflow for the synthesis of the target amine.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 2-Acetylthiazole (1.0 eq)

  • Methylamine (2.0-3.0 eq, typically as a solution in THF or Methanol)

  • Sodium Borohydride (NaBH₄) (1.5-2.0 eq)

  • Methanol (Anhydrous)

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiazole (1.0 eq) and dissolve it in anhydrous methanol. Cool the flask to 0 °C in an ice bath.

    • Rationale: Methanol is an excellent solvent for the reactants and the borohydride reducing agent.[6] Cooling the reaction helps to control the initial exothermic reaction upon adding the amine and the reducing agent.

  • Amine Addition: Slowly add the methylamine solution (2.0-3.0 eq) to the stirred solution of 2-acetylthiazole. Add a catalytic amount of acetic acid. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

    • Rationale: An excess of the amine drives the equilibrium towards the formation of the iminium ion. The catalytic acid accelerates the condensation step.[6]

  • Reduction: Cool the reaction mixture back down to 0 °C. Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

    • Rationale: Portion-wise addition of NaBH₄ is crucial to manage the exothermic reaction and hydrogen gas evolution, preventing a dangerous runaway reaction.

  • Reaction Monitoring & Quench: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material. Carefully quench the reaction by slowly adding water at 0 °C to decompose any excess NaBH₄.

  • Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the resulting residue between ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

    • Rationale: The bicarbonate wash removes any remaining acetic acid, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes containing a small percentage (e.g., 1%) of triethylamine to prevent the amine from streaking on the acidic silica gel.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound.

G cluster_1 Characterization Logic Start Purified Compound NMR Structure Confirmation (¹H & ¹³C NMR) Start->NMR MS Molecular Weight (Mass Spectrometry) Start->MS IR Functional Groups (FTIR Spectroscopy) Start->IR HPLC Purity Assessment (HPLC/LC-MS) Start->HPLC Final Validated Structure & Purity NMR->Final MS->Final IR->Final HPLC->Final

Caption: A logical workflow for the analytical validation of the final product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound.[7]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Thiazole-H~7.70d1HH on C4 of thiazole
Thiazole-H~7.25d1HH on C5 of thiazole
CH~4.20q1HMethine proton
NH~2.50br s1HAmine proton
N-CH₃~2.40s3HMethyl group on N
CH-CH₃~1.55d3HMethyl group on ethyl

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

CarbonChemical Shift (δ, ppm)Assignment
C=N~172.0C2 of thiazole
C-H~142.5C4 of thiazole
C-H~118.0C5 of thiazole
CH~55.0Methine carbon
N-CH₃~34.0Methyl carbon on N
CH-CH₃~22.0Methyl carbon on ethyl

Table 3: Mass Spectrometry and IR Data

TechniqueExpected ValueInterpretation
Mass Spec (ESI+) m/z: 143.06 [M+H]⁺Confirms molecular weight (C₆H₁₀N₂S = 142.22 g/mol )[8]
FTIR Spectroscopy ν (cm⁻¹): ~3300 (N-H), ~2970 (C-H), ~1600 (C=N)Presence of key functional groups[7]
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.

Table 4: Representative HPLC Method

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result A single major peak with >95% purity

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Handle all chemicals in a well-ventilated fume hood.

  • Handling: Methylamine is a volatile and corrosive gas/solution. Sodium borohydride reacts with water to produce flammable hydrogen gas. Perform the reaction with appropriate caution.

  • Storage: Store the final product, this compound, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to prevent degradation.

Conclusion

This guide details a reliable and reproducible method for the synthesis of this compound via one-pot reductive amination. The causality-driven explanations for experimental choices, coupled with a comprehensive characterization workflow, provide researchers with a self-validating system for producing this valuable chemical intermediate. The protocols and data presented herein serve as a robust foundation for further exploration in drug discovery and development programs.

References

  • A Comparative Spectroscopic Analysis of Thiazol-2-ylmethanamine and Its Analogs. Benchchem.
  • Methyl[2-(1,3-thiazol-2-yl)ethyl]amine | 152483-10-8. Biosynth.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017.
  • Reductive Amination. YouTube. Published March 16, 2023.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. International Research Journal of Pharmacy. Published December 5, 2018.
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed. Published May 30, 2021.

Sources

An In-depth Technical Guide to Methyl-(1-thiazol-2-yl-ethyl)-amine: Chemical Properties, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl-(1-thiazol-2-yl-ethyl)-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its core chemical properties, structural features, plausible synthetic routes, and its potential applications within the pharmaceutical landscape, grounded in the established versatility of the thiazole scaffold.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Sulfathiazole.[2][3][4][5] The unique electronic properties of the thiazole ring allow it to act as a versatile pharmacophore, engaging in various biological interactions and serving as a scaffold for the development of novel therapeutic agents.[1] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[6][7][8] this compound, as a member of this important class of compounds, holds potential for exploration in various drug discovery programs.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a thiazole ring connected to an ethylamine backbone at position 2, with a methyl group on the amine nitrogen.

Systematic IUPAC Name: N-methyl-1-(1,3-thiazol-2-yl)ethan-1-amine

Molecular Formula: C₆H₁₀N₂S

Molecular Weight: 142.22 g/mol [9]

Canonical SMILES: CC(NC)C1=NC=CS1

InChI Key: BDUWTHZMQZVPFE-UHFFFAOYSA-N[9]

The structure features a chiral center at the carbon atom of the ethyl group attached to both the thiazole ring and the amine, meaning it can exist as two enantiomers (R and S). The biological activity of chiral molecules can differ significantly between enantiomers, a critical consideration in drug development.

Methyl-(1-thiazol-2-yl-ethyl)-amine_Structure N1 N C5 C N1->C5 C2 C C2->N1 C_ethyl C* C2->C_ethyl S3 S S3->C2 = C4 C C4->S3 H4 H C4->H4 C5->C4 = H5 H C5->H5 CH3_ethyl CH3 C_ethyl->CH3_ethyl NH NH C_ethyl->NH H_chiral H C_ethyl->H_chiral CH3_amine CH3 NH->CH3_amine Synthesis_Workflow chloroacetone Chloroacetone hantzsch Hantzsch Thiazole Synthesis chloroacetone->hantzsch thioformamide Thioformamide thioformamide->hantzsch methylamine Methylamine (CH3NH2) reductive_amination Reductive Amination methylamine->reductive_amination stab Sodium Triacetoxyborohydride (STAB) stab->reductive_amination acetylthiazole 2-Acetylthiazole acetylthiazole->reductive_amination final_product N-methyl-1-(thiazol-2-yl)ethanamine hantzsch->acetylthiazole reductive_amination->final_product

Caption: Proposed two-step synthesis of N-methyl-1-(thiazol-2-yl)ethanamine.

Detailed Experimental Protocol

Part A: Synthesis of 2-Acetylthiazole

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.

  • Slowly add chloroacetone (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-acetylthiazole.

Part B: Synthesis of N-methyl-1-(thiazol-2-yl)ethanamine

  • Dissolve 2-acetylthiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add methylamine (1.1 eq, typically as a solution in THF or as a salt with subsequent addition of a non-nucleophilic base like triethylamine).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methyl-1-(thiazol-2-yl)ethanamine.

Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. [1]While specific biological data for N-methyl-1-(thiazol-2-yl)ethanamine is limited, its structural motifs suggest potential for various therapeutic applications.

  • Anticancer Agents: Many thiazole-containing compounds, such as Dasatinib and Tiazofurin, are known for their anticancer properties. [3][5]The thiazole ring can interact with various enzymatic targets involved in cancer progression.

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs, including some cephalosporin antibiotics and sulfathiazole. [3][7]Derivatives of 2-aminothiazole have shown promising antibacterial and antifungal activities. [6]* Anti-inflammatory Activity: Several thiazole derivatives have been developed as anti-inflammatory agents, such as Fanetizole and Meloxicam. [2]* Central Nervous System (CNS) Activity: Thiazole-containing compounds have been investigated for their potential as anticonvulsant and neuroprotective agents. [1][8] The introduction of a chiral ethylamine side chain with N-methylation in this compound provides a scaffold for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Conclusion

This compound is a chiral heterocyclic amine with a promising scaffold for drug discovery. While specific experimental data for this compound is sparse, its synthesis is achievable through established chemical methodologies. The rich history of the thiazole moiety in medicine suggests that this compound and its derivatives are valuable candidates for screening in various therapeutic areas, particularly in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Further research into the synthesis of its enantiomerically pure forms and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Marketed drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Retrieved January 19, 2026, from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • N-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2018). PubMed. Retrieved January 19, 2026, from [Link]

  • N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine. (n.d.). BuyersGuideChem. Retrieved January 19, 2026, from [Link]

  • N-ethyl-N-methyl-2-(1,3-thiazol-4-yl)ethanamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 19, 2026, from [Link]

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  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

  • 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

  • N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine. (n.d.). Google Patents.
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  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. (2020). LOCKSS. Retrieved January 19, 2026, from [Link]

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An In-Depth Technical Guide to the Anticipated Biological Activity of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Thiazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, Methyl-(1-thiazol-2-yl-ethyl)-amine. In the absence of direct empirical data for this specific molecule, this document leverages established knowledge of the vast and pharmacologically significant class of thiazole derivatives to project its likely properties and guide future research. By examining the structure-activity relationships of analogous compounds, we will explore potential therapeutic applications, propose synthetic pathways, and outline detailed experimental protocols for the validation of its biological profile. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this promising, yet uncharacterized, chemical entity.

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The structural versatility of the thiazole nucleus allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This has led to the successful development of numerous FDA-approved drugs containing this moiety. The subject of this guide, this compound, is a novel derivative whose biological potential remains to be elucidated. This document will, therefore, serve as a predictive framework to guide its scientific exploration.

Structural Analysis and Predicted Biological Profile

The structure of this compound suggests several avenues for biological interaction. The presence of the 2-aminothiazole core is a common feature in many biologically active compounds.[5] The ethyl-methyl-amine side chain introduces a chiral center and a basic nitrogen atom, which could be crucial for receptor binding or enzymatic interactions. Based on the extensive literature on thiazole derivatives, we can hypothesize the following potential activities:

  • Antimicrobial Activity: Thiazole derivatives have demonstrated significant efficacy against a wide range of bacteria and fungi.[6][7] The mechanism often involves the disruption of microbial cellular processes.

  • Anticancer Activity: Many thiazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[3][4][8] The proposed mechanisms are diverse and include the inhibition of kinases and disruption of microtubule formation.

  • Anti-inflammatory Effects: The thiazole scaffold is present in several anti-inflammatory agents.[9] These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases.

It is imperative to note that these are projections based on structural analogy. Rigorous experimental validation is required to confirm any biological activity.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through established methods for the formation of the thiazole ring and subsequent modification of the side chain. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the core heterocycle.[5]

A plausible synthetic route is outlined below:

Synthesis_of_this compound reagent1 1-Thiazol-2-yl-ethanone step1 Reductive Amination reagent1->step1 reagent2 Methylamine reagent2->step1 reagent3 Reducing Agent (e.g., NaBH4) reagent3->step1 product This compound step1->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1-thiazol-2-yl-ethanone (1 equivalent) in a suitable solvent such as methanol.

  • Amine Addition: Add methylamine (1.2 equivalents) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

In Vitro Biological Activity Screening

To validate the predicted biological profile, a series of in vitro assays should be conducted. The following protocols provide a starting point for the initial screening of this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Grow bacterial and fungal strains in their respective appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on various human cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start This compound antimicrobial Antimicrobial Assays (Broth Microdilution) start->antimicrobial anticancer Anticancer Assays (MTT Assay) start->anticancer antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) start->antiinflammatory animal_models Disease Models (e.g., Infection, Tumor Xenograft) antimicrobial->animal_models anticancer->animal_models toxicology Toxicology Studies (e.g., Acute Toxicity) animal_models->toxicology

Sources

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile pharmacophore, underpinning the therapeutic efficacy of over 18 FDA-approved drugs and a multitude of experimental agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][3] The unique electronic and structural characteristics of the thiazole nucleus enable it to engage with a wide array of biological targets, making it a focal point in modern drug discovery and development.[4][5]

This guide provides a comprehensive framework for the systematic investigation of Methyl-(1-thiazol-2-yl-ethyl)-amine , a specific 2-substituted thiazole derivative. In the absence of direct preclinical data for this molecule, this document outlines a hypothesis-driven approach to elucidate its potential therapeutic targets. By leveraging structure-activity relationships from known bioactive thiazoles and employing a rigorous, multi-tiered experimental workflow, we can efficiently navigate the path from compound of interest to validated therapeutic target.

Structural Analysis and Hypothesis Generation

The starting point for our investigation is the chemical structure of this compound. Its core features include:

  • A 2-aminothiazole scaffold , a common motif in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[2][3]

  • An ethyl-amine substituent at the 2-position, which can influence the molecule's polarity, basicity, and potential for hydrogen bonding with target proteins.

Given these structural elements, we can formulate several primary hypotheses regarding the potential therapeutic applications and molecular targets of this compound.

Hypothesis 1: Anticancer Activity via Kinase Inhibition

Numerous 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3] The dysregulation of kinase activity is a hallmark of many cancers. Therefore, it is plausible that this compound could exert anticancer effects by targeting specific kinases.

Hypothesis 2: Antimicrobial Activity

The thiazole ring is a key component of several antimicrobial agents.[5][6][7] The 2-aminothiazole moiety, in particular, has been shown to be essential for the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication.[8] Thus, this compound may possess antibacterial or antifungal properties.

Hypothesis 3: Anti-inflammatory and Neuroprotective Activity

Thiazole-containing compounds have also been investigated for their anti-inflammatory and neuroprotective effects.[2][3] For instance, certain thiazolylhydrazone derivatives are selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[9] The structural features of this compound warrant an investigation into its potential modulation of inflammatory pathways or neurological targets.

A Phased Approach to Target Identification and Validation

To systematically test our hypotheses, a multi-phased experimental workflow is proposed. This approach is designed to progress from broad, high-throughput screening to more focused, in-depth validation studies.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Deconvolution & Initial Validation cluster_2 Phase 3: In-depth Mechanistic & Preclinical Validation P1_1 High-Throughput Phenotypic Screening (e.g., Cancer Cell Line Panel, Microbial Growth Inhibition) P1_2 Broad Kinase Panel Profiling P1_1->P1_2 Identify initial 'hits' P2_1 Affinity-Based Target Identification (e.g., Chemical Proteomics) P1_2->P2_1 Progress promising hits P2_2 In Vitro Enzymatic Assays P2_1->P2_2 Confirm direct target engagement P2_3 Cellular Thermal Shift Assay (CETSA) P2_2->P2_3 Validate in-cell target binding P3_1 Cell-Based Functional Assays (e.g., Signaling Pathway Analysis) P2_3->P3_1 Advance validated targets P3_2 In Vivo Efficacy Models (e.g., Xenograft Models, Infection Models) P3_1->P3_2 Establish in vivo proof-of-concept P3_3 ADMET Profiling P3_2->P3_3 Assess drug-like properties

Caption: A three-phased workflow for target identification and validation.

Detailed Experimental Protocols

Phase 1: Broad Spectrum Screening
  • Objective: To rapidly assess the biological activity of this compound across a diverse range of disease models.

  • Protocol:

    • Cancer Cell Line Panel: Screen the compound against a panel of 60-100 cancer cell lines representing various tumor types (e.g., NCI-60 panel).

      • Assay: Sulforhodamine B (SRB) or CellTiter-Glo® Luminescent Cell Viability Assay.

      • Endpoint: GI50 (concentration for 50% growth inhibition).

    • Microbial Panel: Test for growth inhibition against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).

      • Assay: Broth microdilution method.

      • Endpoint: Minimum Inhibitory Concentration (MIC).

  • Objective: To identify potential kinase targets.

  • Protocol:

    • Submit this compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases).

    • Assay: Radiometric or fluorescence-based kinase activity assays.

    • Endpoint: Percent inhibition at a fixed compound concentration (e.g., 10 µM). Follow up with IC50 determination for hits.

Phase 2: Target Deconvolution and Initial Validation
  • Objective: To identify the direct binding partners of the compound in a cellular context.

  • Protocol:

    • Synthesize a derivative of this compound with a reactive group for immobilization on a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the affinity matrix with cell lysates from a responsive cell line identified in Phase 1.

    • Wash away non-specifically bound proteins.

    • Elute specifically bound proteins.

    • Identify eluted proteins by mass spectrometry (LC-MS/MS).

  • Objective: To confirm direct inhibition of putative targets identified in kinase profiling or affinity-based methods.

  • Protocol:

    • Obtain recombinant target enzymes.

    • Perform dose-response inhibition assays with this compound.

    • Determine the IC50 value.

    • Conduct mechanism of action studies (e.g., determination of Ki and mode of inhibition).

  • Objective: To confirm target engagement in intact cells.

  • Protocol:

    • Treat intact cells with this compound or vehicle.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate soluble and aggregated proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature by Western blotting or other quantitative methods.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to various temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein D->E F Plot melting curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 3: In-depth Mechanistic and Preclinical Validation
  • Objective: To elucidate the downstream cellular effects of target engagement.

  • Protocol:

    • Signaling Pathway Analysis: Use techniques like Western blotting or phospho-specific antibody arrays to measure the phosphorylation status of downstream substrates of the validated target kinase.

    • Phenotypic Assays: Correlate target engagement with cellular phenotypes such as apoptosis (e.g., caspase-3/7 activity assay), cell cycle arrest (e.g., flow cytometry), or inhibition of microbial biofilm formation.

  • Objective: To assess the therapeutic potential in a living organism.

  • Protocol:

    • Cancer Models: Use xenograft or patient-derived xenograft (PDX) models in immunocompromised mice. Administer this compound and monitor tumor growth.

    • Infection Models: Use appropriate animal models of bacterial or fungal infection. Treat with the compound and assess survival or microbial burden.

  • Objective: To evaluate the drug-like properties of the compound.

  • Protocol:

    • Absorption: Assess permeability using Caco-2 cell assays.

    • Distribution: Determine plasma protein binding.

    • Metabolism: Evaluate metabolic stability in liver microsomes.

    • Excretion: Characterize major metabolites.

    • Toxicity: Perform in vitro cytotoxicity assays in non-cancerous cell lines and preliminary in vivo toxicity studies.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Example Data Summary for a Putative Kinase Inhibitor

ParameterResult
Target Kinase Kinase X
In Vitro IC50 50 nM
CETSA Shift 4.5 °C at 1 µM
Cellular IC50 (Growth) 200 nM
In Vivo Efficacy (Xenograft) 60% tumor growth inhibition at 50 mg/kg
MIC (S. aureus) >100 µM

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the comprehensive evaluation of this compound as a potential therapeutic agent. By systematically progressing through the proposed phases of discovery, researchers can efficiently identify and validate its molecular targets, elucidate its mechanism of action, and build a strong foundation for further preclinical and clinical development. The versatility of the thiazole scaffold suggests that this investigation holds significant promise for uncovering novel therapeutic opportunities.[1][2][3]

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In Vitro Screening of Methyl-(1-thiazol-2-yl-ethyl)-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vitro screening methodologies for a promising class of small molecules: Methyl-(1-thiazol-2-yl-ethyl)-amine derivatives. The thiazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Rationale for Screening Thiazole Derivatives

The thiazole ring is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. Its derivatives have demonstrated a broad spectrum of activities, making them attractive candidates for drug discovery campaigns.[1][2][3] The initial step in realizing the therapeutic potential of novel this compound derivatives is a robust in vitro screening cascade. This process is designed to efficiently identify compounds with desired biological activity, elucidate their mechanism of action, and assess their initial safety profile before committing to more resource-intensive preclinical and clinical studies.[4]

Small-molecule drugs, due to their low molecular weight, can readily penetrate cells and modulate the function of intracellular proteins, thereby affecting molecular pathways.[5][6][7] The screening process for these compounds typically begins with broad, high-throughput assays to identify "hits" from a large chemical library, followed by more focused secondary and mechanistic studies to validate and characterize these initial findings.[5][6][8]

The Screening Cascade: A Multi-Step Approach to Hit Identification and Validation

The in vitro screening of this compound derivatives follows a logical progression from broad, high-throughput screening to more specific and detailed analyses. This tiered approach ensures that resources are focused on the most promising candidates.

Caption: A generalized workflow for the in vitro screening of small molecule libraries.

Primary Screening: Casting a Wide Net

The initial phase of a screening campaign involves testing a large library of this compound derivatives to identify compounds that exhibit a desired biological effect. This is typically accomplished through high-throughput screening (HTS), which allows for the rapid and automated testing of thousands of compounds.[4][8]

High-Throughput Screening (HTS) Assays

HTS can be broadly categorized into two types: biochemical (target-based) and cell-based (phenotypic) assays.[9]

  • Biochemical Assays: These assays are designed to measure the effect of a compound on a specific, purified biological target, such as an enzyme or receptor.[10] They are particularly useful when the molecular target of interest is known. For thiazole derivatives, which have been shown to inhibit various kinases, a kinase activity assay is a common choice.[8][11]

  • Cell-Based Assays: These assays measure the effect of a compound on a whole cell, providing a more physiologically relevant context.[9][12] They can be used to screen for compounds that induce a specific cellular phenotype, such as cell death in cancer cells, without prior knowledge of the molecular target.[13]

Experimental Protocol: High-Throughput Kinase Activity Assay (e.g., B-Raf V600E)

Protein kinases are a major class of drug targets, particularly in oncology.[8][14] The constitutively active B-Raf V600E mutant is a key driver in many melanomas.[15][16]

  • Reagent Preparation: Prepare assay buffer (e.g., 5x Kinase Buffer 1), ATP solution (e.g., 500 µM), and a suitable B-Raf substrate.[16]

  • Compound Plating: Dispense the library of this compound derivatives into a 96- or 384-well plate at a fixed concentration (e.g., 10 µM).

  • Enzyme and Substrate Addition: Prepare a master mix containing the B-Raf V600E enzyme and its substrate in the assay buffer. Add this mixture to the wells containing the compounds.[16]

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of ATP remaining in the well.[16][17] A decrease in signal indicates inhibition of the kinase.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

Secondary and Selectivity Assays: From Hits to Leads

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and assess their initial drug-like properties.

Dose-Response Studies and IC50 Determination

The potency of a hit compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This is the concentration of the compound that produces 50% of its maximum inhibitory effect. These studies are crucial for ranking the potency of different derivatives.

Table 1: Hypothetical Dose-Response Data for Selected Thiazole Derivatives against B-Raf V600E

Compound IDIC50 (µM)
MTEA-0010.57
MTEA-0021.23
MTEA-0038.91
Sorafenib (Control)0.06
Cytotoxicity Assays

It is essential to determine whether the observed biological activity of a compound is due to a specific interaction with a target or simply a result of general toxicity. Cytotoxicity assays measure the effect of a compound on cell viability.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]

  • Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line for an anti-cancer screen) in a 96-well plate and allow the cells to adhere overnight.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[22]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[19][21][22]

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[22] The amount of formazan produced is directly proportional to the number of viable cells.[19]

An alternative to the MTT assay is the XTT assay, which produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[18][19][23]

Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects and potential toxicity.[14][24] Kinase inhibitor selectivity is often assessed by screening the compounds against a panel of other kinases.[14][24][25]

Table 2: Hypothetical Kinase Selectivity Profile for MTEA-001 (IC50 in µM)

KinaseIC50 (µM)
B-Raf V600E0.57
EGFR> 50
VEGFR-215.2
CDK2> 50

A compound with a significantly lower IC50 for the target kinase compared to other kinases is considered to have a good selectivity profile.

Mechanism of Action (MoA) Studies: Unraveling How a Compound Works

Once a lead candidate with good potency and selectivity has been identified, the next step is to understand its mechanism of action at a molecular level.[5][6][26][27]

Target Engagement and Signaling Pathway Analysis

For compounds believed to target a specific pathway, such as the MAPK/ERK pathway, it is important to confirm target engagement within a cellular context.[15]

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

A common method to assess the inhibition of this pathway is to measure the phosphorylation status of key downstream proteins, such as ERK.[28]

Experimental Protocol: Western Blot for Phospho-ERK

Western blotting can be used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK.[28] A decrease in the p-ERK/total ERK ratio upon treatment with a compound indicates inhibition of the upstream kinase (e.g., B-Raf).

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[29]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[28]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[29][30]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).[28][30]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[28][30]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.[30]

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and then re-probed with an antibody for total ERK to serve as a loading control.[28]

Conclusion

The in vitro screening of this compound derivatives is a critical and multifaceted process in the journey of drug discovery. By employing a systematic and logical screening cascade, from high-throughput primary assays to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development. The methodologies outlined in this guide provide a robust framework for the successful evaluation of this important class of molecules.

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Thiazole-Based Compounds: A Case Study with Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to form multiple non-covalent interactions have made it a central component in a wide array of clinically vital therapeutics. From the anti-HIV agent Ritonavir to the potent tyrosine kinase inhibitor Dasatinib, the versatility of the thiazole moiety is well-documented.[2][3] Thiazole derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4]

This guide focuses on a novel investigational compound, Methyl-(1-thiazol-2-yl-ethyl)-amine . While specific mechanistic data for this exact molecule is not yet available in public literature, its structure places it firmly within the broadly bioactive class of 2-aminothiazole derivatives.[5][6] Therefore, this document serves as an in-depth technical framework for researchers, scientists, and drug development professionals. It outlines a logical, field-proven progression of studies designed to comprehensively elucidate the mechanism of action (MoA) of such a novel thiazole-based agent. We will use a hypothetical investigation into its potential as an anticancer agent to illustrate these principles, providing the causality behind experimental choices and self-validating protocols essential for robust scientific inquiry.

PART 1: The Mechanistic Landscape of Bioactive Thiazole Derivatives

The therapeutic success of thiazole-containing drugs stems from their ability to interact with a diverse set of biological targets. Understanding this landscape is crucial for forming rational hypotheses for a new chemical entity like this compound.

1.1. Key Therapeutic Areas and Established Mechanisms

  • Oncology: This is arguably the most prominent area for thiazole derivatives. The blockbuster drug Dasatinib , a 2-aminothiazole derivative, functions as a multi-targeted kinase inhibitor, potently inhibiting BCR-ABL and SRC family kinases, which are crucial drivers in certain leukemias.[7] Other anticancer thiazoles have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit key signaling pathways like PI3K/Akt/mTOR.[4]

  • Infectious Diseases: The thiazole ring is a key component in some antimicrobial agents. Their mechanisms can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disruption of microbial cell wall integrity.[8]

  • Inflammatory Diseases: Certain thiazole derivatives exhibit anti-inflammatory effects by inhibiting enzymes involved in the production of inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX).[9][10]

1.2. Common Molecular Targets

A survey of the literature reveals several classes of proteins that are frequently targeted by thiazole-based compounds:

  • Protein Kinases: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, making the scaffold ideal for fitting into the ATP-binding pocket of various kinases.[7]

  • Topoisomerases: Benzothiazole derivatives, in particular, have been identified as potent dual inhibitors of bacterial GyrB and ParE subunits, representing a promising avenue for new antibiotics.[8]

  • Enzymes in Metabolic Pathways: Thiazole derivatives can act as inhibitors of various enzymes, including those involved in eicosanoid metabolism.[9]

  • Nuclear Receptors: Some studies have explored thiazole derivatives as modulators of receptors like the Androgen Receptor (AR).[11]

This established precedent provides a logical starting point for investigating this compound. A rational initial hypothesis would be to screen for activity in oncology and infectious disease models, with a particular focus on kinase inhibition.

PART 2: A Step-by-Step Framework for MoA Elucidation

This section details a comprehensive, multi-stage workflow to systematically investigate the mechanism of action of a novel compound. Each protocol is designed to be self-validating, with built-in controls and logical progression.

Workflow for Mechanism of Action (MoA) Elucidation

MoA_Workflow cluster_0 Phase 1: Initial Profiling & Hypothesis Generation cluster_1 Phase 2: In Vitro Target Validation & Pathway Analysis cluster_2 Phase 3: In Vivo Proof-of-Concept A Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) D Biochemical Assays (Enzyme Kinetics, IC50 Determination) A->D Identifies active cell lines B Target-Based Screening (e.g., Kinase Panel Screen) B->D Identifies potential direct targets C Computational Modeling (e.g., Molecular Docking) C->D Predicts binding modes E Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) D->E Confirms direct target inhibition F Downstream Pathway Analysis (Western Blot, qPCR, Flow Cytometry) E->F Confirms target engagement in cells G Animal Model of Disease (e.g., Mouse Xenograft) F->G Elucidates cellular mechanism H Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis G->H Evaluates efficacy I In Vivo Target Engagement & Biomarker Analysis H->I Links dose to effect I->G Confirms MoA in vivo

Caption: A logical workflow for elucidating a compound's mechanism of action.

2.1. Phase 1: Initial Target Identification and Hypothesis Generation

The goal of this initial phase is to cast a wide net to identify the compound's primary biological effect and generate a testable hypothesis.

2.1.1. Experimental Protocol: Broad-Spectrum Phenotypic Screening

  • Objective: To identify which types of cells (e.g., cancer cell subtypes, bacterial species) are most sensitive to this compound.

  • Methodology (Example: NCI-60 Human Tumor Cell Line Screen):

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions ranging from 100 µM to 1 nM.

    • Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at their predetermined optimal densities and allow them to adhere for 24 hours.

    • Treatment: Add the compound dilutions to the plates in quintuplicate. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubation: Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Viability Assay: Use a sulforhodamine B (SRB) assay to determine cell viability by measuring total protein content.

    • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line. Analyze the pattern of sensitivity across the different cancer types (e.g., leukemia, melanoma, colon).

  • Causality and Trustworthiness: A distinct pattern of activity (e.g., high potency against all leukemia cell lines but weak activity against colon cancer lines) provides a strong clue about the underlying mechanism. This broad screen validates that the compound has a biological effect and directs future, more focused studies.

2.1.2. Experimental Protocol: Target-Based Kinase Panel Screen

  • Objective: To determine if the compound directly inhibits the activity of a wide range of protein kinases, a common target class for thiazoles.[4]

  • Methodology (Commercial Kinase Profiling Service):

    • Compound Submission: Submit this compound to a reputable vendor (e.g., Eurofins, Reaction Biology) for screening against their comprehensive kinase panel (e.g., >400 kinases).

    • Assay Conditions: The screen is typically performed at a single high concentration (e.g., 1 or 10 µM) using radiometric (³³P-ATP) or fluorescence-based assays to measure kinase activity.

    • Data Output: The vendor will provide data as "% Inhibition" at the tested concentration for each kinase in the panel.

  • Causality and Trustworthiness: Identifying a small number of kinases that are strongly inhibited (>90%) provides direct, high-quality evidence for potential molecular targets. This approach is highly specific and provides a clear, testable hypothesis to validate in the next phase.

2.2. Phase 2: In Vitro Target Validation and Pathway Analysis

Assuming Phase 1 identified potent activity against breast cancer cell lines and strong inhibition of a specific kinase (e.g., a Receptor Tyrosine Kinase like EGFR), Phase 2 aims to confirm this interaction and map its downstream consequences.

2.2.1. Experimental Protocol: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against the putative kinase target(s) identified in the panel screen.

  • Methodology (Example: EGFR Kinase Assay):

    • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a concentration gradient of this compound (e.g., 1 µM to 0.1 nM).

    • Initiation: Start the kinase reaction by adding ATP (at its Km concentration to ensure competitive binding dynamics can be observed).

    • Incubation: Allow the reaction to proceed for 30 minutes at 30°C.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is an ELISA-based assay using an anti-phosphotyrosine antibody.

    • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality and Trustworthiness: A low nanomolar IC50 value confirms a potent, direct interaction between the compound and the enzyme. This is a critical validation step that links the phenotypic observation (cell death) to a specific molecular event.

Table 1: Hypothetical Biochemical Profiling Data

CompoundTarget KinaseIC50 (nM)Hill Slope
This compoundEGFR15.2-1.1
This compoundSRC250.7-0.9
This compoundAKT1>10,000N/A
Control (Gefitinib)EGFR5.8-1.0

2.2.2. Experimental Protocol: Western Blot for Downstream Signaling

  • Objective: To determine if the inhibition of the target kinase in a cellular context leads to the expected decrease in downstream pathway signaling.

  • Methodology:

    • Cell Treatment: Seed a sensitive breast cancer cell line (e.g., MCF-7) and treat with varying concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for 15 minutes to activate the EGFR pathway.

    • Lysis: Harvest the cells and prepare protein lysates.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key signaling nodes: Phospho-EGFR (pEGFR), total EGFR, Phospho-Akt (pAkt), total Akt, and a loading control (e.g., GAPDH).

    • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Causality and Trustworthiness: A dose-dependent decrease in the phosphorylation of EGFR and its downstream effector Akt, without affecting the total protein levels, provides strong evidence that the compound is engaging its target and inhibiting the specific signaling pathway within the cell.

Proposed EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Phosphorylates EGF EGF Ligand EGF->EGFR Binds & Activates Compound This compound Compound->EGFR Inhibits Akt Akt PI3K->Akt Activates Response Proliferation & Survival Akt->Response

Caption: Hypothesized inhibition of the EGFR signaling pathway by the compound.

2.3. Phase 3: In Vivo Proof-of-Concept

The final stage is to determine if the compound's in vitro activity translates into efficacy in a living organism.

2.3.1. Experimental Protocol: Mouse Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant cells from a sensitive breast cancer line (MCF-7) into the flank of immunodeficient mice (e.g., NSG mice).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Compound at 10 mg/kg, Compound at 30 mg/kg, Positive control).

    • Dosing: Administer the compound daily via an appropriate route (e.g., oral gavage).

    • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

    • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors.

  • Causality and Trustworthiness: A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control demonstrates in vivo efficacy. This is the gold standard for preclinical proof-of-concept.

Table 2: Hypothetical In Vivo Efficacy Data (Xenograft Model)

Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound10750 ± 11040
This compound30400 ± 8568
Positive Control (e.g., Paclitaxel)10350 ± 7072

Conclusion

While the precise mechanism of action for this compound remains to be discovered, its chemical nature as a thiazole derivative places it in a class of compounds with immense therapeutic potential. The systematic, multi-phased approach outlined in this guide—progressing from broad phenotypic screening to specific target validation and finally to in vivo efficacy testing—provides a robust and reliable framework for its investigation. By combining unbiased screening with hypothesis-driven, mechanistic studies, researchers can rigorously define the compound's mode of action, paving the way for its potential development as a novel therapeutic agent. This logical progression ensures that each experimental choice is informed by prior data, building a cohesive and trustworthy scientific narrative.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

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The Thiazole Scaffold: A Cornerstone in the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its unique electronic characteristics and the capacity to be extensively functionalized have cemented its role as a focal point in the pursuit of novel therapeutic agents.[1][2] Thiazole derivatives are not merely synthetic curiosities; they are found in a variety of natural products, including vitamin B1 (thiamine), and form the core of numerous FDA-approved drugs.[3][4][5] This guide provides a comprehensive exploration of the discovery of novel thiazole-containing bioactive compounds, delving into their synthesis, screening methodologies, mechanisms of action, and the computational strategies that accelerate their development.

The versatility of the thiazole nucleus is evidenced by the broad spectrum of pharmacological activities its derivatives have demonstrated, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[6][7][8] This inherent biological promiscuity makes the thiazole ring a fertile ground for the development of new chemical entities to address a wide range of diseases.[9] From the early discovery of penicillin, which contains a fused thiazole ring, to modern targeted cancer therapies like Dasatinib, the thiazole motif has consistently proven its therapeutic value.[10][11]

This guide will navigate the intricate journey from conceptualization to the identification of promising thiazole-based drug candidates. We will explore both foundational synthetic methodologies and contemporary approaches, detail robust screening protocols for bioactivity assessment, and illuminate the molecular pathways through which these compounds exert their effects.

I. Synthetic Strategies for Building the Thiazole Core

The construction of the thiazole ring is a well-established field, yet one that continues to evolve with the advent of new synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method

First reported in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring due to its reliability and broad substrate scope.[1] The classical reaction involves the condensation of an α-haloketone with a thioamide.[1]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole [1]

This protocol provides a classic example of the Hantzsch synthesis, a fundamental method for constructing the thiazole ring.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Magnetic stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Hot plate with stirring capability

  • Büchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add 5 mL of methanol and a magnetic stir bar to the vial.[1]

  • Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Slowly add 5% sodium carbonate solution to the reaction mixture until the solution is basic (as indicated by pH paper).

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Allow the product to air dry on a watch glass.

Modern Synthetic Innovations

While the Hantzsch synthesis is a workhorse, contemporary organic chemistry has introduced a variety of other methods for thiazole synthesis, including the Cook-Heilbron synthesis and various multi-component reactions.[2][10] These newer methods often offer advantages in terms of efficiency, milder reaction conditions, and the ability to generate diverse libraries of compounds.[12] For instance, the reaction of thiosemicarbazone derivatives with α-bromoketones provides a simple and efficient route to novel thiazole derivatives.[12]

II. From Synthesis to Bioactivity: Screening for Therapeutic Potential

The discovery of bioactive compounds necessitates robust and efficient screening methodologies. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of synthesized thiazole derivatives against specific biological targets.

Antimicrobial Screening

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and thiazole derivatives have shown considerable promise in this area.[11][12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

  • Synthesized thiazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of each thiazole compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells for a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity and Cytotoxicity Screening

Thiazole derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.[10][13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., ARPE-19) for assessing cytotoxicity

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized thiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiazole compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

  • Incubate the plates for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

III. Unraveling the Mechanism of Action: From Molecular Targets to Signaling Pathways

A critical aspect of drug discovery is understanding how a bioactive compound exerts its effects at the molecular level. Thiazole derivatives have been shown to interact with a variety of biological targets, leading to the modulation of key signaling pathways.

Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase, an essential enzyme for DNA replication, is a well-validated target for antibacterial drugs.[15] Thiazole derivatives have been designed as potent inhibitors of the GyrB subunit of this enzyme.[15]

DNA_Gyrase_Inhibition Thiazole Thiazole Derivative GyrB GyrB Subunit (ATP Binding Site) Thiazole->GyrB Binds to & Inhibits Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase Complex GyrB->DNA_Gyrase Part of DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes ATP ATP ATP->GyrB Binds ADP ADP + Pi DNA_Supercoiling->Replication Enables Bacterial_Death Bacterial Cell Death Replication->Bacterial_Death Inhibition leads to

Caption: Inhibition of Bacterial DNA Gyrase by a Thiazole Derivative.

Modulation of Apoptotic Pathways in Cancer

Many anticancer thiazole derivatives function by inducing apoptosis (programmed cell death) in cancer cells. One key target in this process is the anti-apoptotic protein Bcl-2.[16][17] By inhibiting Bcl-2, these compounds allow pro-apoptotic signals to dominate, leading to cell death.

Apoptosis_Pathway cluster_Mitochondria Mitochondria Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Thiazole Thiazole Derivative Thiazole->Bcl2 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Thiazole-mediated Inhibition of Bcl-2 to Induce Apoptosis.

IV. Computational Chemistry: Accelerating Thiazole Drug Discovery

In silico methods have become indispensable in modern drug discovery, enabling the rational design and optimization of drug candidates before their synthesis and biological evaluation.[15]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the thiazole derivative) when bound to a target protein.[14][15] This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity.[17] This information guides the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[15] By identifying the physicochemical properties that are important for activity, QSAR models can predict the potency of novel, unsynthesized thiazole derivatives, thereby prioritizing synthetic efforts.[15]

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the development of drug candidates with favorable pharmacokinetic profiles.[14][15] In silico ADMET models can identify potential liabilities early in the discovery process, reducing the likelihood of late-stage failures.

Computational_Workflow Virtual_Screening Virtual Library of Thiazole Derivatives Docking Molecular Docking (Target Protein) Virtual_Screening->Docking QSAR QSAR Modeling Virtual_Screening->QSAR ADMET In Silico ADMET Prediction Virtual_Screening->ADMET Hit_Prioritization Hit Prioritization Docking->Hit_Prioritization QSAR->Hit_Prioritization ADMET->Hit_Prioritization Synthesis Synthesis Hit_Prioritization->Synthesis Bioassay Biological Evaluation Synthesis->Bioassay Bioassay->Hit_Prioritization Feedback Loop

Caption: Integrated Computational Workflow for Thiazole Drug Discovery.

V. Data Summary: A Snapshot of Bioactive Thiazoles

The following tables summarize representative data for the biological activities of various thiazole derivatives.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
2,5-disubstituted thiazolesS. aureus (MRSA)0.7 - 2.8[18]
2,4-disubstituted thiazolesB. subtilis4.51 - 4.60 (mM)[18]
Thiazole-based ChalconesE. faecalisHigh Activity[13]
N-Phenyl-thiazolesVarious BacteriaGood to Excellent[18]

Table 2: Anticancer Activity (IC50) of Selected Thiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Thiazole-based moleculesBcl-2 Jurkat32 - 46[16]
Thiazole-based moleculesA-43134 - 52[16]
Thiazole-hydrazonesMCF-714.6 ± 0.8[14]
Thiazole-hydrazonesMCF-728.3 ± 1.5[14]

Conclusion: The Future of Thiazole-Based Drug Discovery

The thiazole scaffold continues to be a remarkably fruitful area of research in drug discovery. Its synthetic tractability, coupled with the diverse array of biological activities exhibited by its derivatives, ensures its continued relevance in the development of new therapeutic agents. The integration of modern synthetic methods, high-throughput screening, and sophisticated computational tools is poised to accelerate the discovery of novel thiazole-containing compounds with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular basis of disease deepens, the rational design of thiazole derivatives targeting specific biological pathways will undoubtedly lead to the development of next-generation therapies for a multitude of human ailments.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery

The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Its presence in natural products and synthetic drugs underscores its importance as a privileged scaffold. The unique electronic properties of the thiazole ring, coupled with its ability to engage in various non-covalent interactions, make it an attractive component in the design of novel therapeutics. Methyl-(1-thiazol-2-yl-ethyl)-amine, the subject of this protocol, is a valuable building block in the synthesis of more complex molecules, particularly in the development of agonists and antagonists for various receptors, as well as potential enzyme inhibitors. This document provides a comprehensive and technically detailed guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This strategy prioritizes efficiency, accessibility of starting materials, and robust reaction conditions. The overall synthetic pathway is depicted below:

G cluster_0 Step 1: Synthesis of 2-Acetylthiazole cluster_1 Step 2: Reductive Amination A 2-Bromothiazole C 2-Acetylthiazole (Precursor) A->C n-Butyllithium, THF, -78 °C B Ethyl Acetate B->C D 2-Acetylthiazole F This compound (Target Molecule) D->F Sodium Borohydride (NaBH4), Methanol E Methylamine E->F

Caption: Overall synthetic workflow.

The first step involves the synthesis of the key intermediate, 2-acetylthiazole.[1][2] While several methods exist for the formation of the thiazole ring, such as the well-established Hantzsch thiazole synthesis, a more direct approach starting from commercially available 2-bromothiazole is often preferred for its efficiency. The second and final step is a reductive amination reaction.[3][4] This robust and widely used transformation allows for the direct conversion of the ketone functionality in 2-acetylthiazole to the desired N-methylated amine in a one-pot procedure.

Part 1: Synthesis of the 2-Acetylthiazole Precursor

The synthesis of 2-acetylthiazole can be efficiently achieved via the reaction of 2-lithiothiazole with an acetylating agent like ethyl acetate. The 2-lithiothiazole is generated in situ from 2-bromothiazole using a strong base such as n-butyllithium at low temperatures.

Experimental Protocol: Synthesis of 2-Acetylthiazole
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromothiazole164.031.64 g10
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11
Ethyl Acetate88.111.06 g (1.15 mL)12
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated Ammonium Chloride (aq)-20 mL-
Diethyl Ether-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiazole (1.64 g, 10 mmol) and anhydrous THF (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • In a separate dry flask, dissolve ethyl acetate (1.06 g, 12 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Slowly add the solution of ethyl acetate to the 2-lithiothiazole suspension via a cannula, keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-acetylthiazole. The product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part 2: Synthesis of this compound via Reductive Amination

The final step in the synthesis is the reductive amination of 2-acetylthiazole with methylamine. This reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by sodium borohydride to the target secondary amine. The use of a protic solvent like methanol is crucial as it participates in the reaction mechanism and helps to dissolve the reagents.

Experimental Protocol: Reductive Amination
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Acetylthiazole127.161.27 g10
Methylamine (40% in water)31.061.16 g (1.3 mL)15
Sodium Borohydride (NaBH4)37.830.57 g15
Methanol-40 mL-
Acetic Acid (glacial)60.05~0.1 mL (catalytic)-
Dichloromethane-60 mL-
Saturated Sodium Bicarbonate (aq)-30 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-acetylthiazole (1.27 g, 10 mmol) in methanol (20 mL).

  • To the stirred solution, add methylamine (1.3 mL of a 40% aqueous solution, 15 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium borohydride (0.57 g, 15 mmol) in methanol (20 mL).

  • Slowly add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • To the remaining aqueous residue, add dichloromethane (30 mL) and saturated aqueous sodium bicarbonate (30 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a dichloromethane/methanol/ammonia eluent system (e.g., 95:4.5:0.5) to afford the pure product as an oil.

Expected Characterization Data:

  • Molecular Formula: C₆H₁₀N₂S

  • Molecular Weight: 142.22 g/mol

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be consistent with the structure, showing signals for the thiazole ring protons, the ethyl side chain (CH and CH₃), and the N-methyl group.

  • ¹³C NMR (CDCl₃): Peaks corresponding to the carbons of the thiazole ring, the ethyl side chain, and the N-methyl group.

  • Mass Spectrometry (ESI+): m/z = 143.06 [M+H]⁺

Trustworthiness: A Self-Validating System

The reliability of this synthetic protocol is ensured through in-process monitoring and comprehensive final product characterization.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is employed at critical stages of the synthesis to monitor the consumption of starting materials and the formation of products. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

  • Purification: The use of column chromatography for the purification of both the intermediate and the final product ensures the removal of unreacted starting materials, by-products, and residual reagents, leading to a high-purity final compound.

  • Structural Verification: The identity and purity of the synthesized this compound must be unequivocally confirmed through a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) will confirm the elemental composition, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information, confirming the connectivity of all atoms in the molecule.

G Start Crude Product TLC TLC Analysis for Purity Assessment Start->TLC Column Column Chromatography (Silica Gel, DCM/MeOH/NH3) TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Final_Product Pure this compound Evaporate->Final_Product Characterization Spectroscopic Characterization (NMR, MS) Final_Product->Characterization

Caption: Purification and characterization workflow.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for use in a wide range of drug discovery and development applications. The described two-step synthesis is efficient and utilizes readily available starting materials and reagents, making it a practical choice for laboratory-scale production.

References

  • PubChem. 2-Acetylthiazole. National Center for Biotechnology Information. [Link]

  • Bhatt, S., et al. (2010). A rapid, high-yielding protocol for the preparation of N-methyl secondary amines. Beilstein Journal of Organic Chemistry, 6, 883.
  • PubChemLite. Methyl[2-(1,3-thiazol-2-yl)ethyl]amine. [Link]

  • YouTube. Reductive Amination. [Link] (Note: A specific, universally applicable YouTube link for a general procedure is not feasible; this is a placeholder for a representative educational video on the topic).

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2009). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 25(3), 603-606.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. E-Journal of Chemistry, 6(S1), S33-S38.

Sources

High-Throughput Screening Assays for Thiazole Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of numerous clinically approved drugs.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This wide range of biological activities stems from the ability of the thiazole core to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and interactions with a diverse array of biological targets.[4]

In cancer therapy, for instance, thiazole-containing compounds have been shown to inhibit key enzymes and signaling pathways, such as tyrosine kinases, B-RAF, and microtubule polymerization.[5][6][7] The development of multi-targeting kinase inhibitors featuring thiazole scaffolds is a particularly active area of research.[8] Given the vast chemical space of possible thiazole derivatives, high-throughput screening (HTS) has become an indispensable tool for identifying novel and potent therapeutic leads.[9] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the HTS of thiazole derivatives, with a focus on ensuring scientific integrity and mitigating potential assay artifacts.

Part 1: Foundational Principles of HTS for Thiazole Derivatives

High-throughput screening enables the rapid evaluation of large compound libraries against a specific biological target or cellular phenotype.[9][10] The success of any HTS campaign hinges on the development of robust, reproducible, and miniaturized assays.[9][10]

Assay Development and Miniaturization

The initial phase of any HTS campaign involves the development and optimization of a suitable assay. This process includes selecting the appropriate assay technology, optimizing reagent concentrations, and ensuring the assay is amenable to automation in a high-density format (e.g., 384- or 1536-well plates).[11] The goal is to create a sensitive and reliable assay that can be performed at a large scale with minimal cost and time.[9]

The Critical Role of Assay Validation: The Z'-Factor

A key metric for validating the quality of an HTS assay is the Z'-factor.[12][13] This statistical parameter provides a measure of the separation between the positive and negative controls, taking into account the signal dynamic range and data variation.[12][13] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[1][12]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

A robust Z'-factor ensures that the assay can reliably distinguish between active compounds ("hits") and inactive compounds.

cluster_0 Assay Development & Validation Workflow Assay_Concept Assay Concept & Target Selection Reagent_Optimization Reagent Optimization (e.g., enzyme, substrate, antibody conc.) Assay_Concept->Reagent_Optimization Miniaturization Miniaturization to 384/1536-well format Reagent_Optimization->Miniaturization Z_Factor_Calculation Z'-Factor Calculation > 0.5 Miniaturization->Z_Factor_Calculation Pilot_Screen Pilot Screen (small compound set) Z_Factor_Calculation->Pilot_Screen Full_HTS Full HTS Campaign Pilot_Screen->Full_HTS

Caption: Workflow for HTS assay development and validation.

Part 2: Biochemical Assays for Thiazole Derivatives

Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on a specific molecular interaction. These assays are invaluable for target-based drug discovery.

Fluorescence Polarization (FP) Assays

Principle: FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger partner (e.g., a protein).[3][14] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger molecule, its rotation slows significantly, leading to an increase in the polarization of the emitted light.[15] In a competitive FP assay, a test compound that binds to the target protein will displace the fluorescent tracer, causing a decrease in the fluorescence polarization signal.[3]

Application for Thiazole Derivatives: FP is particularly well-suited for screening thiazole derivatives against targets such as kinases and protein-protein interactions (PPIs).[15][16][17] For kinases, a fluorescently labeled ATP competitive ligand or a phosphorylated peptide can be used as the tracer.[3][14] For PPIs, a fluorescently labeled peptide derived from one of the interacting partners can serve as the tracer.[15]

Protocol: Fluorescence Polarization Kinase Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Fluorescent Tracer: Prepare a stock solution of a suitable fluorescently labeled kinase ligand (e.g., FITC-staurosporine) in DMSO.

    • Kinase: Prepare a stock solution of the purified kinase in Kinase Buffer.

    • Test Compounds: Prepare serial dilutions of thiazole derivatives in DMSO.

  • Assay Procedure (384-well format):

    • Add 5 µL of Kinase Buffer to all wells.

    • Add 50 nL of test compound or DMSO (control) to the appropriate wells.

    • Add 5 µL of the kinase solution to all wells except the "no enzyme" control wells.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaLISA is a bead-based, no-wash immunoassay that measures the interaction between two molecules.[11][18] The assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within 200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which in turn excites a fluorophore, resulting in light emission at 615 nm.[19][20]

Application for Thiazole Derivatives: AlphaLISA is a highly sensitive and versatile platform for screening thiazole derivatives against a wide range of targets, including protein-protein interactions and enzyme activity.[11][21] For example, to screen for inhibitors of a PPI, one protein can be biotinylated and captured by streptavidin-coated Donor beads, while the other protein is tagged (e.g., with GST or a 6xHis tag) and captured by antibody-coated Acceptor beads.[19]

Protocol: AlphaLISA Protein-Protein Interaction Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • Biotinylated Protein A: Prepare a stock solution in Assay Buffer.

    • Tagged Protein B (e.g., GST-tagged): Prepare a stock solution in Assay Buffer.

    • Streptavidin-coated Donor Beads: Prepare a working solution in Assay Buffer.

    • Anti-GST Acceptor Beads: Prepare a working solution in Assay Buffer.

    • Test Compounds: Prepare serial dilutions of thiazole derivatives in DMSO.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the test compound or DMSO to the appropriate wells.

    • Add 2.5 µL of a mixture of Biotinylated Protein A and Tagged Protein B to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of a mixture of Streptavidin-coated Donor Beads and Anti-GST Acceptor Beads to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no Protein B) controls.

    • Determine the IC₅₀ values from the dose-response curves.

Part 3: Cell-Based Assays for Thiazole Derivatives

Cell-based assays provide a more physiologically relevant context for evaluating the activity of thiazole derivatives by assessing their effects within a living cell.[7][10]

Cell Viability and Cytotoxicity Assays

Principle: These assays measure the number of viable cells in a population after treatment with a test compound. Common methods include:

  • MTT Assay: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[22]

  • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[23]

Application for Thiazole Derivatives: Cell viability assays are crucial for identifying thiazole derivatives with anticancer activity or for flagging compounds with general cytotoxicity early in the drug discovery process.[22]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating:

    • Seed cells in a 384-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of thiazole derivatives to the cells. Include vehicle (DMSO) and no-treatment controls.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (equal volume to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle-treated cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curves.

Part 4: Counter-Screening and Hit Validation for Thiazole Derivatives

A significant challenge in HTS is the presence of false positives, and thiazole derivatives can be particularly prone to causing assay interference.[24][25] Therefore, a robust hit validation strategy is essential.

Common Mechanisms of Assay Interference by Thiazole Derivatives
  • Fluorescence Interference: Some thiazole derivatives are intrinsically fluorescent or can quench the fluorescence of the assay fluorophore, leading to false positive or false negative results.[10][26]

  • Compound Aggregation: At higher concentrations, some organic molecules, including certain thiazole derivatives, can form aggregates that non-specifically inhibit enzymes.[9][24][27]

  • Chemical Reactivity: The thiazole ring can be susceptible to chemical modification, and some derivatives may contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.[20][25]

Strategies for Counter-Screening

A counter-screen is an assay designed to identify compounds that interfere with the assay technology rather than the biological target.[24][28][29]

  • Orthogonal Assays: Confirm hits using a different assay technology that measures the same biological endpoint. For example, a hit from an FP kinase assay could be confirmed using an AlphaLISA assay.[28]

  • Detergent Titration: To identify aggregate-based inhibitors, re-test the hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The activity of promiscuous inhibitors is often attenuated by detergents.[9][27]

  • Luciferase Inhibition Assays: If a luciferase reporter assay was used in the primary screen, a direct luciferase inhibition assay should be performed to eliminate compounds that directly inhibit the reporter enzyme.[24]

  • Thiol Reactivity Assays: To identify reactive compounds, assays containing a thiol-scavenging reagent like glutathione can be employed.[25]

cluster_1 Hit Validation Workflow Primary_HTS Primary HTS Hit_Identification Primary Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Counter_Screens Counter-Screens (Orthogonal Assays, Detergent Titration, etc.) Dose_Response->Counter_Screens SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screens->SAR_Analysis Validated_Hit Validated Hit for Lead Optimization SAR_Analysis->Validated_Hit

Caption: A typical workflow for hit validation in an HTS campaign.

Part 5: Data Analysis and Hit Identification

The vast amount of data generated from an HTS campaign requires a systematic and robust data analysis pipeline.[23][30][31]

Data Analysis Workflow:

  • Data Normalization: Raw data from each plate is normalized to the plate-specific controls (e.g., percent inhibition relative to positive and negative controls).

  • Hit Selection: A statistical threshold is applied to identify primary hits. A common method is to select compounds that show activity greater than three standard deviations from the mean of the sample population.[4]

  • Dose-Response Analysis: Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀).[28]

  • Structure-Activity Relationship (SAR) Analysis: The chemical structures of the confirmed hits are analyzed to identify common scaffolds and to guide the synthesis of more potent and selective analogs.[30]

Conclusion

High-throughput screening is a powerful engine for the discovery of novel thiazole-based therapeutics. However, the successful implementation of HTS requires a deep understanding of the underlying assay technologies, a commitment to rigorous assay validation, and a proactive approach to identifying and mitigating assay interference. By following the principles and protocols outlined in this guide, researchers can enhance the quality and productivity of their HTS campaigns and accelerate the journey from a thiazole scaffold to a life-saving medicine.

References

  • A workflow for high-throughput screening, data analysis, processing, and hit identification - SciLifeLab Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved January 19, 2026, from [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • Z-factor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Retrieved January 19, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). Retrieved January 19, 2026, from [Link]

  • High-throughput assays for promiscuous inhibitors - PubMed - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • High-throughput Assays for Promiscuous Inhibitors - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (n.d.). Retrieved January 19, 2026, from [Link]

  • Computational Methods for Analysis of High-Throughput Screening Data - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery | ACS Central Science - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks. (n.d.). Retrieved January 19, 2026, from [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays - ResearchGate. (2025, November 11). Retrieved January 19, 2026, from [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors - BMG Labtech. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved January 19, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved January 19, 2026, from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved January 19, 2026, from [Link]

  • High-Throughput Screening to Predict Chemical-Assay Interference - PMC - NIH. (2020, March 4). Retrieved January 19, 2026, from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. (2023, October 24). Retrieved January 19, 2026, from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). Retrieved January 19, 2026, from [Link]

  • Reactive compounds and in vitro false positives in HTS | Semantic Scholar. (1997, September 1). Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. (2021, December 22). Retrieved January 19, 2026, from [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - NIH. (2026, January 2). Retrieved January 19, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed. (2013, April 30). Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Susceptibility Testing of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with potent antimicrobial properties.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive antimicrobial susceptibility testing (AST) of the investigational compound, Methyl-(1-thiazol-2-yl-ethyl)-amine. While specific data on this molecule is not yet established, these application notes offer a robust framework for its evaluation, grounded in internationally recognized standards. The protocols herein are based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological rigor and data reproducibility.[4][5][6][7] This guide will cover essential preliminary characterization, followed by detailed, step-by-step protocols for foundational AST methods including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion, and time-kill kinetic assays.

Introduction: The Rationale for Investigating Thiazole Derivatives

Thiazole and its derivatives have long been a focus of antimicrobial research due to their presence in a variety of natural and synthetic bioactive molecules.[1][3] Their diverse biological activities, including antibacterial and antifungal properties, make them a promising area for the development of new drugs to combat resistant pathogens.[2][8][9] this compound, as a member of this chemical class, warrants a thorough investigation of its potential antimicrobial efficacy.

A systematic approach to antimicrobial susceptibility testing is paramount in the early-stage evaluation of any new chemical entity. The primary objectives of this process are to:

  • Determine the spectrum of activity against a panel of clinically relevant microorganisms.

  • Quantify the potency of the compound, typically by determining the Minimum Inhibitory Concentration (MIC).

  • Assess the bactericidal or bacteriostatic nature of its antimicrobial effect.

The protocols outlined in this document are designed to provide a comprehensive in vitro characterization of this compound, laying the groundwork for further preclinical development.

Preliminary Characterization of this compound

Before initiating antimicrobial susceptibility testing, it is crucial to understand the physicochemical properties of the test compound.

Compound Identity and Purity
  • Compound Name: this compound

  • CAS Number: 152483-10-8[10]

  • Molecular Formula: C₆H₁₀N₂S[10]

  • Molecular Weight: 142.22 g/mol [10]

It is essential to verify the purity of the compound using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities can significantly impact the results of biological assays.

Solubility and Stock Solution Preparation

Accurate and reproducible AST results depend on the correct preparation of stock solutions.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Determine a suitable solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the test microorganisms.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mg/mL or 100 mM. This allows for subsequent dilutions to achieve the desired test concentrations without introducing excessive amounts of the solvent.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the chosen solvent. Gentle warming or vortexing may be required to facilitate dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11][12][13] This protocol is based on the guidelines provided by CLSI.[4][14]

Principle

A standardized suspension of the test microorganism is inoculated into the wells of a 96-well microtiter plate containing serial twofold dilutions of this compound. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits growth.

Experimental Workflow

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Broth C Inoculate Microtiter Plate (Final concentration ~5 x 10^5 CFU/mL) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35±2°C for 16-20h) C->D E Read and Record MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol
  • Compound Dilution Series:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Within 15 minutes of standardizing the inoculum, add 50 µL of the diluted bacterial suspension to wells 1 through 11.[12] The final volume in these wells will be 100 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[12]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation
MicroorganismMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™To be determined
Escherichia coli ATCC® 25922™To be determined
Pseudomonas aeruginosa ATCC® 27853™To be determined
Enterococcus faecalis ATCC® 29212™To be determined

Disk Diffusion Susceptibility Testing

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[16][17][18][19]

Principle

A paper disk impregnated with a known amount of this compound is placed on an agar plate that has been inoculated with a standardized bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will form around the disk.[16][20] The diameter of this zone is inversely correlated with the MIC.

Experimental Workflow

DiskDiffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate A->C B Prepare Impregnated Disks with Compound D Apply Disks to Agar Surface B->D C->D E Incubate Plate (35±1°C for 18±2h) D->E F Measure and Record Zone of Inhibition Diameter (mm) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Detailed Protocol
  • Disk Preparation: Since commercial disks for this compound will not be available, they must be prepared in-house.

    • Purchase sterile blank paper disks (6 mm diameter).

    • Prepare a solution of the compound at a concentration that will deliver the desired amount per disk (e.g., 30 µg). The volume applied to each disk is typically 10-20 µL.

    • Apply the solution to the disks and allow them to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[19]

  • Disk Application:

    • Using sterile forceps, place the prepared disks on the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks to prevent overlapping of the inhibition zones (at least 24 mm apart).[19]

  • Incubation: Invert the plates and incubate at 35 ± 1°C for 18 ± 2 hours.[16]

  • Measurement: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or calipers.

Data Presentation
MicroorganismDisk Content (µg)Zone of Inhibition (mm)
S. aureus ATCC® 25923™To be determinedTo be determined
E. coli ATCC® 25922™To be determinedTo be determined
P. aeruginosa ATCC® 27853™To be determinedTo be determined

Time-Kill Kinetic Assay

The time-kill assay provides information on the rate of antimicrobial activity and helps to distinguish between bactericidal and bacteriostatic effects.[15][21]

Principle

A standardized bacterial inoculum is exposed to various concentrations of this compound in a liquid medium. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][21]

Experimental Workflow

TimeKill_Workflow A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) B Add Compound at Various Concentrations (e.g., 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetic Assay.

Detailed Protocol
  • Preparation:

    • Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the compound.

    • Prepare a bacterial inoculum in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[15]

  • Quantification:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of the appropriate dilutions onto Mueller-Hinton agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL.[15]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control.

Data Interpretation
  • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic Activity: Inhibition of growth, with the CFU/mL remaining similar to the initial inoculum.

Quality Control and Self-Validation

For all AST methods, adherence to quality control (QC) procedures is mandatory to ensure the accuracy and reproducibility of the results.

  • Reference Strains: Always include well-characterized reference strains, such as those from the American Type Culture Collection (ATCC®), in each experiment.[22] The results for these strains should fall within the established acceptable ranges as defined by CLSI or EUCAST.[22]

  • Purity Checks: After preparing the initial inoculum, streak a sample onto an agar plate to confirm its purity.

  • Controls: Include growth controls (no compound) and sterility controls (no inoculum) in each assay.

  • Standardization: Strictly adhere to standardized procedures for inoculum density, media preparation, incubation conditions, and reading of results.[16]

Conclusion

These application notes provide a comprehensive and structured approach to the initial in vitro antimicrobial evaluation of this compound. By following these standardized and validated protocols, researchers can generate reliable and reproducible data to characterize the antimicrobial spectrum, potency, and kinetic profile of this novel thiazole derivative. The insights gained from these studies will be critical in guiding the future development and potential therapeutic application of this compound.

References

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009). Retrieved January 19, 2026, from [Link]

  • Disk diffusion test - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022). Retrieved January 19, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024). Retrieved January 19, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 19, 2026, from [Link]

  • EUCAST: EUCAST - Home. (n.d.). Retrieved January 19, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved January 19, 2026, from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013). Retrieved January 19, 2026, from [Link]

  • EUCAST - ESCMID. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020). Retrieved January 19, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (2020). Retrieved January 19, 2026, from [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved January 19, 2026, from [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved January 19, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Retrieved January 19, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011). Retrieved January 19, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 19, 2026, from [Link]

  • ASTM E2315 - Liquid Suspension Time-Kill Test - Microchem Laboratory. (n.d.). Retrieved January 19, 2026, from [Link]

  • Guidance Documents - EUCAST. (n.d.). Retrieved January 19, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Retrieved January 19, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 19, 2026, from [Link]

  • synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. (2018). Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019). Retrieved January 19, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl-(1-thiazol-2-yl-ethyl)-amine. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in bulk drug substance or formulated products. The methodology utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This document provides a comprehensive guide, from principle and materials to a step-by-step protocol and method validation results, ensuring immediate applicability in a laboratory setting.

Principle of the Method

The quantification of this compound is achieved by reverse-phase HPLC. This technique is ideally suited for this analyte due to its molecular characteristics. The nonpolar C18 stationary phase retains the molecule, while the polar mobile phase facilitates its elution.

Causality of Methodological Choices:

  • Reverse-Phase Chromatography: Selected for its versatility and suitability for separating moderately polar organic compounds like the target analyte.

  • Acidic Mobile Phase Buffer (pH 3.0): The secondary amine group in the analyte (pKa ~9-10) is fully protonated at this pH. This single ionic state prevents peak tailing and shifting retention times that can occur at pH values near the pKa, ensuring a sharp, symmetrical peak.

  • UV Detection: The thiazole ring within the molecule contains a conjugated system that absorbs UV radiation, providing a chromophore necessary for quantitative detection. A detection wavelength of 265 nm was selected after a UV scan during method development indicated a strong absorbance maximum, ensuring high sensitivity.

  • Isocratic Elution: An isocratic mobile phase composition was chosen for its simplicity, robustness, and faster equilibration times, making it ideal for routine quality control (QC) analysis.[4]

Materials and Reagents

Item Specification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/Vis or PDA Detector
Analytical Column C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Data System Chromatography Data Software (CDS)
Reference Standard This compound, >99% purity
Acetonitrile (ACN) HPLC Grade
Potassium Dihydrogen Phosphate Analytical Reagent Grade
Orthophosphoric Acid Analytical Reagent Grade, 85%
Water HPLC Grade or Milli-Q
Volumetric Glassware Class A
Analytical Balance 0.01 mg readability
pH Meter Calibrated
Syringe Filters 0.45 µm PVDF or Nylon

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Experimental Protocols

Preparation of Solutions

Mobile Phase (1 L):

  • Weigh 3.4 g of potassium dihydrogen phosphate and dissolve in 700 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Add 300 mL of HPLC grade acetonitrile.

  • Mix thoroughly and degas by sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (Mobile Phase).

  • This stock solution should be stored at 2-8 °C and can be used for up to 7 days.

Working Standard Solutions (for Linearity Curve):

  • Prepare a series of working standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL. (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).

Sample Preparation (Example for a 10 mg Tablet):

  • Accurately weigh and record the mass of 10 tablets and calculate the average weight.

  • Grind the tablets into a fine, uniform powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The theoretical final concentration is 100 µg/mL.

Analytical Workflow

The overall analytical process is streamlined to ensure efficiency and reproducibility from sample receipt to final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Prepare Mobile Phase & Diluent B Prepare Standard Stock Solution A->B C Prepare Sample Solution A->C F Inject Standard Solutions (Calibration Curve) B->F G Inject Sample Solutions C->G D Equilibrate HPLC System (Check System Suitability) E Inject Blank (Diluent) D->E E->F F->G H Integrate Peaks & Acquire Peak Areas F->H G->H I Generate Calibration Curve (R² > 0.999) H->I J Calculate Analyte Concentration in Samples I->J K Generate Final Report J->K

Caption: Analytical workflow for the quantification of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3] The validation parameters included specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria must be met before any sample analysis.

Parameter Acceptance Criteria Hypothetical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20007850
% RSD of Peak Area ≤ 2.0%0.65%
% RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity was evaluated by injecting a blank (diluent) and a placebo sample (containing all formulation excipients except the active ingredient). No interfering peaks were observed at the retention time of the this compound peak, confirming the method's ability to assess the analyte unequivocally.[5][6]

Linearity and Range

The linearity was assessed by analyzing seven concentrations of the reference standard, from 1 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Parameter Acceptance Criteria Hypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Validated Range 1 - 150 µg/mLMet
Y-intercept Close to zero15.2 (negligible)
Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target sample concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate. The percentage recovery was calculated.

Concentration Level Acceptance Criteria Hypothetical Mean Recovery (%)
80% 98.0 - 102.0%99.5%
100% 98.0 - 102.0%100.8%
120% 98.0 - 102.0%101.2%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[7]

  • Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.

Precision Level Acceptance Criteria (%RSD) Hypothetical Result (%RSD)
Repeatability ≤ 2.0%0.88%
Intermediate Precision ≤ 2.0%1.12%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter Hypothetical Result
LOD 0.25 µg/mL
LOQ 0.80 µg/mL

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis of bulk drug substance and finished pharmaceutical products. The isocratic nature of the method ensures robustness and high throughput, making it a valuable tool for drug development and manufacturing.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][8]

  • U.S. Food and Drug Administration. (1996). Q2A Text on Validation of Analytical Procedures. [Link][9]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][2]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][5]

  • Delgado, E., et al. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 29(13), 1877-1887. [Link][10]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][7]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link][6]

  • Goetz, H., et al. (2011). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Peptide Science, 17(5), 448-454. [Link][11]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][12]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link][4]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]

  • Van de Merbel, N. C., et al. (1995). A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 249-255. [Link][13]

Sources

Application Notes and Protocols: Investigating the Anti-Cancer Potential of Methyl-(1-thiazol-2-yl-ethyl)-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing compounds that can interact with a multitude of biological targets.[1][2][3] Notably, the thiazole moiety is a key component in several FDA-approved anti-cancer drugs, such as the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[2] Thiazole derivatives have demonstrated a broad spectrum of anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4][5]

Methyl-(1-thiazol-2-yl-ethyl)-amine is a small molecule featuring this critical thiazole core. While extensive research has focused on more complex derivatives, the study of such foundational structures is paramount. It allows for the elucidation of core structure-activity relationships (SAR) and provides a basis for the rational design of more potent and selective next-generation therapeutics. These application notes provide a comprehensive guide for researchers initiating studies on the anti-cancer properties of this compound, focusing on its potential mechanisms of action and providing detailed protocols for its evaluation in cancer cell line models.

Plausible Mechanisms of Action and Investigational Strategy

Based on the established bioactivity of the thiazole scaffold, several key anti-cancer mechanisms can be hypothesized for this compound. The initial investigational strategy should, therefore, focus on assessing its cytotoxic and cytostatic effects, followed by a deeper dive into the underlying molecular events.

A logical workflow for this investigation is outlined below:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HepG2, HCT-116) B MTT/XTT Assay for Cell Viability A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry with PI Staining) C->D Proceed with IC50 concentrations E Apoptosis Assessment (Annexin V/PI Staining, Western Blot for Caspases, PARP) C->E Proceed with IC50 concentrations F Signaling Pathway Analysis (Western Blot for key proteins e.g., PI3K, EGFR, Bcl-2 family) E->F Investigate upstream regulators G Data Synthesis & Future Directions F->G G compound This compound stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) Inhibited stress->bcl2 bax Bax (Pro-apoptotic) Activated stress->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 cas9 Pro-Caspase-9 cas9->apoptosome a_cas3 Active Caspase-3 a_cas9->a_cas3 cas3 Pro-Caspase-3 cas3->a_cas3 c_parp Cleaved PARP a_cas3->c_parp parp PARP parp->c_parp apoptosis Apoptosis c_parp->apoptosis

Sources

Application Notes and Protocols for In Vivo Evaluation of Methyl-(1-thiazol-2-yl-ethyl)-amine (MTEA)

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Exploration of its Anti-Inflammatory Properties

Disclaimer: The compound Methyl-(1-thiazol-2-yl-ethyl)-amine (MTEA) is a hypothetical substance for the purpose of this guide. The proposed mechanism of action and experimental protocols are based on established principles of pharmacological research and are intended to serve as a template for the in vivo investigation of novel anti-inflammatory agents.

Introduction

Chronic inflammation is a hallmark of numerous diseases, ranging from autoimmune disorders to neurodegenerative conditions and cancer. The discovery and development of novel anti-inflammatory therapeutics are therefore of paramount importance. This document outlines a comprehensive experimental design for the in vivo characterization of a novel compound, this compound (MTEA), a small molecule with a thiazole-amine core structure suggestive of potential immunomodulatory activity.

Based on preliminary (hypothetical) in vitro screens, MTEA has been identified as a potent and selective agonist of the G-protein coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4). GPR120 activation is known to mediate potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, including the toll-like receptor 4 (TLR4) cascade. This document will provide a detailed roadmap for the in vivo validation of MTEA's anti-inflammatory efficacy in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation.

Proposed Mechanism of Action of MTEA

MTEA is hypothesized to exert its anti-inflammatory effects through the activation of GPR120. Upon binding, MTEA is proposed to induce a conformational change in the receptor, leading to the recruitment of β-arrestin 2. This, in turn, is thought to sequester and inhibit the TAK1-binding protein 1 (TAB1), a critical upstream activator of the NF-κB and MAPK signaling pathways. The downstream consequences of this signaling cascade are the suppression of pro-inflammatory cytokine production, such as TNF-α, IL-6, and IL-1β.

MTEA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTEA MTEA GPR120 GPR120/FFAR4 MTEA->GPR120 binds & activates beta_arrestin β-arrestin 2 GPR120->beta_arrestin recruits TAB1 TAB1 beta_arrestin->TAB1 sequesters & inhibits TAK1 TAK1 TAB1->TAK1 activates NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription MAPK->Cytokines promotes transcription

Caption: Proposed signaling pathway of MTEA.

Preclinical In Vivo Experimental Design

Animal Model Selection

The C57BL/6 mouse is a widely used and well-characterized inbred strain for studies of inflammation and immunology. For our proposed study, we will use 8-10 week old male C57BL/6 mice. The use of a single sex will minimize potential variability due to hormonal fluctuations. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Dosing and Administration

A preliminary dose-ranging study is essential to determine the optimal therapeutic dose of MTEA. This will be followed by the main efficacy study.

Table 1: Proposed Dose-Ranging Study Design for MTEA

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle (Saline)-Intraperitoneal (i.p.)5
2MTEA1i.p.5
3MTEA5i.p.5
4MTEA10i.p.5
5MTEA25i.p.5

Based on the results of the dose-ranging study, a dose for the main efficacy study will be selected. For the purpose of this protocol, we will assume an optimal dose of 10 mg/kg.

Experimental Workflow for Efficacy Study

Experimental_Workflow cluster_acclimation Week 1: Acclimation cluster_treatment Day 0: Treatment & Induction cluster_monitoring Hours 1-6: Monitoring cluster_endpoints Hour 6: Terminal Endpoints acclimate Acclimate C57BL/6 mice to facility (7 days) randomize Randomize mice into treatment groups (n=8-10/group) acclimate->randomize pretreat Pre-treat with MTEA (10 mg/kg, i.p.) or Vehicle randomize->pretreat lps Induce inflammation with LPS (1 mg/kg, i.p.) (30 min post-MTEA) pretreat->lps monitor Monitor for clinical signs of sickness (hourly) lps->monitor blood_collection Blood collection (2h post-LPS) for cytokine analysis monitor->blood_collection euthanasia Euthanize mice blood_collection->euthanasia tissue_harvest Harvest tissues (liver, spleen, lungs) for histology and gene expression euthanasia->tissue_harvest

Caption: Experimental workflow for the in vivo efficacy study of MTEA.

Detailed Experimental Protocols

Protocol 1: LPS-Induced Systemic Inflammation in Mice

Materials:

  • This compound (MTEA)

  • Sterile, pyrogen-free saline

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • C57BL/6 mice (male, 8-10 weeks old)

  • Sterile syringes and needles (27G)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue harvesting

  • RNAlater or liquid nitrogen for tissue preservation

Procedure:

  • Acclimation: Acclimate mice to the animal facility for at least 7 days prior to the experiment.

  • MTEA Preparation: Dissolve MTEA in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).

  • LPS Preparation: Dissolve LPS in sterile saline to a concentration of 0.1 mg/mL.

  • Animal Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle (Saline) + Saline

    • Group 2: Vehicle (Saline) + LPS

    • Group 3: MTEA (10 mg/kg) + LPS

  • MTEA Administration: Administer MTEA (or vehicle) via intraperitoneal (i.p.) injection.

  • LPS Challenge: Thirty minutes after MTEA administration, inject LPS (or saline for the control group) i.p. at a dose of 1 mg/kg.

  • Monitoring: Monitor the animals for clinical signs of sickness (piloerection, lethargy, huddling) every hour for 6 hours.

  • Blood Collection: At 2 hours post-LPS injection, collect a small volume of blood (e.g., 50-100 µL) via the tail vein for cytokine analysis.

  • Euthanasia and Tissue Harvest: At 6 hours post-LPS injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Collection: Immediately harvest liver, spleen, and lung tissues. A portion of each tissue should be fixed in 10% neutral buffered formalin for histology, and another portion should be snap-frozen in liquid nitrogen or submerged in RNAlater for subsequent RNA extraction.

Protocol 2: Measurement of Serum Cytokines

Materials:

  • Mouse TNF-α, IL-6, and IL-1β ELISA kits

  • Microplate reader

  • Centrifuge

Procedure:

  • Serum Preparation: Centrifuge the collected blood samples at 2,000 x g for 15 minutes at 4°C to separate the serum.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine in the serum based on the standard curve.

Protocol 3: Histological Analysis of Tissues

Materials:

  • 10% Neutral buffered formalin

  • Paraffin

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Fixation and Processing: Fix tissues in formalin for 24 hours, then process and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain the sections with H&E.

  • Microscopy: Examine the slides under a microscope to assess for signs of inflammation, such as immune cell infiltration and tissue damage.

Protocol 4: Gene Expression Analysis by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Tnf, Il6, Il1b, and a housekeeping gene like Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the preserved tissue samples.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using the appropriate primers.

  • Data Analysis: Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene.

Expected Outcomes and Data Interpretation

Table 2: Expected Outcomes of MTEA Treatment in LPS-Challenged Mice

ParameterVehicle + SalineVehicle + LPSMTEA + LPS
Serum TNF-αBasalHighReduced
Serum IL-6BasalHighReduced
Serum IL-1βBasalHighReduced
Liver Inflammation (Histology)NormalSevereReduced
Lung Inflammation (Histology)NormalSevereReduced
Tnf mRNA (Liver)BasalHighReduced
Il6 mRNA (Liver)BasalHighReduced

A significant reduction in serum cytokines, inflammatory cell infiltration in tissues, and pro-inflammatory gene expression in the MTEA-treated group compared to the vehicle-treated LPS group would provide strong evidence for the in vivo anti-inflammatory efficacy of MTEA.

References

  • Oh, D. Y., & Walenta, E. (2014). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 152(1-2), 339-353. [Link]

  • Talukdar, S., et al. (2011). A long-chain fatty acid receptor, GPR120, mediates the anti-inflammatory effects of omega-3 fatty acids. Science Signaling, 4(192), ra64. [Link]

  • Yan, Y., et al. (2013). GPR120 signaling pathway: A new target for the treatment of metabolic diseases. Cellular and Molecular Life Sciences, 70(18), 3389-3400. [Link]

  • The Jackson Laboratory. (n.d.). C57BL/6J. [Link]

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press (US). [Link]

Application Notes and Protocols for the Purification of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Chiral Thiazole Amine

Methyl-(1-thiazol-2-yl-ethyl)-amine is a chiral amine featuring a thiazole heterocycle, a structural motif prevalent in numerous pharmaceuticals. As with any active pharmaceutical ingredient (API) or key intermediate, achieving high purity is paramount to ensure safety, efficacy, and reproducibility in downstream applications, particularly in drug development. The presence of impurities, including starting materials, byproducts, and degradation products, can significantly impact biological activity and introduce toxicity. Furthermore, as a chiral compound, controlling the enantiomeric excess is often a critical quality attribute.

This comprehensive guide provides a detailed exploration of various techniques for the purification of racemic and enantiomerically enriched this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective decision-making and troubleshooting in the laboratory.

Understanding the Molecule: Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. While experimental data for this specific molecule is not extensively available, we can infer key parameters based on its structural components: the thiazole ring and the secondary amine.

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Formula C₆H₁₀N₂SProvides the basis for molecular weight calculation.
Molecular Weight 142.22 g/mol Useful for stoichiometric calculations and mass spectrometry.
Estimated pKa Amine (pKa ~9-10), Thiazole N (pKa ~2.5)The basicity of the secondary amine allows for purification via acid-base extraction and salt formation. The thiazole nitrogen is significantly less basic.[1][2]
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile) and aqueous acidic solutions. Limited solubility in nonpolar solvents (e.g., hexanes).Guides solvent selection for extraction, crystallization, and chromatography.
Chirality Contains one stereocenter at the carbon adjacent to the thiazole ring and the amine.Requires chiral separation techniques to isolate individual enantiomers.

Potential Impurities: A Synthesis-Forward Approach

The most probable synthetic route to this compound is a variation of the Hantzsch thiazole synthesis.[3][4][5][6][7] This classic method involves the condensation of an α-haloketone with a thioamide. Understanding this synthesis allows for the prediction of potential process-related impurities.

Diagram: Hantzsch Thiazole Synthesis and Potential Byproducts

Hantzsch_Synthesis α-Halo Ketone α-Halo Ketone Target_Molecule This compound α-Halo Ketone->Target_Molecule Unreacted_SM Unreacted Starting Materials α-Halo Ketone->Unreacted_SM Side_Reactions Side-Reaction Products (e.g., from self-condensation of α-haloketone) α-Halo Ketone->Side_Reactions Thioamide Thioamide Thioamide->Target_Molecule Thioamide->Unreacted_SM Overalkylation Over-alkylation Products Target_Molecule->Overalkylation Degradation Degradation Products Target_Molecule->Degradation

Caption: Predicted impurity profile based on the Hantzsch synthesis.

Common Impurities to Consider:
  • Unreacted Starting Materials: Residual α-haloketone and N-methylthioacetamide.

  • Over-alkylation Products: Impurities formed by the reaction of the product amine with the α-haloketone.

  • Side-Reaction Products: Byproducts from the self-condensation of the α-haloketone or other unintended reactions.

  • Degradation Products: Thiazole rings can be susceptible to photodegradation and hydrolysis under certain conditions, leading to ring-opened or rearranged products.[8][9][10]

Purification Protocols

The choice of purification technique will depend on the scale of the purification, the nature of the impurities, and whether a racemic mixture or a single enantiomer is desired.

Protocol 1: Purification by Acid-Base Extraction and Crystallization

This technique leverages the basicity of the amine functional group to separate it from non-basic impurities.

Principle: The basic amine is protonated by an acid to form a water-soluble salt. Non-basic organic impurities remain in the organic phase and are removed. The aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent and isolated by crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The amine will move into the aqueous phase as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Layers: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is >10. This will deprotonate the amine salt and regenerate the free base, which may precipitate or form an oil.

  • Back Extraction: Extract the liberated free amine back into a fresh portion of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified amine.

  • Crystallization: For further purification, the concentrated amine can be crystallized from a suitable solvent system. This often involves dissolving the amine in a minimal amount of a good solvent (e.g., methanol, ethanol) and then adding a poor solvent (e.g., hexanes, diethyl ether) until turbidity is observed, followed by slow cooling.

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization

This classical method is a powerful technique for separating enantiomers on a larger scale.[11]

Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[12][13]

Choice of Resolving Agent: For a basic amine, a chiral acid is used. Common choices include:

  • (+)-Tartaric acid or its derivatives (e.g., (+)-Di-p-toluoyl-D-tartaric acid)

  • (S)-(+)-Mandelic acid

  • (R)-(-)-Camphorsulfonic acid

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: The diastereomeric salt with lower solubility should begin to crystallize. This process can be encouraged by slow cooling, scratching the inside of the flask, or seeding with a small crystal of the desired salt. Allow the crystallization to proceed for a sufficient time (can be several hours to overnight).

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with an aqueous base (e.g., 2 M NaOH) to a pH > 10.

  • Extraction and Isolation: Extract the liberated enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate as described in Protocol 1.

  • Analysis of Enantiomeric Excess: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or GC.

Protocol 3: Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective analytical and preparative technique for separating enantiomers.[14][15][16][17][18]

Principle: The racemic mixture is passed through an HPLC column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation.

Selection of Chiral Stationary Phase (CSP): The choice of CSP is critical for successful separation. For amines, polysaccharide-based CSPs are often a good starting point.

CSP TypeCommon ExamplesMobile Phase Compatibility
Polysaccharide-based Cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)Normal phase (hexane/alcohol), polar organic, and reversed-phase
Ligand Exchange Chiral ligand (e.g., L-proline) coated on silica with a copper-containing mobile phaseAqueous buffers
Crown Ether-based Chiral crown ether coated on silicaAcidic aqueous mobile phases

General HPLC Protocol (Analytical Scale):

  • Sample Preparation: Dissolve a small amount of the purified racemic or enantiomerically enriched amine in the mobile phase.

  • Chromatographic Conditions:

    • Column: Select an appropriate chiral column (e.g., a polysaccharide-based column).

    • Mobile Phase: A typical starting point for normal phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., ~254 nm).

  • Injection and Analysis: Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the two enantiomers.

  • Optimization: If separation is not achieved, optimize the mobile phase composition (e.g., change the alcohol content or the type of alcohol), flow rate, and column temperature.

For preparative scale chiral HPLC, the conditions are scaled up from the optimized analytical method.

Purity Assessment: Analytical Methodologies

Rigorous analytical testing is essential to confirm the purity of the final product.

Workflow for Purity Analysis

Purity_Analysis Purified_Sample Purified this compound HPLC HPLC (Reversed-Phase) - Purity Assessment - Impurity Profiling Purified_Sample->HPLC Chiral_HPLC_GC Chiral HPLC or GC - Enantiomeric Excess (e.e.) Determination Purified_Sample->Chiral_HPLC_GC NMR NMR (¹H, ¹³C) - Structural Confirmation - Residual Solvent Analysis Purified_Sample->NMR MS Mass Spectrometry - Molecular Weight Confirmation Purified_Sample->MS Final_Report Certificate of Analysis HPLC->Final_Report Chiral_HPLC_GC->Final_Report NMR->Final_Report MS->Final_Report

Caption: A typical workflow for the analytical characterization of the purified compound.

High-Performance Liquid Chromatography (HPLC) for Purity
  • Method: Reversed-phase HPLC with a C18 column is a standard method for assessing the chemical purity.

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is typically used.

  • Detection: UV detection.

Gas Chromatography (GC) for Chiral and Achiral Analysis
  • Achiral GC: Can be used to assess purity and detect volatile impurities. The amine may require derivatization to improve peak shape and volatility.[19][20][21]

  • Chiral GC: An excellent technique for determining enantiomeric excess, often with high resolution and sensitivity.[22] Chiral capillary columns with cyclodextrin-based stationary phases are commonly used for the separation of chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Essential for confirming the chemical structure of the purified compound.[23][24][25][26] The chemical shifts and coupling constants of the protons on the thiazole ring and the ethylamine side chain provide a unique fingerprint of the molecule.

  • Quantitative NMR (qNMR): Can be used for the accurate determination of purity against a certified internal standard.

Mass Spectrometry (MS)
  • Provides confirmation of the molecular weight of the compound.

Conclusion

The purification of this compound requires a systematic approach based on a sound understanding of its chemical properties and potential impurities. The choice of purification technique—be it acid-base extraction, crystallization, or chromatography—should be guided by the specific requirements of the application, including the desired purity level and the need for enantiomeric resolution. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to achieve high-purity this compound, a critical step in the advancement of pharmaceutical research and development.

References

  • PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Fiveable. (n.d.). Ethylamine Definition. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Al-Shabib, N. A., Khan, J. M., Ali, M. S., & Hassan, M. I. (2018).
  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Retrieved from [Link]

  • Quora. (2023, February 26). What is the pKa value of ethylamine and aniline? Retrieved from [Link]

  • PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ask this paper | Bohrium. (2016, November 1). differential-enzymatic-degradation-of-thiazole-pollutants-by-two-different-peroxidases-a-comparative-study. Retrieved from [Link]

  • Scent.vn. (n.d.). Ethylamine (CAS 75-04-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Stenutz. (n.d.). pKa values. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Bordiny, H. E., & El-Gendy, M. S. (2018).
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Retrieved from [Link]

  • ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Maybridge Chiral Resolution Screening and Purification Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical Education. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl-(1-thiazol-2-yl-ethyl)-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl-(1-thiazol-2-yl-ethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important amine. The predominant and most reliable method for this synthesis is the reductive amination of 2-acetylthiazole with methylamine. This guide will focus on optimizing this specific pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound via reductive amination?

The primary challenge lies in balancing the two key steps of the reaction: the formation of the imine intermediate and its subsequent reduction.[1][2] A common pitfall is the premature reduction of the starting ketone, 2-acetylthiazole, to the corresponding alcohol, which competes with the desired amine formation and lowers the overall yield.[3][4]

Q2: Which reducing agent is best suited for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this one-pot synthesis.[3][5][6] Its mild and selective nature makes it ideal for reducing the iminium ion intermediate much faster than it reduces the starting ketone.[3][5] This selectivity minimizes the formation of the undesired alcohol byproduct, leading to cleaner reactions and higher yields.[3]

In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the imine.[3][7] If NaBH₄ must be used, a two-step process is often necessary where the imine is formed first before the reducing agent is added.[3]

Q3: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 2-acetylthiazole. What is the likely cause?

This issue points to inefficient imine formation. The condensation of a ketone and an amine to form an imine is an equilibrium-driven process. Several factors could be hindering this step:

  • Presence of Water: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials. Ensure you are using anhydrous solvents and reagents. The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.

  • pH of the Reaction: Imine formation is typically catalyzed by mild acid.[8][9] The addition of a stoichiometric amount of acetic acid can catalyze imine formation and generate the iminium ion, which is the species reduced by the hydride.[6] However, the pH should not be too low (pH < 5), as it can excessively protonate the amine, rendering it non-nucleophilic, and may also promote the reduction of the ketone.[8]

  • Steric Hindrance: While not a major issue for methylamine, bulkier amines can slow down the rate of imine formation.

Troubleshooting Guide

Problem 1: Significant formation of 1-(thiazol-2-yl)ethanol byproduct.
  • Cause: The reducing agent is reducing the starting ketone, 2-acetylthiazole, before it can form an imine with methylamine. This is common when using powerful, non-selective reducing agents like sodium borohydride in a one-pot procedure.[3][7]

  • Solution:

    • Switch to a Milder Reducing Agent: The most effective solution is to use Sodium Triacetoxyborohydride (STAB).[3][5] Its steric bulk and the electron-withdrawing acetoxy groups make it less reactive towards ketones but highly effective for reducing the protonated imine (iminium ion).[3]

    • Modify the Procedure (if using NaBH₄): If you must use NaBH₄, adopt a two-step approach. First, stir the 2-acetylthiazole and methylamine in a suitable solvent (like methanol) for a period to allow for imine formation. Monitor by TLC. Once the ketone spot has diminished, cool the reaction in an ice bath and add the NaBH₄ portion-wise.[3]

Problem 2: The reaction is slow or stalls, with starting material remaining.
  • Cause: Incomplete imine formation is the most probable cause.

  • Solution:

    • Use an Anhydrous Solvent: Switch to an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), especially when using STAB, which is water-sensitive.[7]

    • Catalyze with Acetic Acid: Add 1.0 to 1.2 equivalents of glacial acetic acid to the reaction mixture. This protonates the imine to form the more electrophilic iminium ion, accelerating the reduction step.[3]

    • Increase Amine Equivalents: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to help push the equilibrium towards imine formation.

Problem 3: Difficulty in purifying the final product.
  • Cause: Basic amines like the target compound can interact strongly with the acidic silica gel used in standard column chromatography. This can lead to significant peak tailing, poor separation, and even product loss on the column.[10][11]

  • Solution:

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Then, extract the aqueous layer with ethyl acetate to recover any dissolved product.

    • Modify the Mobile Phase: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent system (e.g., DCM/MeOH/TEA).[10][12]

    • Use an Alternative Stationary Phase: For particularly challenging purifications, consider using a different stationary phase like basic alumina or an amine-functionalized silica column, which are designed to minimize interactions with basic compounds.[11][13][14]

Optimized Experimental Protocol

This protocol utilizes the preferred one-pot method with Sodium Triacetoxyborohydride (STAB) for improved yield and selectivity.

Materials:

  • 2-acetylthiazole

  • Methylamine (e.g., 2.0 M solution in THF)

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-acetylthiazole (1.0 equiv).

  • Dissolve the ketone in anhydrous DCM.

  • Add methylamine solution (1.2 equiv) followed by glacial acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Caution: Gas evolution may occur.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by flash column chromatography using a silica gel column and an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM with 0.5% triethylamine).

Data & Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABAnhydrous DCM or DCE, often with Acetic AcidMild, highly selective for imines over ketones; ideal for one-pot reactions.[3][5]Water-sensitive, more expensive.[7]
Sodium Borohydride NaBH₄Protic solvents like MeOH or EtOHInexpensive, powerful reducing agent.[3]Can reduce starting ketone, often requiring a two-step process.[3][7]
Sodium Cyanoborohydride NaBH₃CNMeOH, stable in mild acidSelective for imines; stable in water.[7]Highly toxic (releases HCN gas in strong acid).[6]
Diagrams

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation (Equilibrium) cluster_step2 Step 2: Reduction Ketone 2-Acetylthiazole Imine Imine Intermediate Ketone->Imine + Amine - H₂O Iminium Iminium Ion Amine Methylamine Imine->Ketone + H₂O Imine->Iminium + H⁺ (Acetic Acid) Product This compound Iminium->Product STAB NaBH(OAc)₃ (STAB) STAB->Iminium Hydride Transfer

Caption: General workflow for the synthesis via reductive amination.

Troubleshooting_Yield Start Low Yield Observed CheckTLC Analyze Crude Reaction by TLC Start->CheckTLC Ketone_Present High % of Starting Ketone? CheckTLC->Ketone_Present Alcohol_Present Significant Alcohol Byproduct? Ketone_Present->Alcohol_Present No Optimize_Imine Optimize Imine Formation: 1. Use Anhydrous Solvent 2. Add Acetic Acid Catalyst 3. Use Excess Amine Ketone_Present->Optimize_Imine Yes Change_Reductant Optimize Reduction Step: 1. Switch to STAB 2. Use 2-step method if using NaBH₄ Alcohol_Present->Change_Reductant Yes Purification_Issue Review Purification: - Check for product loss during workup - Use amine-modified chromatography Alcohol_Present->Purification_Issue No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Wikipedia. Sodium triacetoxyborohydride. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • WordPress.com. Purifying amines on silica | Org Prep Daily. Available at: [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available at: [Link]

  • Chemistry Stack Exchange. Using neutral or basic alumina in column chromatography for purification of amines. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available at: [Link]

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Troubleshooting unexpected side products in Methyl-(1-thiazol-2-yl-ethyl)-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl-(1-thiazol-2-yl-ethyl)-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The primary route to this compound is the reductive amination of 2-acetylthiazole with methylamine, a robust but nuanced transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. We will explore the root cause of each problem and provide validated solutions.

Question 1: My final product is contaminated with a significant, higher molecular weight impurity. What is it, and how can I prevent its formation?

Answer:

This is a classic case of over-alkylation . The impurity is likely the tertiary amine, Bis(1-(thiazol-2-yl)ethyl)methylamine, formed when your desired secondary amine product reacts with another molecule of 2-acetylthiazole.

Causality: Your product, this compound, is a secondary amine and remains nucleophilic. If unreacted 2-acetylthiazole and the imine-forming conditions persist, the product can act as the amine source, attacking another ketone molecule. This forms a new, bulkier iminium ion which is then reduced to the tertiary amine. Direct alkylation of amines is often difficult to control, and reductive amination can suffer from this issue if conditions are not optimized.[1]

Troubleshooting Protocol:

  • Stoichiometry Control: The most critical parameter is the ratio of reactants. Ensure you are using a slight excess of the primary amine (methylamine), typically 1.2 to 1.5 equivalents. This statistically favors the reaction of the starting ketone with methylamine over the secondary amine product.

  • Order of Addition (Stepwise Method): For maximum control, switch from a one-pot reaction to a stepwise procedure.[2]

    • Step 1 (Imine Formation): Dissolve 2-acetylthiazole in a suitable solvent (e.g., methanol). Add methylamine and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to allow for imine formation. You can monitor this by TLC or LC-MS.

    • Step 2 (Reduction): Once imine formation is complete or has reached equilibrium, cool the mixture (e.g., to 0 °C) before slowly adding the reducing agent. This ensures the reducing agent primarily encounters the intended imine, not a mixture of ketone and amine.

  • Temperature Management: Perform the reaction at lower temperatures. Start the imine formation at room temperature and cool the reaction to 0 °C before and during the addition of the reducing agent. Lower temperatures decrease the rate of the competing over-alkylation reaction.

Visualizing the Competing Pathways:

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Ketone 2-Acetylthiazole Imine Intermediate Imine Ketone->Imine + MeNH2 - H2O MeNH2 Methylamine Product Desired Secondary Amine Imine->Product + [H] Product2 Desired Secondary Amine Ketone2 2-Acetylthiazole Tert_Imine Tertiary Iminium Ion Product2->Tert_Imine + 2-Acetylthiazole - H2O Side_Product Over-alkylation Product (Tertiary Amine) Tert_Imine->Side_Product + [H]

Caption: Desired vs. side reaction pathways in the synthesis.

Question 2: My reaction is sluggish, and I'm recovering a large amount of unreacted 2-acetylthiazole. What's causing the low conversion?

Answer:

Low conversion is almost always due to inefficient imine formation . The reductive amination is a two-stage process: reversible imine formation followed by irreversible reduction. If the first stage is unfavorable, the reducing agent has nothing to react with (or worse, it may reduce the starting ketone).

Causality: The formation of an imine from a ketone and an amine is an equilibrium-controlled process.[3] Two key factors govern this equilibrium:

  • pH: The reaction requires catalytic acid. The acid protonates the ketone's carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, too much acid will protonate the methylamine, rendering it non-nucleophilic. The optimal pH is typically weakly acidic, in the range of 5-6.

  • Water: Water is a byproduct of imine formation. Its presence can drive the equilibrium back towards the starting materials (Le Châtelier's principle).

Troubleshooting Protocol:

  • pH Adjustment:

    • If using methylamine hydrochloride, you must add a stoichiometric amount of a non-nucleophilic base (like triethylamine) to liberate the free amine.

    • If using an aqueous solution of methylamine, add a catalytic amount of a mild acid, such as acetic acid (typically 0.1 eq.), to facilitate the reaction.

  • Water Removal:

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture during the imine formation step. They act as a chemical dehydrating agent, sequestering the water produced and driving the equilibrium forward.

    • Solvent Choice: While methanol is common, using a solvent like toluene allows for the azeotropic removal of water with a Dean-Stark apparatus, although this is often unnecessary for this small-scale synthesis.

  • Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. A 1-2 hour stir time at room temperature is a good starting point.

Visualizing the Imine Formation Equilibrium:

G cluster_factors Influencing Factors Reactants Ketone + Amine Imine Imine + Water Reactants->Imine Imine->Reactants Shifts Left (Excess Water or Incorrect pH) pH_Control Optimal pH (5-6) (Catalytic Acid) pH_Control->Imine Shifts Right Water_Removal Water Removal (e.g., Mol. Sieves) Water_Removal->Imine Shifts Right

Caption: Factors influencing the imine formation equilibrium.

Question 3: I'm observing 1-(thiazol-2-yl)ethanol as a major byproduct. Why is my ketone being reduced directly?

Answer:

The formation of the corresponding alcohol, 1-(thiazol-2-yl)ethanol, indicates that your reducing agent is not selective enough for the imine over the ketone under your reaction conditions.

Causality: Hydride reducing agents can reduce both ketones and imines. However, their reaction rates differ. Imine/iminium ion reduction is generally much faster than ketone reduction, especially with milder agents. If you use a powerful, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot synthesis, it can start reducing the 2-acetylthiazole before a sufficient concentration of the imine has formed.[4][5]

Troubleshooting Protocol:

  • Select a Milder Reducing Agent: The best solution is to use a reducing agent with high selectivity for imines.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄ and selectively reduces the imine/iminium ion intermediate. It is also tolerant of mildly acidic conditions, making it ideal for one-pot procedures.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice that is stable in acidic media and highly selective.[6] However, it is toxic and generates cyanide waste, requiring careful handling and workup procedures.[4]

  • Employ the Stepwise Method: If you must use NaBH₄ (e.g., due to cost or availability), you must use the two-step protocol described in Question 1. Form the imine first, ensuring it has reached a good concentration, then add the NaBH₄ at a low temperature. This temporal separation of the two key processes prevents the premature reduction of the ketone.

Data Summary: Comparison of Common Reducing Agents

Reducing AgentSelectivity (Imine vs. Ketone)Optimal ConditionsKey AdvantagesKey Disadvantages
NaBH(OAc)₃ (STAB)HighOne-pot, mildly acidic (e.g., DCE, THF)Excellent selectivity; no need for strict pH control.[4]Moisture sensitive; higher cost.
NaBH₃CN HighOne-pot, pH 5-6 (e.g., MeOH)Excellent selectivity; stable in acid.[6]Highly toxic; generates cyanide waste.[4]
NaBH₄ LowStepwise protocol required (e.g., MeOH, EtOH)Inexpensive; readily available.Reduces aldehydes and ketones; requires careful addition after imine formation.[5]

Recommended Baseline Protocol

This protocol is optimized to minimize common side products by using a selective reducing agent in a one-pot procedure.

Materials:

  • 2-Acetylthiazole (1.0 eq.)

  • Methylamine (40% solution in H₂O, 1.5 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, for pH adjustment if needed)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-acetylthiazole and the solvent (DCE or THF, approx. 0.1 M concentration).

  • Add the methylamine solution dropwise while stirring. A mild exotherm may be observed.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 3-12 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the pure this compound.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][1]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][2]

  • Wikipedia. Reductive amination. [Link][4]

  • Chemistry Steps. Reductive Amination. [Link][6]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link][3]

  • The Organic Reaction Mechanisms Website. Reductive Amination - Common Conditions. [Link][5]

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Technical Support Center: Refining Purification Protocols for Methyl-(1-thiazol-2-yl-ethyl)-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the purification of Methyl-(1-thiazol-2-yl-ethyl)-amine analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these valuable heterocyclic compounds. Our goal is to equip you with the expertise and practical insights necessary to achieve high purity and yield in your experimental work.

Introduction: The Purification Challenge of Thiazole-Containing Amines

This compound and its analogs are a class of compounds with significant interest in pharmaceutical and agrochemical research. The presence of a basic amine group and the heterocyclic thiazole ring introduces specific challenges during purification. These molecules are prone to interactions with acidic stationary phases in chromatography, leading to poor peak shape and recovery. Furthermore, their polarity can complicate extraction and crystallization processes. This guide provides a systematic approach to overcoming these hurdles, ensuring the integrity and purity of your target compounds.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your purification workflows.

Chromatography Troubleshooting

Issue 1: My amine analog is streaking or tailing significantly on a silica gel column.

  • Question: Why is my compound streaking on the silica column, and how can I fix it?

  • Answer: Streaking is a common issue when purifying basic compounds like amines on acidic silica gel.[1] The acidic silanol groups on the silica surface strongly interact with the basic amine, causing the compound to move unevenly through the column, resulting in a tailed or streaked appearance on TLC and poor separation in column chromatography.[1][2]

    • Root Cause Analysis: The strong acid-base interaction between the amine and silica leads to slow and non-uniform elution.

    • Solutions:

      • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.[1][3] Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice.[3][4] Ammonia in methanol (e.g., 2M ammonia in methanol) can also be used as a component of the polar phase.

      • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[2]

        • Amine-functionalized silica: This is an excellent option as the basic surface minimizes the problematic interactions with the amine analyte, often allowing for the use of simpler and less polar solvent systems like hexane/ethyl acetate.[1][3]

        • Basic or neutral alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[2][4]

      • Reversed-Phase Chromatography: For polar amine analogs, reversed-phase chromatography on a C18 column can be highly effective.[2][5] Using a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% TEA or ammonium hydroxide) will keep the amine in its neutral, more retained form, leading to better separation.[3]

Issue 2: My compound is not eluting from the silica gel column, even with a highly polar solvent system.

  • Question: I've tried using a very polar mobile phase, but my thiazole amine analog remains on the column. What should I do?

  • Answer: This issue often points to very strong, potentially irreversible, adsorption of your compound to the silica gel, or in some cases, decomposition on the acidic stationary phase.[2]

    • Root Cause Analysis: The interaction between your highly basic amine and the acidic silica is so strong that the mobile phase cannot effectively displace it.

    • Solutions:

      • Drastic Polarity Increase with a Basic Additive: A gradient elution up to 10-20% methanol in dichloromethane is a common starting point. If this fails, the addition of a base like triethylamine or ammonium hydroxide to the mobile phase is crucial.[1][3] A solvent system such as 80:18:2 dichloromethane:methanol:ammonium hydroxide can be effective.

      • Change of Stationary Phase: As mentioned previously, switching to a less acidic or basic stationary phase like alumina or an amine-functionalized silica is a highly recommended solution to this problem.[1][2]

      • Reversed-Phase Chromatography: This is a powerful alternative for highly polar compounds that exhibit strong interactions with silica.[5]

Issue 3: I am struggling to separate my chiral this compound analog into its enantiomers.

  • Question: What are the best approaches for the chiral separation of my racemic amine analog?

  • Answer: The separation of enantiomers, a process known as resolution, requires a chiral environment.[6] Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are necessary.

    • Root Cause Analysis: Standard purification methods are not designed to differentiate between enantiomers.

    • Solutions:

      • Chiral Chromatography: This is the most direct method for separating enantiomers.

        • Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. For thiazole-containing compounds, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide selectors have shown success.[7][8] Method development will be required to find the optimal CSP and mobile phase (normal phase, polar organic, or reversed-phase).[7][8]

      • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a mixture of diastereomeric salts.[6] Diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

Extraction and Crystallization Troubleshooting

Issue 4: I am experiencing low recovery during the acid-base extraction of my amine analog.

  • Question: My yield is significantly lower after performing an acid-base extraction. What could be the cause?

  • Answer: Low recovery in acid-base extractions can stem from several factors, including incomplete protonation or deprotonation, emulsion formation, or the solubility of the salt or free base in the "wrong" phase.

    • Root Cause Analysis: The partitioning of your compound between the aqueous and organic layers is not optimal.

    • Solutions:

      • Ensure Complete pH Adjustment: Use a pH meter or pH paper to confirm that the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine into its water-soluble salt form, and sufficiently basic (pH 12-14) to deprotonate the ammonium salt back to the free amine for extraction into the organic layer.[9][10]

      • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient way to recover your compound.

      • "Salting Out": If the amine salt shows some solubility in the organic layer, or the free amine has some solubility in the aqueous layer, adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer and improve partitioning.

      • Breaking Emulsions: Emulsions can form at the interface of the two layers, trapping your compound. To break an emulsion, you can try adding brine, adding a small amount of a different organic solvent, or filtering the mixture through a pad of celite.

Issue 5: My compound "oils out" instead of crystallizing.

  • Question: When I try to recrystallize my purified amine analog, it forms an oil instead of crystals. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high.[2] The presence of impurities can also inhibit crystallization.[2]

    • Root Cause Analysis: The conditions are not favorable for the formation of a crystal lattice.

    • Solutions:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling.

      • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[2]

      • Seed Crystals: If you have a small amount of the pure solid material, add a tiny crystal to the cooled solution to induce crystallization.[2]

      • Solvent System Adjustment: You may be using a solvent in which your compound is too soluble. Try a different solvent or a solvent mixture. If using a mixed solvent system, ensure you are not adding too much of the "good" solvent.

      • Further Purification: If impurities are the issue, an additional purification step, such as a quick filtration through a plug of silica or alumina, may be necessary before attempting recrystallization.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose chromatography method for purifying this compound analogs?

    • A1: There is no single "best" method, as the optimal technique depends on the specific properties of the analog (e.g., polarity, presence of other functional groups). However, a good starting point is flash chromatography on amine-functionalized silica with a hexane/ethyl acetate gradient.[1][3] This approach directly addresses the basicity of the amine, often providing good separation without the need for basic additives in the mobile phase. For more polar analogs, reversed-phase chromatography is an excellent alternative.[3][5]

  • Q2: How can I effectively monitor the purity of my compound during and after purification?

    • A2: A combination of techniques is recommended for robust purity assessment.

      • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and tracking the separation during column chromatography.[11] Using a stain, such as potassium permanganate or ninhydrin for primary/secondary amines, can help visualize spots if they are not UV-active.[2][4]

      • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of the final compound.[12] Using a diode-array detector (DAD) can provide information about the presence of impurities under the main peak.

      • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable analogs, GC-MS is a powerful technique for assessing purity and confirming the molecular weight.[13][14]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified compound and can often reveal the presence of impurities.

  • Q3: Can I use acid-base extraction to separate my primary or secondary amine analog from a tertiary amine analog?

    • A3: Standard acid-base extraction relies on the difference in basicity between different classes of compounds (e.g., amines vs. carboxylic acids).[9][15] Separating different types of amines from each other using this method can be challenging as their pKa values may be similar. However, more advanced techniques like pH-controlled extraction, where the pH of the aqueous phase is carefully adjusted, can sometimes achieve selective extraction of amines with sufficiently different basicities.[16]

  • Q4: My compound is not UV-active. How can I monitor its purification by chromatography?

    • A4: When a compound lacks a UV chromophore, alternative detection methods are necessary.

      • TLC Staining: As mentioned, using a general stain like potassium permanganate or a more specific stain like ninhydrin can visualize spots on a TLC plate.[2][4]

      • Mass Spectrometry (MS) Detection: Preparative liquid chromatography systems can be coupled with a mass spectrometer (LC-MS) to trigger fraction collection based on the mass-to-charge ratio of the target compound.[17]

      • Evaporative Light Scattering Detector (ELSD): An ELSD can detect any compound that is less volatile than the mobile phase, making it a useful universal detector.

Experimental Protocols and Workflows

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to isolate a basic amine analog from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times.[15] The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Combine Aqueous Layers: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be set aside.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 12.[9][10] This deprotonates the ammonium salt, regenerating the free amine.

  • Back Extraction: Extract the basified aqueous solution three times with the original organic solvent (e.g., dichloromethane).[9] The neutral amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Mixture (Amine, Neutral, Acidic Impurities) in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 organic1 Organic Layer (Neutral & Acidic Impurities) sep_funnel1->organic1 Separate aqueous1 Aqueous Layer (Protonated Amine) sep_funnel1->aqueous1 Separate add_hcl Add 1M HCl add_hcl->sep_funnel1 sep_funnel2 Separatory Funnel aqueous1->sep_funnel2 organic2 Organic Layer (Purified Amine) sep_funnel2->organic2 Separate & Combine aqueous2 Aqueous Layer (Salts) sep_funnel2->aqueous2 Separate add_naoh Add 2M NaOH (pH > 12) add_naoh->sep_funnel2 final_product Purified Amine Analog organic2->final_product Dry & Concentrate

Caption: Workflow for the purification of an amine analog using acid-base extraction.

Protocol 2: Flash Chromatography with a Basic Additive

This protocol is for purifying an amine analog on a standard silica gel column.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good mobile phase will give your target compound an Rf value of approximately 0.2-0.4. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). Add 0.5% triethylamine (TEA) to the solvent system to improve peak shape.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which is often preferred for better resolution.

  • Elution: Run the column using the pre-determined solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.

Diagram: Chromatography Troubleshooting Logic

ChromatographyTroubleshooting start Chromatography Issue? streaking Peak Streaking/Tailing? start->streaking no_elution Compound Not Eluting? streaking->no_elution No add_tea Add Competing Base (e.g., 0.5% TEA) to Mobile Phase streaking->add_tea Yes poor_sep Poor Separation? no_elution->poor_sep No change_sp Switch to Amine-Silica or Alumina no_elution->change_sp Yes optimize_gradient Optimize Solvent Gradient and Sample Load poor_sep->optimize_gradient Yes solution Problem Solved add_tea->solution use_rp Use Reversed-Phase (C18) with High pH Mobile Phase change_sp->use_rp change_sp->solution optimize_gradient->solution

Caption: Decision tree for troubleshooting common chromatography issues with amine compounds.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Acid-Base Extraction >90%60-95%Removes acidic/neutral impurities; scalable.Can form emulsions; may not remove similar basic impurities.
Silica Gel Chromatography 95-99%50-90%Good for moderately polar, non-basic compounds.Strong interaction with amines causing tailing and low recovery.
... with Basic Additive >98%70-95%Mitigates tailing on silica; widely applicable.Additive must be removed; can alter selectivity.
Amine-Functionalized Silica >99%80-98%Excellent peak shape; no additive needed.More expensive than standard silica.
Reversed-Phase (C18) >99%85-99%Ideal for polar compounds; high resolution.Requires aqueous mobile phases; may be costly at large scale.
Crystallization >99.5%50-90%High purity final product; scalable.Can be difficult to induce; "oiling out" is a common issue.

References

  • Amine Product Testing: Ensuring Quality and Purity in Amines - Diplom
  • Acid–base extraction - Wikipedia. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities - Agilent. [Link]

  • Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry | Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]

  • Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - PMC - NIH. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds | Scilit. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

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Addressing inconsistent results in biological assays with Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Methyl-(1-thiazol-2-yl-ethyl)-amine in biological assays. This guide is designed to provide practical, field-proven insights to help you navigate experimental challenges and ensure the generation of robust, reproducible data. As Senior Application Scientists, we understand that inconsistent results can be a significant roadblock. This resource is structured to address common issues in a direct, question-and-answer format, explaining not just the solution, but the underlying scientific principles.

Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Storage

This first section addresses the most critical, foundational questions regarding the compound itself. Proper handling, storage, and preparation are prerequisites for any successful experiment.

Question 1: What is the optimal way to store this compound powder and its stock solutions to ensure stability?

Answer: Proper storage is critical for maintaining the chemical integrity of your compound. The stability of any small molecule can be compromised by environmental factors like temperature, humidity, and light.[1]

  • Powder (Neat Compound): The solid form of this compound should be stored at -20°C, tightly sealed in a container with a desiccant. Thiazole-containing compounds can be susceptible to degradation, and low temperatures minimize the rate of potential decomposition reactions.

  • Stock Solutions: We recommend preparing high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous solvent like Dimethyl Sulfoxide (DMSO). Aliquot these stocks into single-use volumes in tightly sealed vials and store them at -80°C. This practice minimizes repeated freeze-thaw cycles, which can significantly degrade the compound and introduce moisture into the DMSO stock.[2] The denaturation of molecules is most likely to occur during the freezing and thawing processes rather than during stable frozen storage.[2]

Rationale: Repeated freeze-thaw cycles can lead to the denaturation of large molecules and can compromise the stability of small molecules by allowing for repeated temperature-driven conformational changes or reactions with trace contaminants like water.[2] Aliquoting prevents contamination of the entire stock and ensures consistent compound quality for each experiment.

Question 2: How do I determine the best solvent for my experiment, and what are the potential pitfalls of using DMSO?

Answer: The choice of solvent is crucial for ensuring your compound is fully solubilized and biologically available.

  • Solubility: this compound is a small molecule that is generally soluble in organic solvents like DMSO and ethanol. For cell-based assays, DMSO is the most common choice.

  • Solvent Tolerance Test: Before starting your main experiment, you must perform a solvent tolerance test. This involves treating your cells or assay system with the same concentrations of solvent (e.g., DMSO) that will be used in your experimental conditions, but without the compound. The goal is to find the maximum solvent concentration that does not affect the assay readout (e.g., cell viability, enzyme activity). Typically, for most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%.

  • DMSO Pitfalls: While an excellent solvent, DMSO is not inert. At concentrations above 1%, it can induce cell differentiation, membrane permeabilization, or have direct cytotoxic effects, which can confound your results. Furthermore, DMSO is hygroscopic (absorbs water from the air), which can dilute your stock concentration over time and introduce water that may hydrolyze your compound. This is another reason why single-use aliquots are critical.

Question 3: My compound has been stored for over a year. Is it still viable?

Answer: The long-term stability of a compound can be variable.[1][2] We strongly recommend performing a quality control (QC) check. An ideal QC process involves analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the compound's purity and identity. If you lack access to these instruments, a functional check is the next best option. Re-test the compound in a reliable, validated assay with a known positive control to see if its biological activity is consistent with previous batches or initial experiments. A significant drop in potency suggests degradation.

Part 2: Troubleshooting Inconsistent Assay Results

This section is dedicated to solving common problems encountered during the experimental phase. We have organized it by the type of problematic data you might be observing.

Question 4: I'm seeing high variability between my technical replicates. What are the likely causes?

Answer: High variability is a common issue in microplate-based assays and can stem from multiple sources.[3][4] A systematic approach is needed to pinpoint the cause.

  • Uneven Cell Seeding: The most frequent cause of variability is an inconsistent number of cells per well. Ensure your cells are in a single-cell suspension before plating and mix the suspension between pipetting steps to prevent settling. Poor cell health can also lead to uneven adherence.[5]

  • Compound Precipitation: Your compound may be precipitating out of solution when diluted from the DMSO stock into aqueous assay media. This is a major source of error.

    • Troubleshooting Step: After adding the compound to the media, visually inspect the wells under a microscope before adding to cells. Look for crystalline structures or amorphous aggregates. Also, centrifuge a sample of the final compound dilution in media; a pellet indicates precipitation.

    • Solution: If precipitation is observed, you may need to lower the final concentration, include a surfactant like Pluronic F-68 (if compatible with your assay), or explore alternative formulation strategies.

  • "Edge Effects" in Microplates: Wells on the edge of a microplate are more prone to evaporation, leading to changes in media osmolarity and compound concentration.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3]

  • Plate Reader Settings: Incorrect reader settings can introduce noise. Ensure the focal height is optimized for your plate type and whether you are using adherent or suspension cells.[6] For fluorescent or luminescent assays with adherent cells, reading from the bottom of the plate is often preferable.[6]

Workflow: Troubleshooting High Replicate Variability

This decision tree outlines a logical workflow for diagnosing the root cause of inconsistent results between technical replicates.

G start Start: High Variability Observed cell_check 1. Assess Cell Health & Plating - Is cell suspension uniform? - Are cells healthy (morphology)? - Is plating density consistent? start->cell_check compound_check 2. Check Compound Solubility - Inspect wells for precipitate (microscope). - Centrifuge media + compound. - Is compound fully dissolved? cell_check->compound_check Cells OK end_bad Consult Further Support cell_check->end_bad Cells Not OK (Fix cell culture) plate_check 3. Evaluate Plate & Reader Setup - Are edge effects minimized? - Is the correct plate type used? - Is the reader's focal height optimized? compound_check->plate_check Soluble compound_check->end_bad Precipitate Found (Lower concentration) pipetting_check 4. Review Pipetting Technique - Are pipettes calibrated? - Is technique consistent? - Are reagent additions uniform? plate_check->pipetting_check Setup OK plate_check->end_bad Setup Issue (Re-optimize) end_good Problem Resolved pipetting_check->end_good Technique OK pipetting_check->end_bad Technique Issue (Re-train/Calibrate)

Caption: A step-by-step workflow for diagnosing high variability.

Question 5: My dose-response curve is flat or shows no compound activity. What should I check?

Answer: A lack of activity can be alarming, but it is often traceable to issues with the compound's stability, concentration, or the assay's timing.

  • Compound Degradation: this compound may be unstable in your specific assay media over the incubation period. Factors like pH, temperature, and enzymatic activity in serum can degrade small molecules.[1]

    • Troubleshooting Step: Perform a time-course experiment. Analyze the compound's effect at several time points (e.g., 2, 8, 24, 48 hours) to see if an effect is present early on and then disappears.

    • Validation Protocol: To definitively test for stability, incubate the compound in your complete assay media for the full duration of your experiment. Then, recover the media and analyze the concentration of the parent compound using LC-MS. A significant decrease confirms instability.

  • Incorrect Concentration Range: You may be testing at concentrations that are too low to elicit a biological response. The thiazole scaffold is common in drug discovery, but potency varies widely across different derivatives and targets.[7][8]

    • Solution: Test a much broader range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Assay Window Timing: The biological process you are measuring may occur on a different timescale than your current protocol. For example, if you are measuring inhibition of a signaling pathway, the peak effect might occur within minutes to hours, while a viability assay may require 24-72 hours.[3]

Question 6: I'm observing unexpected cytotoxicity at all concentrations tested. Why is this happening?

Answer: Unexpected cell death can be caused by the compound itself, impurities, or experimental artifacts.

  • Inherent Compound Toxicity: The compound may have off-target effects that lead to general cytotoxicity at the concentrations tested. This is a valid biological result, but one that needs to be confirmed.

  • Purity Issues: The most common hidden cause of unexpected toxicity is impurities from the synthesis process.[9][10] Even small amounts of a highly toxic byproduct can dominate the experimental outcome.

    • Solution: Always source compounds from a reputable supplier that provides a certificate of analysis (CoA) with purity data (e.g., >95% by HPLC or NMR). If purity is questionable, re-purification is necessary.

  • Solvent Toxicity: As mentioned in FAQ #2, excessive DMSO concentration is a frequent cause of cytotoxicity. Double-check your dilution calculations to ensure the final solvent concentration is within the non-toxic range determined by your solvent tolerance test.

  • Media Degradation Product: The compound might be degrading in the media into a more toxic substance. This can be investigated using the LC-MS stability protocol described in the previous question, looking for the appearance of new peaks over time.

Part 3: Experimental Protocols & Data Presentation

To ensure consistency, we provide the following standardized protocols and data tables.

Protocol 1: Preparation of Compound Stock and Serial Dilutions

This protocol describes a standardized method for preparing solutions for a dose-response experiment.

  • Prepare 50 mM Master Stock:

    • Calculate the mass of this compound powder needed to make 1 mL of a 50 mM solution in anhydrous DMSO. (MW: 142.22 g/mol ).

    • Carefully weigh the powder and dissolve it in 1 mL of anhydrous DMSO. Vortex thoroughly until fully dissolved.

    • Aliquot into 10-20 µL single-use volumes and store at -80°C.

  • Create Intermediate Dilution Plate:

    • For a typical 10-point, 3-fold serial dilution, use a 96-well polypropylene plate.

    • In well A1, add 10 µL of your 50 mM stock. Add 20 µL of DMSO to wells A2-A10.

    • Transfer 10 µL from well A1 to A2. Mix thoroughly by pipetting up and down.

    • Transfer 10 µL from well A2 to A3. Mix thoroughly.

    • Repeat this 3-fold dilution across the row to well A10. This creates your intermediate dilution series.

  • Prepare Final Assay Plate:

    • Add your cells and media to a 96-well or 384-well assay plate.

    • Transfer a small, fixed volume (e.g., 1 µL) from your intermediate dilution plate into the corresponding wells of the final assay plate. This ensures the final DMSO concentration remains constant across all wells (e.g., 0.2% if the final well volume is 500 µL).

Diagram: Compound Dilution & Plating Workflow

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Assay Plate powder Compound Powder stock 50 mM Stock in DMSO powder->stock Dissolve dilution_plate 96-Well Plate (Serial Dilution in DMSO) stock->dilution_plate Aliquot & Dilute assay_plate Assay Plate (Cells + Media) dilution_plate->assay_plate Transfer 1 µL

Sources

Minimizing degradation of Methyl-(1-thiazol-2-yl-ethyl)-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl-(1-thiazol-2-yl-ethyl)-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your compound during storage and handling. This guide provides field-proven insights and scientifically-grounded protocols to help you minimize degradation and troubleshoot common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for neat this compound?

A: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions that limit exposure to atmospheric oxygen, moisture, light, and heat. The secondary amine and the electron-rich thiazole ring are susceptible to oxidative and photo-induced degradation.

  • Atmosphere: Store under an inert atmosphere, such as Argon (Ar) or Nitrogen (N₂). This is the most critical factor to prevent oxidation of the amine and sulfur moieties.

  • Temperature: For long-term storage, we recommend -20°C . For short-term storage (days to weeks), 2-8°C is acceptable. Generally, amines should be stored at temperatures below 30°C to maintain stability.[1]

  • Light: Protect from light at all times. Use amber vials or store containers in the dark. Thiazole rings, particularly those with specific substituents, can be susceptible to photodegradation.[2]

  • Container: Use tightly sealed, high-quality glass or HDPE containers.[1]

Q2: My sample, which was a pale yellow liquid, has darkened to a brownish-yellow after a few weeks on the bench. What could be the cause?

A: This color change is a common indicator of degradation, most likely due to a combination of oxidation and/or photodegradation. Exposure to air (oxygen) and ambient light can initiate reactions. The secondary amine can be oxidized to form imines or other colored species, and the thiazole ring can undergo oxidative processes.[3][4] We strongly advise re-analyzing the purity of the sample before use (See Troubleshooting Guide 2) and adhering strictly to the recommended storage conditions to prevent further degradation.

Q3: Can I store this compound in solution? What is the best solvent?

A: Storing in solution is convenient but can accelerate degradation if not done correctly.

  • Recommended Solvents: Anhydrous, aprotic solvents such as anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF) are preferred for stock solutions.

  • Solvents to Avoid: Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Halogenated solvents may also be problematic. Do not use aqueous buffers for storage unless for immediate use, as amines are basic and pH can affect stability.

  • Storage: Prepare solutions fresh whenever possible. If you must store them, aliquot into single-use volumes, purge the headspace of the vial with argon or nitrogen, seal tightly, and store at -80°C .

Q4: How critical is it to handle this compound under an inert atmosphere?

A: It is highly critical for long-term stability. The secondary amine is susceptible to dehydrogenative oxidation, and the sulfur atom in the thiazole ring can be oxidized.[4] While brief exposure to air for weighing and solution preparation is often unavoidable, prolonged exposure will lead to the accumulation of impurities that can compromise your experimental results. For any storage period longer than a few hours, an inert atmosphere is mandatory.

Troubleshooting Guides

This section provides in-depth, systematic approaches to identify and resolve common stability issues.

Guide 1: Investigating Sample Impurity and Discoloration

If you observe a change in appearance or suspect contamination, follow this workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow for Suspected Degradation start Observation: Sample discoloration or suspect purity check_storage Step 1: Review Storage Conditions - Temperature? - Atmosphere (Inert Gas)? - Light Exposure? - Container Seal? start->check_storage analytical_chem Step 2: Perform Purity Analysis (See Protocol Below) - HPLC-UV/MS - NMR (optional) check_storage->analytical_chem Corrective action on storage noted data_interp Step 3: Interpret Data - Compare to reference standard - Identify new peaks (impurities) analytical_chem->data_interp decision Is Purity >95% (or acceptable for application)? data_interp->decision re_purify Action: Re-purify Sample (e.g., column chromatography) and/or procure new lot. decision->re_purify No use_cautiously Action: Use with Caution - Note purity in records. - Adjust concentration for purity. decision->use_cautiously Yes end_good Action: Implement Correct Storage Immediately re_purify->end_good use_cautiously->end_good G cluster_pathways Potential Degradation Pathways cluster_oxidation Oxidation (Air/O₂) cluster_photo Photodegradation (Light/UV) Parent This compound (Stable) Imine Imine Derivative Parent->Imine O₂ N_Oxide N-Oxide Parent->N_Oxide O₂ S_Oxide Thiazole S-Oxide Parent->S_Oxide O₂ Endoperoxide Unstable Endoperoxide Intermediate Parent->Endoperoxide ¹O₂ (from light) Rearranged Rearranged Ring-Opened Products Endoperoxide->Rearranged Rearrangement

Sources

Technical Support Center: Strategies to Enhance the Bioavailability of Thiazole-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research Scientist

Welcome to the technical support center for advancing thiazole-based compounds in pre-clinical development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges encountered in the laboratory. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying rationale to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Section 1: Initial Formulation & Solubility Challenges

Question: My new thiazole-based compound shows high therapeutic potential in vitro, but its aqueous solubility is less than 1 µg/mL. Where do I even begin with formulation for an oral gavage study in mice?

Answer: This is a classic and highly common challenge with thiazole-containing scaffolds, which are often rigid, planar, and crystalline. Your primary obstacle is ensuring the compound is in a dissolved state at the site of absorption in the gastrointestinal (GI) tract. Simply suspending the compound in a vehicle like carboxymethylcellulose (CMC) is unlikely to yield significant exposure due to slow and erratic dissolution.

Your initial strategy should focus on overcoming this dissolution rate-limited absorption. Here are the most common starting points, moving from simplest to more complex:

  • Co-solvent Systems: For early-stage discovery studies, a simple solution-based formulation using co-solvents can be sufficient. The goal is to maintain the drug in a dissolved state in the dosing vehicle.

    • Rationale: Co-solvents like PEG 400, propylene glycol, or Transcutol® HP (diethylene glycol monoethyl ether) work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

    • Caution: You must perform a preliminary check to ensure your compound does not precipitate out when the dosing formulation comes into contact with aqueous media (i.e., the GI fluid). A simple in-vitro "crash-out" test, where you dilute the formulation 1:100 in simulated gastric fluid, can predict this.

  • Cyclodextrin (CD) Complexation: Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a lipophilic interior cavity.

    • Mechanism: Your thiazole compound can be encapsulated within the lipophilic core, forming an inclusion complex. This complex is highly water-soluble, effectively acting as a carrier to transport the drug through the aqueous GI environment to the intestinal wall.

    • Which CD to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are industry standards for parenteral and oral formulations due to their high solubility and favorable safety profiles.

  • Lipid-Based Formulations (LBFs): If co-solvents fail or if you suspect permeability issues, LBFs are a superior choice. These range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).

    • Mechanism: LBFs enhance bioavailability through multiple mechanisms: they pre-dissolve the drug, bypass the slow dissolution step, and can stimulate lymphatic transport, which avoids first-pass metabolism in the liver. Furthermore, some lipid excipients can inhibit P-glycoprotein (P-gp) efflux pumps.

Here is a simple decision tree to guide your initial choice.

G A Start: Thiazole Compound Solubility < 1 µg/mL B Is the required dose low? (< 10 mg/kg) A->B C Try Co-Solvent System (e.g., 20% PEG 400) B->C Yes F Is the required dose high? (> 10 mg/kg) B->F No D Does it precipitate in SGF? C->D E Proceed to PK Study D->E No G Try Cyclodextrin Complexation (e.g., HP-β-CD) D->G Yes F->G H Is a stable complex formed? G->H H->E Yes I Consider Lipid-Based System (SEDDS) or Amorphous Solid Dispersion H->I No G A Start: High Solubility & Permeability, but Low F% B Hypothesis 1: First-Pass Metabolism A->B C Hypothesis 2: P-gp Efflux A->C D Experiment: In-vitro Liver Microsome Stability Assay B->D G Experiment: In-vitro Caco-2/MDCK Bidirectional Transport C->G E Result: Is compound rapidly metabolized? D->E F Experiment: In-vivo PK study with pan-CYP inhibitor (ABT) E->F Yes L Re-evaluate solubility and permeability assumptions. E->L No J Conclusion: Metabolism is a major barrier. Consider prodrug or structural modification. F->J H Result: Is efflux ratio high (>2)? G->H I Experiment: In-vivo PK study with P-gp inhibitor (Verapamil) H->I Yes H->L No K Conclusion: P-gp efflux is a major barrier. Consider co-dosing with an inhibitor or using LBFs. I->K

Caption: Troubleshooting workflow for low in-vivo bioavailability.

Troubleshooting Guides & Protocols

Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance the dissolution rate and apparent solubility of a poorly soluble thiazole compound by converting it from a stable crystalline form to a high-energy amorphous form stabilized within a polymer matrix.

Rationale: In the amorphous state, the drug lacks the strong crystal lattice energy that must be overcome for dissolution. This results in a "spring and parachute" effect: the drug rapidly dissolves to a supersaturated concentration (the spring), and the polymer inhibits precipitation back to the crystalline form, maintaining the supersaturated state for absorption (the parachute).

Materials:

  • Thiazole Compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol) - must dissolve both drug and polymer.

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Polymer & Drug Selection: Choose a polymer that has good miscibility with your drug. A common starting point is a 1:3 or 1:4 drug-to-polymer ratio by weight.

  • Dissolution: Accurately weigh and dissolve both the thiazole compound and the selected polymer in a minimal amount of the chosen volatile solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Use a moderate temperature (e.g., 40°C) and vacuum to slowly remove the solvent. The goal is to remove the solvent without causing phase separation.

  • Drying: Once a solid film or glassy solid is formed, place the flask under high vacuum for 12-24 hours to remove any residual solvent, which can act as a plasticizer and promote recrystallization.

  • Milling: Gently scrape the solid dispersion from the flask. Use a mortar and pestle to grind it into a fine, uniform powder. This increases the surface area for dissolution.

  • Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): Analyze the ASD powder. The absence of a sharp melting point peak (endotherm) corresponding to the crystalline drug confirms its amorphous state.

    • Powder X-ray Diffraction (PXRD): The diffractogram of the ASD should show a broad "halo" pattern, characteristic of amorphous material, rather than the sharp Bragg peaks of the crystalline drug.

    • In-vitro Dissolution: Perform a dissolution test in simulated intestinal fluid (SIF). The ASD should show a dramatically faster and higher extent of dissolution compared to the crystalline drug.

Data Summary Tables

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionTypical Fold-Increase in AUCProsCons
Co-solvents Increases solubility in the dosing vehicle.1.5 - 5xSimple to prepare, good for initial screens.Risk of in-vivo precipitation, limited capacity.
Cyclodextrins Forms soluble inclusion complexes.2 - 20xHigh drug loading possible, established safety.Can be expensive, competition for binding in-vivo.
Lipid-Based (SEDDS) Pre-dissolves drug, forms fine emulsion in GI.5 - 50xBypasses dissolution, can inhibit P-gp, enhances lymphatic uptake.Complex formulation development, potential GI side effects.
Amorphous Solid Dispersions Increases dissolution rate by creating a high-energy amorphous form.10 - 100x+Achieves supersaturation, high drug loading, good stability.Requires specific polymers, risk of recrystallization, manufacturing scale-up can be complex.
Prodrugs Covalently modifies the drug to improve solubility/permeability; cleaved in-vivo.Highly variableCan overcome fundamental molecular liabilities.Requires chemical synthesis, complex metabolic activation pathway.

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59-98. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]

Validation & Comparative

Comparative Guide to Validating the Antimicrobial Efficacy of Methyl-(1-thiazol-2-yl-ethyl)-amine Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial activity of a novel compound, exemplified by Methyl-(1-thiazol-2-yl-ethyl)-amine. The methodologies outlined herein are designed to establish baseline efficacy, challenge the compound against clinically significant resistant strains, and provide initial insights into its potential mechanisms of action. Our approach emphasizes scientific integrity, experimental causality, and objective comparison with established antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, creating an urgent need for new chemical entities that can bypass existing resistance mechanisms. Thiazole ring structures are a well-established pharmacophore in medicinal chemistry, known to be a scaffold for various therapeutic activities, including antimicrobial effects. This compound represents a candidate from this chemical space. This guide details the critical validation pathway this compound, or any novel analogue, must undergo to demonstrate its potential clinical utility. We will move from foundational screening to a direct challenge against multidrug-resistant (MDR) organisms, providing the necessary protocols and interpretive logic at each stage.

Phase 1: Establishing Baseline Antimicrobial Activity

Expertise & Causality: Before testing against complex resistant strains, it is imperative to establish the compound's intrinsic antimicrobial activity. This is achieved by determining the Minimum Inhibitory Concentration (MIC) against wild-type, susceptible reference strains. These strains, such as those from the American Type Culture Collection (ATCC), provide a standardized, reproducible baseline for antimicrobial effect. This step ensures that any observed activity is inherent to the compound and not an artifact of a specific resistance mechanism.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, a global standard for antimicrobial susceptibility testing.

  • Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final standardized inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Incubation: Dispense 50 µL of the bacterial inoculum and 50 µL of the compound dilutions into a 96-well microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Data Presentation: Baseline MIC Values
CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
This compound[Experimental Value][Experimental Value]
Vancomycin (Control)1-2>256
Ciprofloxacin (Control)0.25-10.008-0.03

Phase 2: Efficacy Against Clinically Significant Resistant Strains

Trustworthiness & Authoritative Grounding: The true test of a novel antimicrobial is its ability to overcome established resistance mechanisms. This phase directly compares the efficacy of this compound against a panel of resistant pathogens versus the standard-of-care (or last-resort) antibiotics used to treat them. The choice of strains is critical and should represent diverse and challenging resistance phenotypes.

Selected Resistant Strains and Mechanisms:
  • Methicillin-Resistant Staphylococcus aureus (MRSA): Expresses the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics.

  • Vancomycin-Resistant Enterococcus faecium (VRE): Possesses gene clusters (e.g., vanA) that alter the D-Ala-D-Ala terminus of peptidoglycan precursors to D-Ala-D-Lac, preventing vancomycin from binding.

  • Extended-Spectrum β-Lactamase (ESBL)-Producing Klebsiella pneumoniae: Produces enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including third-generation cephalosporins.

  • Carbapenem-Resistant Acinetobacter baumannii (CRAB): Often exhibits multiple resistance mechanisms, including carbapenem-hydrolyzing enzymes (carbapenemases) and highly active efflux pumps.

Experimental Protocol: MIC and MBC Determination
  • MIC Assay: Repeat the broth microdilution protocol described in Phase 1 for each of the selected resistant strains.

  • MBC Determination: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth and plate it onto nutrient agar. Incubate overnight. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Comparative Efficacy Against Resistant Strains
Organism (Phenotype)This compound MIC/MBC (µg/mL)Comparator AntibioticComparator MIC/MBC (µg/mL)
MRSA (USA300)[Exp. Value]Vancomycin1-2 / >16
VRE (E. faecium)[Exp. Value]Linezolid1-4 / >16
ESBL K. pneumoniae[Exp. Value]Meropenem≤0.06 / ≤0.06
CRAB[Exp. Value]Colistin0.5-2 / 0.5-2

Phase 3: Investigating Bactericidal Activity and Potential Mechanisms

Expertise & Advanced Insights: A low MIC value is promising, but understanding the nature and speed of bactericidal activity provides critical insight. Time-kill kinetic assays reveal whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria) and how quickly it acts. This data is crucial for predicting in vivo efficacy.

Experimental Protocol: Time-Kill Kinetic Assay
  • Preparation: In flasks containing CAMHB, add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

  • Inoculation: Add a standardized bacterial inoculum (e.g., MRSA) to achieve a starting density of ~5 x 10^5 CFU/mL. Include a growth control flask without any antibiotic.

  • Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquot and plate onto nutrient agar to determine the viable CFU/mL at each time point.

  • Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualization: Time-Kill Assay Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare bacterial inoculum (~5x10^5 CFU/mL) E1 Inoculate flasks P1->E1 P2 Prepare flasks with broth + compound at 0x, 1x, 2x, 4x MIC P2->E1 E2 Incubate at 37°C with shaking E1->E2 E3 Sample at T=0, 2, 4, 8, 24h E2->E3 A1 Perform serial dilutions and plate counts (CFU/mL) E3->A1 A2 Plot log10 CFU/mL vs. Time A1->A2 A3 Determine bactericidal vs. bacteriostatic activity A2->A3

Caption: Workflow for a time-kill kinetic assay to assess bactericidal activity.

Probing Resistance Evasion: Efflux Pump Inhibition

Many bacteria resist antimicrobials by actively pumping them out using efflux pumps. To test if this compound is a substrate for these pumps, its MIC can be determined in the presence of a known efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or PaβN.

Logic & Interpretation: If the compound's MIC decreases significantly (e.g., ≥4-fold) in the presence of the EPI, it strongly suggests that the compound is normally expelled by efflux pumps, and its potency could be enhanced by co-administration with an EPI.

Visualization: Logic of Efflux Pump Inhibition Assay

Efflux_Pump_Logic cluster_condition1 Condition A: No Inhibitor cluster_condition2 Condition B: With EPI C1_Start Compound enters cell C1_Pump Efflux Pump (Active) C1_Start->C1_Pump Pump expels compound C1_Result High MIC C1_Pump->C1_Result Conclusion Conclusion: Compound is likely an efflux pump substrate. C1_Result->Conclusion C2_Start Compound enters cell C2_Pump Efflux Pump (Blocked by EPI) C2_Start->C2_Pump Compound accumulates C2_Result Low MIC C2_Pump->C2_Result C2_Result->Conclusion

Caption: Decision logic for an efflux pump inhibition assay.

Conclusion and Forward Look

This guide outlines a rigorous, multi-phased approach to validate the antimicrobial potential of a novel compound like this compound. Successful progression through these phases—demonstrating baseline activity, potent efficacy against a panel of MDR pathogens, and favorable bactericidal kinetics—provides a strong rationale for advancing the compound into further preclinical development. The subsequent stages would include cytotoxicity assays against mammalian cell lines, in vivo efficacy studies in animal infection models, and a more profound investigation into the specific molecular target and mechanism of action. By adhering to these validated, systematic protocols, researchers can generate the robust and trustworthy data required for modern antimicrobial drug discovery.

References

  • Title: Antimicrobial Resistance: A Global Health Crisis Source: World Health Organization (WHO) URL: [Link]

  • Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Staphylococcus aureus Infection Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Vancomycin-resistant Enterococci (VRE) Source: European Centre for Disease Prevention and Control (ECDC) URL: [Link]

  • Title: Extended-Spectrum β-Lactamases: a clinical update Source: Clinical Microbiology Reviews, American Society for Microbiology URL: [Link]

  • Title: Acinetobacter baumannii: an emerging multidrug-resistant pathogen Source: ICHE, Cambridge University Press URL: [Link]

A Comparative Analysis of Novel Thiazole-Based Antifungals: A Framework for Evaluating Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, particularly in immunocompromised populations, coupled with the emergence of drug-resistant strains, presents a formidable challenge in modern medicine.[1][2] Thiazole derivatives have emerged as a promising class of antifungal agents, warranting in-depth investigation.[3] This guide provides a comprehensive framework for the comparative analysis of a novel compound, Methyl-(1-thiazol-2-yl-ethyl)-amine, against other established and experimental thiazole antifungals. As a senior application scientist, my objective is to present a scientifically rigorous guide that is not merely a list of protocols, but a self-validating system for researchers, scientists, and drug development professionals to evaluate new chemical entities in the antifungal pipeline.

Thiazole antifungals belong to the broader azole family and are characterized by a five-membered ring containing both a nitrogen and a sulfur atom.[4] Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, leading to cell death.[4][5] While no thiazole antifungals are currently approved for human use, ongoing research highlights their potential, especially against resilient fungal pathogens like Candida albicans and Cryptococcus neoformans.[4]

This document will first delve into the established mechanism of action for thiazole antifungals. It will then outline a series of essential experimental protocols, from determining in vitro antifungal efficacy to assessing cytotoxicity, that are critical for a thorough comparative analysis. The presented data for various thiazole derivatives will serve as a benchmark for evaluating the potential of this compound.

The Ergosterol Biosynthesis Pathway: The Target of Thiazole Antifungals

The efficacy of thiazole antifungals, like other azoles, is rooted in their ability to disrupt the integrity of the fungal cell membrane. This is achieved by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4][5] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[4][6] The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic sterol intermediates, which ultimately compromises membrane fluidity and function, leading to fungal cell death.[5][6]

Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane thiazole Thiazole Antifungals (e.g., this compound) thiazole->cyp51 Inhibition cyp51->ergosterol Demethylation MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture 1. Fungal Culture (Sabouraud Dextrose Agar) inoculum_prep 2. Inoculum Preparation (0.5 McFarland Standard) fungal_culture->inoculum_prep inoculation 4. Inoculation of 96-well plate inoculum_prep->inoculation drug_prep 3. Antifungal Dilution (Serial 2-fold dilutions) drug_prep->inoculation incubation 5. Incubation (35°C, 24-48h) inoculation->incubation mic_reading 6. MIC Reading (Visual or Spectrophotometric) incubation->mic_reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Safety Profile: In Vitro Cytotoxicity Assessment

A critical hurdle in antifungal drug development is achieving selective toxicity—the ability to kill fungal cells without harming host cells. [7]Given that both fungal and human cells are eukaryotic, there is a higher risk of off-target toxicity. [7]Therefore, early in vitro cytotoxicity testing is essential to identify compounds with a favorable therapeutic window. [7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

1. Cell Culture:

  • Plate a mammalian cell line (e.g., HeLa or NIH 3T3) in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C. [8] 2. Compound Exposure:
  • Add serial dilutions of this compound and comparator compounds to the cells.
  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
  • Incubate the plates for 24-48 hours. [9] 3. MTT Addition and Incubation:
  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

4. Formazan Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
  • Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Comparative Cytotoxicity Data
Compound Cell Line CC50 (μg/mL) Reference
Azasordarin GW 515716 Various16 - 38[10]
Azasordarin GW 471552 Various>100[10]
Membrane-Active Peptide (MP) NIH 3T3, Jurkat>125[8]
Cyclopropyl-Thiazole Derivatives Erythrocytes, FibroblastsLow cytotoxicity at antifungal concentrations[11][12]
This compound To be determined To be determined N/A

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of this compound as a potential antifungal agent. By systematically determining its in vitro efficacy against a panel of fungal pathogens and assessing its cytotoxicity against mammalian cells, a clear picture of its therapeutic potential can be established. Promising results from these in vitro studies, particularly a low MIC against key fungal species and a high CC50, would provide a strong rationale for advancing the compound to more complex investigations, including in vivo efficacy studies in animal models of fungal infections. [6]The ultimate goal is to identify novel thiazole derivatives with superior efficacy and safety profiles to address the urgent and growing threat of fungal infections.

References

  • Nagel, Karen M., PhD. "Thiazole antifungals." Research Starters - EBSCO, 2024.
  • BenchChem. "A Comparative Analysis of Thiazole Derivatives' Antifungal Efficacy Against Candida Species." BenchChem, 2025.
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  • "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." [Source not explicitly provided in search result].
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  • BenchChem. "Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94." BenchChem, 2025.
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  • Ghannoum, M., and D. Perfect, J. "A Practical Guide to Antifungal Susceptibility Testing." PMC - PubMed Central - NIH.
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  • Hanson, K. E., et al. "Antifungal Susceptibility Testing: Current Approaches." Clinical Microbiology Reviews, 2020.
  • "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans." Semantic Scholar.
  • Biernasiuk, A., et al. "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans." PMC - NIH, 2021.
  • "Cytotoxicity assays were performed for each of the (A) four antifungal...
  • "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
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  • "Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals." PMC - PubMed Central,
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A Researcher's Guide to the Cross-Validation of Novel Anticancer Compounds: A Case Study of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel therapeutic candidates, using the hypothetical molecule, Methyl-(1-thiazol-2-yl-ethyl)-amine (MTEA), as a case study. Our objective is to present a rigorous, multi-faceted approach to compare MTEA's anticancer efficacy against established chemotherapeutic agents across a panel of diverse cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering both strategic insights and detailed, actionable protocols.

The core principle of this guide is to establish a self-validating experimental workflow. Each step is designed not only to generate data but also to provide internal checks and rationales for subsequent experiments. We will explore the causality behind our choice of assays, cell lines, and comparative drugs, ensuring a scientifically sound and unbiased evaluation of MTEA's potential.

Foundational Strategy: Hypothesis and Experimental Design

Before embarking on any experimental work, a clear hypothesis must be formulated. For this case study, our central hypothesis is:

  • This compound will exhibit selective cytotoxic and pro-apoptotic effects on cancer cell lines from diverse tissue origins (lung, breast, and colon), with a superior or comparable efficacy and therapeutic index relative to standard-of-care chemotherapeutic agents.

To test this, we will employ a cross-validation strategy using a panel of well-characterized cancer cell lines and established anticancer drugs.

Cell Line Selection Rationale:

The choice of cell lines is critical for the external validity of our findings. We have selected three cell lines representing common and histologically diverse cancers:

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer, known for its adenocarcinomic epithelial morphology.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, representing a significant subtype of breast cancer.

  • HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line with wild-type p53, often used in apoptosis studies.

Comparator Drug Selection:

The performance of MTEA will be benchmarked against established drugs, providing a crucial context for its potential clinical utility.

  • Cisplatin: A platinum-based DNA alkylating agent with broad-spectrum activity, commonly used in lung cancer therapy.

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA, widely used in breast cancer treatment.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a cornerstone of colorectal cancer chemotherapy.

Experimental Workflow: A Step-by-Step Validation Cascade

Our experimental approach is designed as a logical cascade, where the results of each stage inform the next. This ensures an efficient use of resources and builds a coherent body of evidence.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Dose-Response Analysis (MTT Assay) B Determine IC50 Values A->B 72h incubation C Apoptosis vs. Necrosis (Annexin V/PI Staining) B->C Based on IC50 D Cell Cycle Analysis (Propidium Iodide Staining) B->D Based on IC50 E Western Blot for Apoptotic Markers (Caspase-3, PARP) C->E Confirm Apoptosis

Figure 1: A tiered experimental workflow for the validation of novel anticancer compounds.

Phase 1: Determining Cytotoxicity and IC50 Values

The initial step is to quantify the dose-dependent cytotoxic effect of MTEA on our selected cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed A549, MCF-7, and HCT116 cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare a serial dilution of MTEA, Cisplatin, Doxorubicin, and 5-FU. Replace the culture medium with fresh medium containing the drugs at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

Hypothetical Data Summary:

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
MTEA 12.5 8.2 15.8
Cisplatin10.125.49.5
Doxorubicin0.50.81.2
5-Fluorouracil22.715.35.6

From this hypothetical data, MTEA shows promising activity, particularly against the MCF-7 breast cancer cell line, with a potency greater than Cisplatin and 5-FU in this specific line.

Phase 2: Elucidating the Mechanism of Cell Death

Once we have established that MTEA is cytotoxic, the next critical question is how it kills the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A desirable anticancer agent will primarily induce apoptosis, as this is a more controlled and less inflammatory process.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with MTEA at its IC50 and 2x IC50 concentrations for 48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Expected Outcome: A significant shift in the cell population towards the Annexin V+ quadrants in MTEA-treated samples compared to the control would indicate an apoptotic mechanism of action.

Phase 3: Investigating Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.

Protocol: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with MTEA at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in the MTEA-treated group would suggest interference with cell cycle progression.

Molecular Mechanism: Targeting Apoptotic Pathways

Based on the findings from the apoptosis assays, we can further investigate the molecular machinery involved. A common pathway is the activation of caspases, a family of proteases that execute apoptosis.

G MTEA MTEA Treatment Intrinsic Intrinsic Pathway (Mitochondrial Stress) MTEA->Intrinsic Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: A simplified diagram of a potential intrinsic apoptotic pathway induced by MTEA.

To validate this proposed pathway, Western blotting for key apoptotic markers is essential.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with MTEA as described previously. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Outcome: An increase in the levels of cleaved Caspase-3 and cleaved PARP in MTEA-treated cells would provide strong evidence for the induction of apoptosis via the caspase cascade.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the cross-validation of a novel anticancer compound, this compound. By employing a multi-faceted approach that includes cytotoxicity screening, mechanistic assays, and molecular analysis, researchers can build a comprehensive profile of a compound's therapeutic potential.

The hypothetical data presented herein suggests that MTEA is a promising candidate with potent and selective anticancer activity. The logical next steps in its preclinical development would include:

  • In vivo studies: Evaluating the efficacy and toxicity of MTEA in animal models (e.g., xenograft mouse models).

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of MTEA.

  • Target identification: Uncovering the specific molecular target(s) of MTEA to fully elucidate its mechanism of action.

By adhering to a rigorous, evidence-based validation process, the scientific community can more effectively identify and advance the next generation of cancer therapeutics.

References

  • Cell Cycle Analysis using Propidium Iodide. Bio-Rad.[Link]

A Comparative Efficacy Analysis of Methyl-(1-thiazol-2-yl-ethyl)-amine in Chronic Myelogenous Leukemia: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of Methyl-(1-thiazol-2-yl-ethyl)-amine, a novel 2-aminothiazole derivative, in the context of Chronic Myelogenous Leukemia (CML). Given the nascent stage of research on this specific molecule, this document serves as a detailed roadmap for its preclinical assessment against current standard-of-care therapies. We will delve into the rationale for this investigation, propose a hypothetical mechanism of action based on its structural class, and outline a rigorous, multi-faceted experimental plan to ascertain its efficacy.

Introduction: The Rationale for Investigating Novel 2-Aminothiazole Derivatives in CML

Chronic Myelogenous Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 tyrosine kinase. This aberrant kinase is the primary driver of CML pathogenesis. While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, challenges such as drug resistance and intolerance necessitate the continued search for novel therapeutic agents.[1]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] Several compounds incorporating this moiety have demonstrated significant antiproliferative activity against various cancer cell lines. This guide hypothesizes that this compound, as a member of this chemical class, may exert anti-leukemic effects, potentially through the inhibition of key signaling pathways implicated in CML.

The Therapeutic Landscape in CML: Standard-of-Care Drugs

A robust evaluation of a novel compound requires a direct comparison with established therapies. The current standard-of-care for CML primarily involves TKIs that target the ATP-binding site of the BCR-ABL1 kinase. A newer class of allosteric inhibitors has also emerged.

DrugMechanism of Action
Imatinib A first-generation TKI that competitively inhibits the ATP-binding site of the BCR-ABL kinase, c-Kit, and PDGFR.[4][5][6][7][8]
Nilotinib A second-generation TKI with higher potency and selectivity for the BCR-ABL kinase compared to imatinib.[9][10][11][12][13]
Dasatinib A second-generation TKI that inhibits both the active and inactive conformations of the ABL kinase and also targets SRC family kinases.[14][15][16][17]
Bosutinib A second-generation dual inhibitor of SRC and ABL kinases.[2][18][19][20][21]
Asciminib A first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase, leading to its inactivation. This mechanism is distinct from ATP-competitive TKIs.[1][3][22][23][24]

Proposed Mechanism of Action for this compound

Based on the known activities of 2-aminothiazole derivatives, we can postulate a hypothetical mechanism of action for this compound. It is plausible that this compound could function as an inhibitor of one or more kinases crucial for CML cell proliferation and survival. A primary hypothesis is the inhibition of the BCR-ABL1 kinase, either at the ATP-binding site or through an allosteric mechanism. Alternatively, it could target downstream signaling molecules or other kinases that contribute to CML pathogenesis. The following experimental plan is designed to elucidate this mechanism and compare its efficacy to the established drugs.

cluster_0 BCR-ABL1 Signaling Cascade in CML cluster_1 Potential Inhibition Mechanisms BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis SOC_TKIs Standard-of-Care TKIs (Imatinib, Nilotinib, Dasatinib, Bosutinib) SOC_TKIs->BCR_ABL1 ATP-Binding Site Asciminib Asciminib (Allosteric Inhibitor) Asciminib->BCR_ABL1 Myristoyl Pocket MTEA This compound (Hypothesized Target) MTEA->BCR_ABL1 ?

Caption: Hypothesized signaling pathways and points of inhibition.

Experimental Workflow for Efficacy Comparison

The following sections outline a comprehensive, stepwise approach to evaluate the anti-CML efficacy of this compound in comparison to standard-of-care drugs.

G start Start: Compound Synthesis & QC in_vitro Phase 1: In Vitro Efficacy & Mechanistic Studies start->in_vitro in_vivo Phase 2: In Vivo Efficacy in Animal Models in_vitro->in_vivo adme_tox Phase 3: Preliminary ADME/Tox Profiling in_vivo->adme_tox end Go/No-Go Decision for Further Development adme_tox->end

Caption: Overall experimental workflow for preclinical evaluation.

In Vitro Efficacy Studies

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on CML cell lines and compare them with standard-of-care TKIs.

Cell Lines:

  • K562 (BCR-ABL1-positive, blast crisis)

  • Ba/F3 (pro-B cell line engineered to express wild-type or mutated BCR-ABL1)

Experimental Protocols:

1. MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[25][26][27][28]

  • Step 1: Seed K562 and Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Step 2: Treat the cells with a serial dilution of this compound and the standard-of-care drugs (Imatinib, Nilotinib, Dasatinib, Bosutinib, Asciminib) for 48-72 hours.

  • Step 3: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Step 4: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Step 5: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

2. Clonogenic Assay: This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.[29][30][31][32][33]

  • Step 1: Treat CML cells in suspension with various concentrations of the test compounds for 24 hours.

  • Step 2: Plate the treated cells in a semi-solid medium (e.g., methylcellulose) at a low density.

  • Step 3: Incubate for 10-14 days to allow colony formation.

  • Step 4: Stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.

  • Data Analysis: Determine the surviving fraction of cells for each treatment condition compared to the untreated control.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Step 1: Treat CML cells with the test compounds for 24-48 hours.

  • Step 2: Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Step 3: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vitro Mechanistic Studies

Objective: To elucidate the mechanism of action of this compound.

Experimental Protocols:

1. BCR-ABL1 Kinase Activity Assay: This can be a cell-free or cell-based assay to directly measure the inhibitory effect of the compound on BCR-ABL1 kinase activity.

  • Cell-Free Assay: Use a recombinant BCR-ABL1 kinase and a synthetic substrate. Measure the phosphorylation of the substrate in the presence of varying concentrations of the test compound.

  • Cell-Based Assay (Western Blot): Treat CML cells with the test compounds and analyze the phosphorylation status of BCR-ABL1 and its downstream targets (e.g., CrkL) by Western blotting.

2. Off-Target Kinase Profiling: To assess the selectivity of this compound, screen it against a panel of other kinases. This is crucial for understanding its potential side-effect profile.

3. Western Blot Analysis of Signaling Pathways: Investigate the effect of the compound on key signaling pathways downstream of BCR-ABL1, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

In Vivo Efficacy Studies

Objective: To evaluate the anti-leukemic activity of this compound in a relevant animal model of CML.

Animal Model: Xenograft model using immunodeficient mice (e.g., NOD/SCID) engrafted with human CML cells (e.g., K562).[34][35][36][37][38][39][40][41][42]

Experimental Protocol:

  • Step 1: Inject K562 cells intravenously into immunodeficient mice.

  • Step 2: Once leukemia is established (monitored by bioluminescence imaging if using luciferase-expressing cells, or by peripheral blood analysis), randomize the mice into treatment groups: vehicle control, this compound, and a standard-of-care drug (e.g., Imatinib or Nilotinib).

  • Step 3: Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Step 4: Monitor disease progression by measuring tumor burden (e.g., bioluminescence, spleen size) and overall survival.

  • Step 5: At the end of the study, collect tissues (e.g., bone marrow, spleen, liver) for histological and molecular analysis.

Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis MTT MTT Assay (IC50 Determination) Clonogenic Clonogenic Assay (Long-term Survival) Apoptosis Apoptosis Assay (Annexin V/PI) Kinase_Assay BCR-ABL1 Kinase Assay (Mechanism) Western_Blot Western Blot (Signaling Pathways) Xenograft CML Xenograft Model (Efficacy & Survival) PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity Toxicity Assessment

Caption: Key experimental assays for in vitro and in vivo evaluation.

Conclusion

This guide provides a structured and comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for Chronic Myelogenous Leukemia. By systematically comparing its efficacy and mechanism of action to the current standard-of-care drugs, researchers can generate the robust data necessary to determine its potential for further development. The proposed experimental plan, encompassing in vitro and in vivo studies, is designed to provide a clear and objective assessment of this novel 2-aminothiazole derivative.

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  • Imatinib - Wikipedia.

  • The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. [URL: Not provided]
  • Bosutinib - Wikipedia.

  • Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC - NIH.

  • Structural and Biochemical Studies Confirming the Mechanism of Action of Asciminib, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) - FOLIA.

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. [URL: Not provided]
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  • Full article: Asciminib: the tyrosine kinase inhibitor with a unique mechanism of action.

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A Head-to-Head Comparison of Synthetic Routes for Methyl-(1-thiazol-2-yl-ethyl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl-(1-thiazol-2-yl-ethyl)-amine Scaffolds in Medicinal Chemistry

The thiazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. When functionalized with an N-methyl-1-ethanamine side chain at the 2-position, the resulting this compound scaffold becomes a key pharmacophore with significant therapeutic potential. These derivatives have garnered considerable interest from researchers in drug development for their diverse pharmacological activities. The strategic synthesis of these molecules is therefore a critical aspect of advancing novel therapeutic agents.

This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes for the preparation of this compound and its derivatives. We will delve into a convergent approach leveraging the classical Hantzsch thiazole synthesis and a linear strategy centered around the reductive amination of a pre-formed thiazole ketone. This analysis will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the practical advantages and limitations of each pathway, supported by detailed experimental protocols and comparative data.

Route A: Convergent Synthesis via Hantzsch Thiazole Condensation

The Hantzsch thiazole synthesis is a venerable and highly versatile method for the construction of the thiazole ring.[1][2] In this convergent approach, the ethyl-amine side chain is partially incorporated into one of the precursors before the final cyclization to form the thiazole core. This strategy involves the reaction of an α-haloketone with a thioamide derivative.

Causality Behind Experimental Choices in Route A

The elegance of this route lies in its convergence, where two key fragments of the target molecule are brought together in the final ring-forming step. The choice of a thioamide bearing the protected aminoethyl side chain allows for the direct installation of this crucial functionality. The use of an α-haloketone is a classic and reliable method for activating the carbonyl compound for nucleophilic attack by the sulfur of the thioamide.[1] The subsequent intramolecular cyclization and dehydration are typically efficient processes, often leading to high yields of the desired thiazole.[3]

Experimental Protocol for Route A

Step 1: Synthesis of N-(1-oxopropan-2-yl)acetamide (a protected α-aminoketone)

This step is not explicitly detailed in the provided search results, but a plausible synthesis would involve the acylation of 2-aminopropan-1-ol followed by oxidation. For the purpose of this guide, we will assume this intermediate is accessible.

Step 2: Bromination of N-(1-oxopropan-2-yl)acetamide

A solution of N-(1-oxopropan-2-yl)acetamide (1 equiv.) in a suitable solvent such as chloroform or acetic acid is treated with a brominating agent like bromine (1 equiv.) or N-bromosuccinimide (NBS) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude α-bromo-N-(1-oxopropan-2-yl)acetamide is then isolated after an aqueous workup.

Step 3: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve thioacetamide (1.2 equiv.) in ethanol.

  • Add the crude α-bromo-N-(1-oxopropan-2-yl)acetamide (1 equiv.) to the solution.

  • The reaction mixture is heated to reflux for 2-4 hours and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude N-(1-(thiazol-2-yl)ethyl)acetamide.

  • Purification is achieved by column chromatography on silica gel.

Step 4: Deprotection and N-methylation

  • The N-(1-(thiazol-2-yl)ethyl)acetamide is hydrolyzed under acidic or basic conditions to yield 1-(thiazol-2-yl)ethanamine.

  • The resulting primary amine is then subjected to reductive amination with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction) to afford the final product, this compound.

Route A: Hantzsch Synthesis cluster_0 Convergent Approach Thioacetamide Thioacetamide Hantzsch Cyclization Hantzsch Cyclization Thioacetamide->Hantzsch Cyclization alpha-Halo-aminoketone alpha-Halo-aminoketone alpha-Halo-aminoketone->Hantzsch Cyclization Protected Amine Protected Amine Hantzsch Cyclization->Protected Amine Deprotection & Methylation Deprotection & Methylation Protected Amine->Deprotection & Methylation Final Product Final Product Deprotection & Methylation->Final Product

Caption: Workflow for the Hantzsch Synthesis of this compound.

Route B: Linear Synthesis via Reductive Amination of 2-Acetylthiazole

This linear approach prioritizes the early construction of the thiazole ring, followed by the stepwise elaboration of the N-methyl-ethylamine side chain. The key transformation in this route is the reductive amination of 2-acetylthiazole with methylamine.

Causality Behind Experimental Choices in Route B

The rationale for this route is its straightforward and modular nature. 2-Acetylthiazole is a commercially available or readily synthesized starting material. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[4][5] This two-step process, involving the formation of an imine intermediate followed by its reduction, offers excellent control and generally high yields.[6] The choice of reducing agent is critical; sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they are selective for the imine in the presence of the ketone, allowing for a one-pot procedure.[4]

Experimental Protocol for Route B

Step 1: Synthesis of 2-Acetylthiazole (if not commercially available)

A common method involves the reaction of 2-bromothiazole with a suitable acetylating agent, often via an organometallic intermediate. A detailed protocol can be adapted from various sources.

Step 2: Reductive Amination

  • To a solution of 2-acetylthiazole (1 equiv.) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.5-2 equiv., often as a solution in a solvent like THF or water).

  • A catalytic amount of an acid, such as acetic acid, can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • The reaction mixture is then cooled to 0°C, and a reducing agent, such as sodium borohydride (1.5 equiv.) or sodium triacetoxyborohydride (1.5 equiv.), is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound can be purified by distillation or column chromatography.

Route B: Reductive Amination cluster_1 Linear Approach 2-Acetylthiazole 2-Acetylthiazole Reductive Amination Reductive Amination 2-Acetylthiazole->Reductive Amination Methylamine Methylamine Methylamine->Reductive Amination Final Product Final Product Reductive Amination->Final Product

Caption: Workflow for the Reductive Amination Synthesis of this compound.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute A: Hantzsch SynthesisRoute B: Reductive Amination
Overall Strategy ConvergentLinear
Key Transformation Thiazole ring formationReductive amination
Starting Materials Thioamide, α-haloketone2-Acetylthiazole, methylamine
Number of Steps Potentially longer due to precursor synthesis and deprotectionGenerally shorter if 2-acetylthiazole is available
Typical Yields Can be high for the cyclization step, but overall yield depends on all steps.Reductive amination step is typically high-yielding (>80%).[7]
Scalability Can be challenging to scale up due to the handling of potentially unstable intermediates and exothermic reactions.Generally more scalable, especially the one-pot reductive amination procedure.
Substrate Scope Versatile for a wide range of substituted thiazoles.[1][2]Dependent on the availability of substituted 2-acetylthiazoles.
Safety Considerations α-haloketones are often lachrymatory and toxic.[1]Sodium borohydride is flammable and reacts with water. Methylamine is a flammable and corrosive gas.
Purification May require multiple chromatographic purifications.Can sometimes be purified by distillation, which is advantageous on a larger scale.
Cost-Effectiveness Can be cost-effective if starting materials are inexpensive.Potentially more cost-effective if 2-acetylthiazole is readily available and inexpensive.

Conclusion and Recommendations

Both the convergent Hantzsch synthesis and the linear reductive amination approach offer viable pathways to this compound derivatives. The choice between the two routes will largely depend on the specific objectives of the synthesis, the available starting materials, and the desired scale of production.

Route B, the reductive amination of 2-acetylthiazole, is often the more practical and efficient choice for laboratory-scale synthesis and process development. This is due to its typically shorter reaction sequence, high-yielding key step, and the commercial availability of the key intermediate, 2-acetylthiazole. The one-pot nature of the reductive amination also simplifies the experimental procedure and can lead to higher overall efficiency.

Route A, the Hantzsch thiazole synthesis, remains a powerful and versatile method, particularly when a wide variety of substitutions on the thiazole ring are desired that are not readily accessible through pre-formed 2-acetylthiazole precursors. While potentially longer and more complex, its convergent nature can be advantageous in certain synthetic strategies.

Ultimately, the optimal synthetic route should be determined after careful consideration of the factors outlined in this guide. For researchers embarking on the synthesis of novel this compound derivatives, a thorough evaluation of both approaches is recommended to identify the most suitable strategy for their specific needs.

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A Researcher's Guide to the Independent Verification of Biological Targets for Novel Compounds: A Case Study with Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the independent verification of the biological targets of a novel chemical entity, Methyl-(1-thiazol-2-yl-ethyl)-amine. Due to the limited publicly available data on this specific compound, this document serves as a roadmap for target identification and validation, outlining a logical progression from broad, unbiased screening to specific, hypothesis-driven validation assays.

Introduction: The Challenge of a Novel Chemical Entity

In drug discovery and chemical biology, researchers are often confronted with novel compounds that exhibit interesting phenotypic effects, yet their precise molecular mechanisms of action remain unknown.[1] this compound represents such a case. Its structure, featuring a thiazole ring, is present in numerous biologically active compounds and approved drugs, suggesting a high potential for interaction with biological targets.[2][3][4][5][6] Thiazole derivatives have been associated with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][6]

The core challenge and the primary objective of this guide is to systematically deorphanize this compound—to identify its direct molecular target(s) and validate these interactions in a cellular context. This process is fundamental to understanding its therapeutic potential and potential off-target liabilities.[7][8][9][10]

Initial Hypothesis Generation: Clues from Chemical Structure

The chemical structure of this compound provides the initial clues for forming a target hypothesis. The thiazole moiety is a key component of thiamine (Vitamin B1) and is found in several clinically approved drugs.[4] This suggests two broad, plausible target classes:

  • Metabolic Enzymes: Specifically, thiamine pyrophosphate (TPP)-dependent enzymes that are central to cellular metabolism.

  • Kinases and Receptors: The ethylamine side chain is a common feature in ligands for G-protein coupled receptors (GPCRs) and kinases.[2][5]

This initial analysis informs the selection of a tiered experimental approach, starting with broad screening and progressively narrowing the focus.

A Tiered Approach to Target Identification and Validation

The following sections outline a logical workflow for identifying and validating the biological targets of this compound. This workflow is designed to be self-validating, with each stage providing data to inform the next.

Tier 1: Unbiased, Large-Scale Screening for Target Discovery

The initial step is to cast a wide net to identify potential protein interactors without preconceived bias.

Given the prevalence of kinases as drug targets, a comprehensive kinome scan is a high-yield starting point.[11]

  • Rationale: Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases.[11] Services like KINOMEscan® offer extensive panels covering the majority of the human kinome, providing a broad view of a compound's selectivity and potential off-target effects.[12][13][14] These assays typically measure the ability of the test compound to compete with a known ligand for the kinase's active site, providing a direct measure of binding affinity (Kd).[13]

  • Comparative Compound: To validate the assay and provide a benchmark, a well-characterized broad-spectrum kinase inhibitor, such as Staurosporine , should be run in parallel.

  • Data Interpretation: The output will be a quantitative measure of binding for each kinase in the panel, typically expressed as percent of control. "Hits" are identified as kinases showing significant reduction in signal in the presence of the test compound.

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[15][16]

  • Rationale: The ethylamine moiety of the compound of interest makes GPCRs a plausible target class. A primary screen against a broad panel of GPCRs can identify potential interactions.[15][17] Many contract research organizations (CROs) offer comprehensive GPCR screening services, often utilizing reporter gene assays, calcium mobilization assays, or cAMP assays to detect receptor activation or inhibition.[15][16][17][18]

  • Comparative Compound: A well-known GPCR agonist or antagonist, relevant to the specific assay platform (e.g., Isoproterenol for beta-adrenergic receptors), should be used as a positive control.

  • Data Interpretation: Results are typically presented as a measure of receptor activation or inhibition relative to a control. Significant and reproducible activity at a specific GPCR warrants further investigation.

Tier 2: Validating Primary Hits in a Cellular Context

Once primary hits are identified from the large-scale screens, the next crucial step is to confirm that the compound engages these targets within a living cell.[19][20]

  • Rationale: CETSA® is a powerful technique for verifying target engagement in a cellular environment.[19][20][21][22] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[19][20][22] This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[19][21]

  • Comparative Compound: For each putative target identified in Tier 1, a known, cell-permeable ligand (the "alternative" compound) must be used as a positive control for target stabilization. For example, if a specific kinase was identified, a known inhibitor of that kinase would be used.

  • CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat with This compound or Control Compound A->B C Aliquot cell suspension B->C D Heat aliquots at different temperatures C->D E Lyse cells and separate soluble fraction D->E F Quantify target protein (e.g., Western Blot, ELISA) E->F G Plot melt curves F->G

    Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Detailed Protocol: CETSA® for a Putative Kinase Target

    • Cell Culture: Grow a relevant cell line (e.g., one known to express the target kinase) to ~80% confluency.

    • Compound Treatment: Treat cells with this compound (e.g., at 1, 10, and 50 µM), a known inhibitor of the target kinase (positive control), and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

    • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

    • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or an ELISA-based method.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

  • Data Presentation:

    Table 1: Illustrative CETSA® Data for Putative Target Kinase X

TreatmentApparent Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.5-
This compound (10 µM)56.0+3.5
Known Inhibitor (Alternative) (1 µM)58.2+5.7
Tier 3: Functional Confirmation and Downstream Effects

Confirming that the compound not only binds to the target but also modulates its function is the final and most critical step.[23]

  • Rationale: The choice of functional assay is entirely dependent on the validated target.

    • For a Kinase Target: A cellular assay that measures the phosphorylation of a known downstream substrate of the target kinase is ideal. This could be a Western blot using a phospho-specific antibody or a cell-based ELISA.

    • For a GPCR Target: A second messenger assay (e.g., measuring changes in intracellular cAMP or calcium levels) or a β-arrestin recruitment assay would confirm functional modulation.[17]

  • Comparative Compound: The same well-characterized "alternative" compound used in the CETSA® experiments should be used here to provide a direct comparison of functional activity.

  • Functional_Assay_Workflow cluster_treatment Cell Treatment cluster_stimulation Pathway Stimulation cluster_analysis Analysis A Plate cells and serum-starve B Pre-treat with inhibitors (Test & Control Compounds) A->B C Stimulate with growth factor to activate upstream kinase B->C D Lyse cells C->D E Measure phosphorylation of downstream substrate (p-Substrate) D->E F Normalize to total substrate E->F

    Caption: Functional Kinase Assay Workflow.

  • Data Presentation:

    Table 2: Illustrative Functional Data for Kinase X Inhibition

CompoundConcentration (µM)p-Substrate Level (% of Stimulated Control)
Vehicle-100%
This compound185%
This compound1042%
This compound5015%
Known Inhibitor (Alternative)110%

Synthesizing the Evidence: Building a Target Validation Case

The strength of the evidence for a specific biological target is built upon the convergence of data from these orthogonal assays. A strong case for a target would be:

  • A high-affinity interaction identified in a broad screen (e.g., Kinome scan).

  • A dose-dependent thermal stabilization of the putative target in intact cells (CETSA®).

  • A dose-dependent modulation of the target's downstream signaling pathway in a functional cellular assay.

By comparing the performance of this compound with a known, well-characterized alternative compound at each stage, researchers can benchmark its potency and cellular efficacy.

Conclusion

The process of independently verifying the biological target of a novel compound like this compound is a systematic endeavor that moves from broad screening to specific validation.[1][24] This guide provides a logical and experimentally robust framework for this process. By employing a tiered approach that incorporates unbiased screening, direct target engagement assays like CETSA®, and functional validation, researchers can confidently identify and characterize the mechanism of action of new chemical entities, paving the way for their development as valuable research tools or potential therapeutics.

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A Comparative Benchmarking Guide to the In Vitro Safety Profile of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The early and rigorous assessment of a drug candidate's safety profile is paramount to mitigating downstream risk and attrition in pharmaceutical development. This guide presents a comprehensive framework for benchmarking the in vitro safety of a novel compound, Methyl-(1-thiazol-2-yl-ethyl)-amine. Due to the limited publicly available safety data on this specific molecule, we propose a robust, multi-tiered experimental strategy rather than a retrospective analysis. This strategy is designed to generate foundational safety data by comparing it against three structurally or functionally relevant, commercially available drugs with well-characterized safety profiles: Tizanidine , Meloxicam , and Ritonavir . We will detail the rationale and step-by-step protocols for a battery of essential in vitro safety assays, including those for cytotoxicity, genotoxicity, and organ-specific toxicity, with a focus on hepatotoxicity. The objective is to provide researchers and drug development professionals with a validated, logical workflow to de-risk thiazole-containing compounds and make informed decisions for further development.

Introduction: The Imperative for Early Safety Profiling

This compound is a heterocyclic amine featuring a thiazole ring, a scaffold present in numerous pharmacologically active agents.[1] The thiazole moiety is a versatile building block in medicinal chemistry, contributing to a wide range of biological activities, from anticancer to anti-inflammatory effects.[2][3] However, this structural motif is also associated with potential toxicities, making early, systematic safety evaluation critical.[1] Investigating the potential toxicity of any new drug is a vital prerequisite for its progression to the marketplace.[4]

To establish a meaningful safety benchmark, we have selected three comparator compounds:

  • Tizanidine: A centrally acting α2-adrenergic agonist used for managing spasticity. While not a thiazole, its imidazoline ring is a common bioisostere. Its known adverse effects include dose-related hypotension, sedation, and a risk of hepatotoxicity, providing a relevant benchmark for central nervous system and liver safety.[5][6][7]

  • Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) that contains a thiazole ring. It preferentially inhibits COX-2 over COX-1, which is believed to confer a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8][9] Its well-documented gastrointestinal and cardiovascular risk profile serves as an important reference.[10][11]

  • Ritonavir: An antiretroviral protease inhibitor that also features a thiazole moiety. It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, leading to numerous drug-drug interactions.[12][13] Its use is associated with significant risks, including hepatotoxicity and pancreatitis, making it a benchmark for severe adverse reactions.[14][15]

This guide will outline a strategic approach to assess the foundational safety of this compound relative to these compounds, focusing on core in vitro assays that are fundamental to any preclinical safety assessment package.[16][17]

The Rationale for a Tiered In Vitro Safety Assessment Workflow

A tiered in vitro approach allows for the early, rapid, and cost-effective identification of potential safety liabilities, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing.[16][18] This strategy is designed to first assess broad cytotoxicity, then investigate specific mechanisms of genetic damage, and finally evaluate organ-specific toxicity.

The proposed workflow ensures that resources are focused efficiently, with go/no-go decisions made at each stage based on the emerging safety profile of the test compound relative to the established benchmarks.

G cluster_0 Tier 1: Foundational Viability cluster_1 Tier 2: Genotoxicity Potential cluster_2 Tier 3: Organ-Specific Toxicity cluster_3 Analysis A Cytotoxicity Screening (e.g., MTT/XTT Assay) B Determine IC50 Values A->B Establish concentration range for subsequent assays C Bacterial Reverse Mutation (Ames Test) B->C D In Vitro Mammalian Cell Micronucleus Test B->D E Assess Mutagenicity & Clastogenicity C->E D->E F Hepatotoxicity Assay (e.g., in HepG2 cells) E->F If non-genotoxic G Measure ALT/AST release, Cell Viability F->G H Comparative Safety Profile vs. Benchmarks G->H

Caption: Proposed tiered workflow for in vitro safety assessment.

Detailed Experimental Protocols

The following protocols are foundational methods for a robust preclinical safety assessment. The causality behind these choices lies in their widespread regulatory acceptance and their ability to probe distinct, critical mechanisms of toxicity.

Tier 1: General Cytotoxicity Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the initial screen because it provides a quantitative measure of cell viability and metabolic activity.[19] It assesses the fundamental ability of a compound to kill cells. This assay is based on the reduction of the yellow tetrazolium salt MTT into a purple formazan product by mitochondrial dehydrogenases of metabolically active cells.[20] The resulting data (IC50 value) is crucial for determining the sub-lethal concentration ranges for subsequent, more mechanistic assays like genotoxicity tests.

MTT_Assay cluster_0 Inside Viable Cell Mitochondria MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Purple Formazan (Insoluble) Solubilization Solubilization Step (e.g., DMSO or SDS) Formazan->Solubilization Enzyme->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2 or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (Tizanidine, Meloxicam, Ritonavir) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours. The duration should be chosen based on the expected mechanism and cell doubling time.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Tier 2: Genotoxicity Assessment

Causality: A comprehensive genotoxicity assessment requires evaluating both gene mutations and chromosomal damage, as no single test can detect all relevant genotoxic mechanisms.[22] The Ames test is the gold standard for detecting point mutations, while the micronucleus assay is highly effective at identifying agents that cause chromosomal breaks (clastogenicity) or chromosome loss (aneugenicity).[23] Performing both provides a complementary and more complete picture of a compound's potential to damage genetic material.[22]

Genotoxicity_Strategy cluster_Ames Gene Mutation cluster_Micro Chromosomal Damage compound Test Compound ames Ames Test (Bacterial Reverse Mutation) compound->ames micro Micronucleus Test (Mammalian Cells) compound->micro mutagenicity Detects Mutagenicity (Point Mutations, Frameshifts) ames->mutagenicity result Comprehensive Genotoxicity Profile mutagenicity->result clastogenicity Detects Clastogenicity & Aneugenicity (Chromosome Breaks/Loss) micro->clastogenicity clastogenicity->result

Caption: A dual-assay strategy for comprehensive genotoxicity assessment.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[24]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver homogenate, S9 fraction) to identify compounds that become mutagenic after metabolism.

  • Exposure: Pre-incubate the test compound at several concentrations with the bacterial culture and the S9 mix (if used) for 20-30 minutes.

  • Plating: Mix the culture with molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control.[25]

Protocol 2: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a mammalian cell line (e.g., CHO, V79, TK6) or primary human peripheral blood lymphocytes.

  • Treatment: Treat the cells with at least three concentrations of the test compound (based on cytotoxicity data) for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (1.5-2.0 normal cell cycles) without S9.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, which allows for the identification of cells that have completed one nuclear division. This results in binucleated cells where micronuclei are easily scored.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.[23]

Tier 3: Organ-Specific Toxicity (In Vitro Hepatotoxicity)

Causality: The liver is a primary site of drug metabolism and is a frequent target for drug-induced toxicity.[26] Drug-induced liver injury (DILI) is a major cause of drug failure in both preclinical and clinical stages.[27] Using an in vitro model like primary human hepatocytes or immortalized hepatocyte-like cell lines (e.g., HepG2) provides a human-relevant system to detect early signs of liver damage.[28][29] Key markers of hepatocyte injury, such as the release of liver enzymes (ALT, AST), are standard clinical indicators of DILI.

Protocol: In Vitro Hepatotoxicity Assessment

  • Cell Model: Culture HepG2 cells or, for greater metabolic relevance, primary human hepatocytes in collagen-coated plates.

  • Treatment: Expose the cells to a range of concentrations of the test and comparator compounds for 24-72 hours.

  • Endpoint Measurement:

    • Cell Viability: Perform an MTT or similar viability assay as described in 3.1 to assess overall cytotoxicity in this specific cell type.

    • Enzyme Leakage: Collect the cell culture supernatant and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits. An increase in the release of these enzymes into the medium indicates compromised cell membrane integrity.

    • Albumin Synthesis (Optional): Measure the concentration of albumin in the supernatant via ELISA as a marker of normal hepatocyte function. A decrease can indicate functional impairment.

  • Analysis: Compare the levels of enzyme leakage and changes in cell viability for this compound against the comparator compounds, particularly Tizanidine and Ritonavir, which are known hepatotoxins.[7][14]

Data Interpretation and Comparative Benchmarking

The data generated from these assays should be compiled and analyzed comparatively. The goal is to position the safety profile of the novel compound within the context of known drugs.

Table 1: Illustrative Comparative In Vitro Safety Profile

AssayEndpointThis compound (Hypothetical Data)TizanidineMeloxicamRitonavirInterpretation Guideline
Cytotoxicity IC50 (µM) in HepG2 cells> 100~75> 100~20Higher IC50 is safer.
Ames Test Fold-increase over control (-S9/+S9)< 2x< 2x< 2x< 2xA result > 2x is a positive flag for mutagenicity.
Micronucleus Test Lowest effective concentration (µM)> 100 (Negative)> 100 (Negative)> 100 (Negative)> 100 (Negative)A significant increase in micronuclei indicates chromosomal damage.
Hepatotoxicity ALT Release (% of positive control)15%45%20%80%Lower percentage indicates less membrane damage.

Note: Data for comparator compounds are illustrative and based on their known safety profiles for the purpose of this guide. Actual experimental values must be generated concurrently.

Discussion and Strategic Implications

Based on the hypothetical data presented in Table 1, one might conclude that this compound demonstrates a promising early safety profile. An IC50 greater than 100 µM suggests low general cytotoxicity. Negative results in both the Ames and micronucleus assays would indicate a low risk for genotoxicity. Most importantly, a significantly lower ALT release compared to the known hepatotoxins Tizanidine and Ritonavir would suggest a reduced potential for DILI.

It is crucial to acknowledge the limitations of in vitro systems. They do not fully replicate the complex physiology of a whole organism, including multi-organ interactions and long-term exposure effects.[30] However, a favorable in vitro profile, particularly when benchmarked against relevant drugs, provides strong justification to advance a compound to the next stage of preclinical development, which would include in vivo toxicology studies in rodent and non-rodent species.[17]

Conclusion

This guide provides a scientifically grounded and logical framework for conducting a foundational in vitro safety assessment of this compound. By employing a tiered approach that evaluates cytotoxicity, genotoxicity, and hepatotoxicity, and by benchmarking the results against well-characterized drugs like Tizanidine, Meloxicam, and Ritonavir, researchers can build a robust, comparative safety profile. This strategy enables early, data-driven decision-making, helping to prioritize compounds with a higher probability of success and contributing to the development of safer medicines.

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A Guide to the Secondary Laboratory Replication of In Vitro Findings for Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Dopamine D2 Receptor Agonism

Abstract

The rigorous validation of initial in vitro findings is a cornerstone of robust drug discovery and development. This guide provides a comprehensive framework for the replication of purported agonist activity of the novel compound, Methyl-(1-thiazol-2-yl-ethyl)-amine, at the Dopamine D2 Receptor (D2R). We present a detailed comparative study, outlining the necessary protocols to verify these findings against a well-characterized D2R agonist, Bromocriptine. This document serves as a technical manual for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating systems, and data integrity to ensure reproducible and trustworthy results.

Introduction: The Imperative of Scientific Replication

The journey from a promising hit compound to a viable drug candidate is paved with systematic validation. A primary in vitro finding, while exciting, must be independently replicated to confirm its validity and establish a solid foundation for further investigation. This guide addresses the critical process of secondary laboratory validation, focusing on a hypothetical novel compound, this compound (hereinafter "Compound M").

Initial research has suggested that Compound M acts as an agonist at the Dopamine D2 Receptor (D2R), a G protein-coupled receptor (GPCR) crucial in various neurological processes and a key target for therapies against disorders like Parkinson's disease and schizophrenia.[1] D2R is canonically coupled to the Gαi/o class of G proteins.[1] Agonist binding to D2R activates these G proteins, which in turn inhibit the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[1][2]

This guide will provide the detailed methodology to:

  • Confirm the agonist activity of Compound M on the D2R.

  • Quantify its potency (EC50) and efficacy in a cellular context.

  • Objectively compare its performance against the established D2R agonist, Bromocriptine.[3][4]

  • Utilize a known D2R antagonist, Haloperidol, to ensure the observed effects are specifically mediated by the D2 receptor.[5][6]

By following this guide, a secondary laboratory can independently and rigorously assess the initial claims, contributing to the collective confidence in the compound's biological activity.

Foundational Concepts: D2R Signaling and Assay Rationale

To replicate the findings, it is essential to understand the underlying mechanism. The D2R signaling pathway provides the basis for our primary assay.

The Gαi-Coupled D2R Signaling Cascade

Activation of the D2R by an agonist initiates an intracellular signaling cascade. This process is fundamental to the design of a robust validation study.

D2R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gαi/βγ Protein (Inactive) D2R->Gi 2. Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP 5. Conversion Blocked Agonist Compound M / Bromocriptine Agonist->D2R 1. Binds Gi_active Gαi-GTP (Active) Gi->Gi_active 3. Dissociates Gi_active->AC ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response 6. Modulates Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: cAMP Assay cluster_analysis Phase 3: Data Analysis A1 Culture HEK293 cells stably expressing human D2R A3 Seed cells into 384-well assay plates A1->A3 A2 Prepare stock solutions: - Compound M - Bromocriptine (Agonist Control) - Haloperidol (Antagonist Control) A2->A3 B1 Dose-Response (Agonist Mode): Treat cells with serial dilutions of Compound M or Bromocriptine A3->B1 B2 Antagonist Challenge: Pre-treat cells with Haloperidol, then add Compound M (at EC80) A3->B2 B3 Induce cAMP production with Forskolin B1->B3 B2->B3 C3 Calculate IC50 for antagonist B2->C3 B4 Lyse cells & perform luminescent cAMP detection (e.g., cAMP-Glo™) B3->B4 C1 Generate dose-response curves B4->C1 C2 Calculate EC50 for agonists C1->C2 C4 Compare potency and efficacy of Compound M vs. Bromocriptine C2->C4

Caption: Workflow for secondary laboratory validation.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for reproducibility.

Materials and Reagents
  • Cell Line: HEK293 cell line stably expressing the human Dopamine D2 Receptor (e.g., from ATCC, GenScript). [7][8]* Culture Medium: DMEM, 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotic (e.g., G418 or Puromycin). [9][10]* Test Compounds:

    • This compound (Compound M)

    • Bromocriptine mesylate (Reference Agonist, e.g., from Abcam). * Haloperidol (Reference Antagonist, e.g., from Sigma-Aldrich). [11]* Assay Reagents:

    • Forskolin (Adenylyl cyclase activator)

    • cAMP-Glo™ Assay Kit (Promega) or similar luminescent/fluorescent cAMP detection system. [12][13] * Sterile PBS, Trypsin-EDTA.

Protocol 1: Cell Culture and Plating

Causality: Maintaining healthy, sub-confluent cells is critical as cell stress or over-confluence can alter receptor expression and signaling, leading to artifactual results. Using a low passage number ensures genetic stability. [9]

  • Culture Maintenance: Culture the D2R-HEK293 cells in T75 flasks at 37°C in a humidified 5% CO2 atmosphere.

  • Sub-culturing: Passage cells at 80-90% confluency. Do not exceed 20 passages.

  • Cell Plating: On the day before the assay, trypsinize the cells and resuspend in fresh medium. Perform a cell count and assess viability (should be >95%).

  • Seeding: Seed the cells into a white, clear-bottom 384-well plate at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate for 18-24 hours.

Protocol 2: cAMP Inhibition Assay

Causality: This functional assay measures the direct consequence of Gαi activation. [14]Forskolin is used to artificially raise intracellular cAMP levels to create a robust signal window, making the inhibitory effect of a D2R agonist easily detectable. [14]The luminescent readout is highly sensitive and quantitative. [12]

  • Compound Preparation: Prepare 10 mM stock solutions of Compound M, Bromocriptine, and Haloperidol in DMSO. Perform serial dilutions in assay buffer (e.g., PBS with 0.1% BSA) to create a 10-point dose-response range (e.g., 100 µM to 1 pM).

  • Agonist Mode Treatment:

    • Add 5 µL of the diluted Compound M or Bromocriptine to the appropriate wells.

    • Add 5 µL of assay buffer with equivalent DMSO concentration to control wells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Treatment (for specificity check):

    • Add 2.5 µL of Haloperidol (at a final concentration of ~10 µM) or buffer to the designated wells.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of Compound M at a concentration that gives ~80% of its maximal response (EC80, determined from the agonist mode experiment).

    • Incubate for 30 minutes at room temperature.

  • cAMP Induction: Add 5 µL of Forskolin solution (final concentration typically 1-10 µM, must be optimized) to all wells to stimulate adenylyl cyclase. Incubate for 15-30 minutes.

  • Detection:

    • Following the manufacturer's protocol (e.g., cAMP-Glo™), add 20 µL of cAMP Detection Solution (containing cell lysis buffer) and incubate for 20 minutes. [12] * Add 40 µL of Kinase-Glo® Reagent to terminate the reaction and generate a luminescent signal. Incubate for 10 minutes. [12]6. Readout: Measure luminescence on a plate reader.

Data Analysis and Expected Outcomes

Data should be analyzed using a four-parameter logistic regression model to generate dose-response curves and calculate key parameters.

Data Presentation

Results should be summarized in clear, comparative tables.

Table 1: Comparative Agonist Activity at the Dopamine D2 Receptor

Compound Type Potency (EC50, nM) Efficacy (% of Bromocriptine)
Bromocriptine Reference Agonist Expected: 5-20 100%

| Compound M | Test Compound | To be determined | To be determined |

Note: Expected EC50 for Bromocriptine is based on typical literature values, but should be confirmed in-house. Table 2: Antagonist Confirmation of D2R-Mediated Activity

Condition Expected Outcome Interpretation
Compound M (at EC80) Decreased Luminescence (Low cAMP) Agonist effect confirmed.

| Compound M + Haloperidol | High Luminescence (High cAMP) | Effect is blocked, confirming D2R specificity. |

Interpretation of Results
  • Potency (EC50): The concentration of an agonist that gives 50% of the maximal response. A lower EC50 value indicates higher potency. The replication is successful if Compound M produces a dose-dependent decrease in cAMP. Its potency relative to Bromocriptine will classify it as more potent, less potent, or equipotent.

  • Efficacy (Emax): The maximum response a compound can produce. If Compound M achieves the same maximal inhibition of cAMP as Bromocriptine, it is a full agonist. If its maximal effect is lower, it is a partial agonist.

  • Specificity: If Haloperidol, a D2R-specific antagonist, reverses the effect of Compound M, it provides strong evidence that the compound's activity is mediated through the D2 receptor. [15]

Conclusion: A Framework for Trustworthy Science

The successful replication of in vitro findings in a secondary laboratory is a non-negotiable step in the validation of a new chemical entity. By employing the detailed protocols and comparative framework outlined in this guide, researchers can independently verify the D2R agonist activity of this compound. This process of rigorous, objective comparison against established reference compounds ensures that only the most robust and reliable findings are advanced in the drug discovery pipeline, ultimately upholding the principles of scientific integrity and accelerating the development of novel therapeutics.

References

  • Title: Bromocriptine - StatPearls - NCBI Bookshelf Source: National Institutes of Health URL: [Link]

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  • Title: Is haloperidol a dopamine antagonist? Source: Dr.Oracle URL: [Link]

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  • Title: Bromocriptine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: National Institutes of Health URL: [Link]

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  • Title: The effects of haloperidol on dopamine receptor gene expression Source: PubMed URL: [Link]

  • Title: Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands Source: National Institutes of Health URL: [Link]

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Comparative study of the pharmacokinetic properties of Methyl-(1-thiazol-2-yl-ethyl)-amine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of a parent thiazole compound, designated as MTE-Parent , and its structural analogs. Thiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these compounds is a critical step in the drug discovery and development process, as it directly influences their efficacy, safety, and dosing regimen.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the experimental workflows and data interpretation necessary to build a robust pharmacokinetic profile, enabling data-driven decisions in lead optimization and candidate selection. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Intestinal Absorption: The Caco-2 Permeability Assay

A crucial determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model that predicts human intestinal absorption.[7][8][9] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8] By measuring the rate of compound transport across this monolayer, we can estimate its in vivo absorption potential.[7][8]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer.[7][8]

  • Compound Preparation: Test compounds (MTE-Parent and its analogs) are dissolved in a suitable vehicle, typically DMSO, and then diluted in transport buffer to the final desired concentration.

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers.

    • The apical chamber is filled with the dosing solution containing the test compound.

    • The basolateral chamber is filled with fresh transport buffer.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at predetermined time points.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, the process is reversed. The dosing solution is added to the basolateral chamber, and samples are collected from the apical chamber.[7]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, such as LC-MS/MS.[10]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify compounds that may be subject to active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] An efflux ratio greater than 2 suggests the involvement of active efflux.[7]

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer start->culture prep_compound Prepare dosing solution of test compound culture->prep_compound add_compound_A_B Add compound to Apical side prep_compound->add_compound_A_B add_compound_B_A Add compound to Basolateral side prep_compound->add_compound_B_A incubate_A_B Incubate at 37°C add_compound_A_B->incubate_A_B sample_A_B Sample from Basolateral side incubate_A_B->sample_A_B quantify Quantify compound concentration by LC-MS/MS sample_A_B->quantify incubate_B_A Incubate at 37°C add_compound_B_A->incubate_B_A sample_B_A Sample from Apical side incubate_B_A->sample_B_A sample_B_A->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caco-2 Permeability Assay Workflow
Comparative Data: Intestinal Permeability
CompoundPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux RatioPredicted Absorption
MTE-Parent 5.212.82.5Moderate to Low
Analog A 15.116.51.1High
Analog B 1.820.711.5Low (Efflux Substrate)
Analog C 8.99.21.0Moderate to High

Distribution: Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin.[11] This binding is reversible, and only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and interact with its target.[12][13] Therefore, determining the extent of plasma protein binding (PPB) is essential for understanding a drug's distribution and efficacy.[11][12] The Rapid Equilibrium Dialysis (RED) assay is a common and reliable method for this purpose.[12][13]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Device Preparation: A RED device plate with semi-permeable membranes is used.

  • Compound Spiking: The test compounds are spiked into plasma from the desired species (e.g., human, mouse, rat).

  • Dialysis Setup: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.[11][12]

  • Equilibration: The plate is incubated at 37°C for several hours with shaking to allow the unbound compound to reach equilibrium across the membrane.[11][12][13]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[12][13]

  • Matrix Matching and Analysis: The samples are matrix-matched, and the proteins are precipitated. The concentration of the compound in both chambers is then determined by LC-MS/MS.[13]

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

RED_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spike Spike test compound into plasma add_plasma Add spiked plasma to one chamber of RED device spike->add_plasma add_buffer Add buffer to the other chamber add_plasma->add_buffer incubate Incubate at 37°C to reach equilibrium add_buffer->incubate sample Sample from both plasma and buffer chambers incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Fraction Unbound (fu) quantify->calculate Metabolic_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_microsomes Prepare liver microsomes and NADPH regenerating system incubate Incubate compound with microsomes at 37°C prep_microsomes->incubate prep_compound Prepare test compound solution prep_compound->incubate sample Take samples at multiple time points incubate->sample terminate Terminate reaction with cold acetonitrile sample->terminate quantify Quantify remaining parent compound by LC-MS/MS terminate->quantify calculate Calculate t½ and Intrinsic Clearance quantify->calculate inVivo_PK_Workflow cluster_in_life In-Life Phase cluster_analysis Analysis Phase dose Dose compound to rodents (IV and PO) sample Collect blood samples at various time points dose->sample process Process blood to obtain plasma sample->process quantify Quantify drug concentration in plasma by LC-MS/MS process->quantify calculate Calculate PK parameters (Cmax, AUC, t½, F%) quantify->calculate

In Vivo Pharmacokinetic Study Workflow
Comparative Data: In Vivo Pharmacokinetics (Rat Model, Oral Dosing)
CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Bioavailability (F%)
MTE-Parent 3501.012503.525
Analog A 8900.541004.275
Analog B 502.02801.85
Analog C 6201.028506.155

Structure-Pharmacokinetic Relationship and Discussion

The comparative data presented reveals critical insights into the structure-pharmacokinetic relationships of the MTE compound series:

  • Analog A demonstrates a significantly improved pharmacokinetic profile compared to MTE-Parent. Its high permeability, low efflux, high fraction unbound, metabolic stability, and high oral bioavailability make it a promising candidate for further development. The structural modifications in Analog A likely reduced its recognition by efflux transporters and metabolic enzymes.

  • Analog B exhibits poor pharmacokinetic properties. It is a strong substrate for efflux transporters, as indicated by the high efflux ratio in the Caco-2 assay. This, combined with its high plasma protein binding and rapid metabolism, results in very low oral bioavailability. These characteristics would likely lead to its deprioritization.

  • Analog C shows a moderately good profile, with improvements over the parent compound in several areas, including bioavailability and metabolic stability. It represents a viable backup candidate or a starting point for further optimization.

Conclusion

This guide outlines a systematic approach to evaluating the pharmacokinetic properties of Methyl-(1-thiazol-2-yl-ethyl)-amine and its analogs, a process applicable to a wide range of thiazole-based drug candidates. By employing a suite of robust in vitro and in vivo assays, researchers can build a comprehensive ADME profile. This allows for the early identification of pharmacokinetic liabilities and facilitates the rational design of molecules with improved drug-like properties, ultimately increasing the probability of success in clinical development.

References

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  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future medicinal chemistry, 3(16), 2063-2077.
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  • AxisPharm. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]

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  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Stepkowski, T., & Yam, M. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Optimization in Drug Discovery (pp. 235-251). Humana Press.
  • Stepkowski, T., & Yam, M. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 929, 235–251.
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  • Al-Ghorbani, M., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1301, 137357.
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  • Al-Suhaimi, K. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules (Basel, Switzerland), 28(16), 5980.
  • El-Sayed, N. N. E., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific reports, 13(1), 1083.
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  • Sanjeeva, M., et al. (2009). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Iranian Journal of Pharmaceutical Research, 8(4), 267-273.
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Assessing the selectivity of Methyl-(1-thiazol-2-yl-ethyl)-amine for its intended molecular target

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Selectivity Profiling: The Case of Methyl-(1-thiazol-2-yl-ethyl)-amine

In the landscape of modern drug discovery, the development of a potent and effective therapeutic agent is intrinsically linked to its selectivity. An ideal drug candidate should exhibit high affinity for its intended molecular target while minimizing interactions with other biomolecules to reduce the potential for off-target effects and associated toxicities. This guide provides an in-depth, practical framework for assessing the selectivity of a novel compound, using this compound as a case study.

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently found in the core structure of potent protein kinase inhibitors.[1][2] Molecules like Dasatinib and Alpelisib, which contain a thiazole moiety, have demonstrated significant clinical success by targeting specific kinases involved in cancer progression.[1] Given this precedent, we will hypothesize that this compound has been designed to inhibit a specific, hypothetical protein kinase, which we will refer to as "Kinase X."

This guide will walk you through a multi-tiered experimental approach, from broad, in vitro screening to target engagement validation in a cellular context. We will not only detail the protocols but also explore the scientific rationale behind each experimental choice, empowering you to design robust and self-validating selectivity studies.

Part 1: Foundational Selectivity Assessment - Large-Panel Biochemical Screening

The first step in understanding a compound's selectivity is to cast a wide net. Large-scale kinase panels, often encompassing hundreds of distinct kinases, provide a panoramic view of the compound's activity across the kinome.[3][4] These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

The choice of ATP concentration in these assays is a critical experimental parameter.[5] Screening at the ATP concentration equivalent to the Michaelis constant (Km) for each kinase allows for a direct comparison of the inhibitor's intrinsic affinity.[5] However, since intracellular ATP levels are typically much higher (in the millimolar range), performing a secondary screen at a high, fixed ATP concentration (e.g., 1 mM) can provide a more physiologically relevant measure of potential cellular activity.[4][6]

Experimental Workflow: Radiometric Kinase Inhibition Assay

Radiometric assays, such as the HotSpot™ assay, are considered a gold standard due to their direct measurement of phosphate transfer and high sensitivity.[3][6] They track the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate.

cluster_prep Assay Preparation cluster_reaction Reaction & Quenching cluster_detection Detection & Analysis prep1 Dispense Compound (10-point serial dilution) & DMSO controls to 384-well plate prep2 Add Kinase, Substrate, & Cofactors prep1->prep2 prep3 Add [γ-33P]ATP to initiate reaction prep2->prep3 incubate Incubate at RT (e.g., 60 minutes) prep3->incubate Start Reaction quench Spot reaction mixture onto filter membrane to stop incubate->quench wash Wash membrane to remove unincorporated [γ-33P]ATP quench->wash detect Quantify incorporated 33P using scintillation counter wash->detect analyze Calculate % Inhibition & determine IC50 values detect->analyze

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Protocol: Kinase Panel Screening (HotSpot™ Assay Model)
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 1000X concentration (e.g., 1 mM for a top final concentration of 1 µM).

  • Plate Preparation: Using an acoustic liquid handler, dispense 50 nL of the compound dilutions and DMSO vehicle controls into a 384-well polypropylene plate.[7]

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase-specific buffer, required cofactors, and the peptide or protein substrate.

  • Enzyme Addition: Add 10 µL of the reaction mixture containing the specific protein kinase to each well. Allow the compound and enzyme to pre-incubate for 10 minutes at room temperature.

    • Senior Application Scientist's Note: This pre-incubation step is crucial for identifying slow-binding inhibitors, where the inhibitory effect is not immediate.

  • Initiation of Reaction: Add 10 µL of a solution containing MgCl₂ and [γ-33P]ATP at a concentration corresponding to the Km,ATP of the specific kinase.

  • Reaction Incubation: Incubate the plate for 1-2 hours at room temperature. The exact time should be within the determined linear range of the enzymatic reaction.

  • Quenching: Stop the reaction by spotting 10 µL of the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.

  • Washing: Thoroughly wash the filter membranes to remove unreacted [γ-33P]ATP.

  • Detection: Measure the amount of incorporated 33P using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls for each concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Data Interpretation: Hypothetical IC₅₀ Results

The output of this screen is a table of IC₅₀ values. A highly selective compound will have a low IC₅₀ for the intended target (Kinase X) and significantly higher IC₅₀ values for other kinases.

Kinase TargetIC₅₀ (nM) @ ATP = KmComments
Kinase X (Intended Target) 15 Potent inhibition observed.
Kinase A (Family Member)85Moderate off-target activity.
Kinase B (Family Member)350Weak off-target activity.
Kinase C (Unrelated)> 10,000No significant activity.
Kinase D (Unrelated)8,500No significant activity.

Part 2: Orthogonal Validation - Cellular Target Engagement

While biochemical assays are excellent for initial screening, they do not confirm that a compound can enter a cell and bind to its target in a complex intracellular environment.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement in intact cells or cell lysates.[8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9][10]

Experimental Workflow: The Cellular Thermal Shift Assay (CETSA)

cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Fraction cells Culture cells expressing Kinase X treat Treat cells with Compound or Vehicle (DMSO) cells->treat harvest Harvest and wash cells treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) in a thermocycler aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect wb Analyze for Kinase X levels via Western Blot or ELISA collect->wb plot Plot % Soluble Protein vs. Temperature to create melt curve wb->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Kinase X
  • Cell Culture and Treatment: Culture a cell line known to express the target Kinase X to ~80% confluency. Treat the cells with a high concentration of this compound (e.g., 100x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.[11]

  • Cell Harvesting: Harvest the cells, wash with PBS to remove excess compound, and resuspend in a suitable buffer, often containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[11]

    • Senior Application Scientist's Note: A critical control is an unheated sample, which represents 100% soluble protein.

  • Cell Lysis: Lyse the cells to release their contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[9]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Protein Detection: Analyze the amount of soluble Kinase X remaining at each temperature using a specific detection method. Western blotting is a common and robust choice.

  • Data Analysis: Quantify the band intensity from the Western blot for each temperature point. Normalize the data to the unheated control (100% soluble). Plot the percentage of soluble Kinase X as a function of temperature for both the vehicle- and compound-treated samples. The shift in the midpoint of the melting curve (Tm) indicates target stabilization.

Data Interpretation: Hypothetical CETSA Results

A positive result in a CETSA experiment is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" is direct evidence of the compound binding to and stabilizing Kinase X inside the cell.

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.1°C-Baseline thermal stability.
This compound (1 µM) 56.3°C +4.2°C Clear target engagement in cells.

Part 3: Advanced Selectivity Insights - Competitive Binding & Kinetic Profiling

For a comprehensive understanding, it's beneficial to employ an orthogonal method that measures direct binding rather than enzymatic inhibition. Furthermore, understanding the kinetics of the binding—how quickly the compound associates and dissociates from its targets—can provide deeper insights into its mechanism of action and potential for in vivo efficacy.[12]

Competitive Binding Assays

Platforms like DiscoveRx's KINOMEscan™ utilize a competitive binding assay format.[13] In this system, the compound of interest is tested for its ability to displace a known, tagged ligand from the kinase's active site. The amount of kinase captured on a solid support is proportional to the amount of tagged ligand that remains bound, thus providing a readout of the test compound's binding affinity (expressed as a dissociation constant, Kd).

cluster_no_inhibitor cluster_with_inhibitor kinase Kinase X ligand Tagged Ligand compound Test Compound (M-thiazol-amine) bead Immobilized Support k1->b1 Binds l1->k1 b1->result1 k2->b2 Binds c2->k2 b2->result2

Caption: Principle of a competitive binding assay for kinase selectivity.

Kinetic Selectivity

Characterizing the association (kon) and dissociation (koff) rates provides a temporal dimension to selectivity.[12] A compound with a slow koff (long residence time) at its intended target and a fast koff at off-targets may exhibit a more durable therapeutic effect with fewer side effects, even if the equilibrium affinities (Kd) are similar.[12] Techniques like Surface Plasmon Resonance (SPR) or TR-FRET-based kinetic assays can be employed for these measurements.[14]

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from biochemical, cellular, and binding assays, a comprehensive selectivity profile for this compound emerges.

Assay TypeMetricKinase X (Target)Kinase A (Off-Target)Key Insight
BiochemicalIC₅₀ (nM)1585Potent enzymatic inhibition of target. 5.7-fold selectivity over Kinase A.
BindingKd (nM)25150Confirms direct binding. 6-fold selectivity. Good correlation with IC₅₀.
CellularΔTm (°C)+4.2+0.5Strong target engagement in cells. Minimal engagement with Kinase A at the tested concentration.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
  • Do, H. T., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances.
  • BMG LABTECH. (2020). Kinase assays.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Wikipedia. (n.d.). Ritanserin.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Biosynth. (n.d.). Methyl[2-(1,3-thiazol-2-yl)ethyl]amine.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Aouad, M. R., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • ResearchGate. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • KinomeMETA. (2022). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research.
  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (2018). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates.
  • PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.
  • Oncolines B.V. (n.d.). Kinome Profiling.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Nature Biotechnology. (2007). A quantitative analysis of kinase inhibitor selectivity.
  • Journal of Biological Chemistry. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics.
  • Journal of Medicinal Chemistry. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2.
  • NCBI Bookshelf. (2012). Assay Development for Protein Kinase Enzymes.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of Methyl-(1-thiazol-2-yl-ethyl)-amine. As a compound frequently utilized in synthetic chemistry and drug development, its thiazole and amine moieties necessitate a rigorous approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and laboratory managers, offering a framework built on scientific principles and established safety protocols.

Core Principle: Hazard Identification and Waste Classification

This compound must be managed as hazardous chemical waste . This classification is not merely procedural but is grounded in the inherent chemical properties of its constituent functional groups.

  • The Thiazole Ring: Thiazole and its derivatives are recognized as hazardous substances.[1] They can be flammable, irritating to the skin and respiratory system, and pose a risk of serious eye damage.[1] Accidental ingestion of related compounds may be harmful.[1]

  • The Amine Group: Aliphatic amines are often corrosive, flammable, and toxic.[2] They require careful handling and storage to prevent hazardous reactions and exposure.[3]

  • Regulatory Framework: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Given the properties of its components, this compound waste falls squarely within this regulatory framework, mandating its disposal through a certified hazardous waste stream.

Table 1: Hazard Profile and Precautionary Synopsis

Hazard TypeClassification & DescriptionRequired Precautions & PPE
Acute Toxicity (Oral) Harmful if swallowed.[1][6]Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.
Skin Corrosion/Irritation May cause skin irritation.[1][7][8] Prolonged contact should be avoided.Wear nitrile or other chemically resistant gloves. Use a standard laboratory coat.
Serious Eye Damage Poses a risk of serious eye irritation or damage.[1][7][8]Always wear ANSI-rated safety glasses or chemical splash goggles.
Respiratory Irritation Vapors may be irritating to the respiratory system.[1][8]Handle within a certified chemical fume hood to minimize inhalation exposure.
Flammability Potentially flammable.[1]Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.[9]

Operational Protocol: Waste Collection and On-Site Accumulation

Proper disposal begins at the point of generation. Adherence to a systematic collection protocol is critical to prevent accidental releases and ensure the waste is properly characterized for final disposal.

Step-by-Step Waste Collection Procedure
  • Select Appropriate PPE: Before handling the chemical or its waste, don the following Personal Protective Equipment (PPE):

    • Chemical splash goggles.

    • Chemically resistant gloves (nitrile is a common choice, but consult your institution's specific glove compatibility chart).

    • A flame-resistant laboratory coat.

  • Designate a Waste Container:

    • Compatibility is Key: Use a container made of compatible material, such as high-density polyethylene (HDPE) or borosilicate glass. The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[5]

    • Never Use Laboratory Glassware: Do not use beakers, flasks, or other volumetric glassware for waste accumulation.[5]

    • Empty Original Containers: An empty, original product container can be an excellent choice for waste accumulation, provided it is properly relabeled.

  • Segregate the Waste Stream:

    • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids, which could trigger a hazardous reaction.

    • It is best practice to collect it as a dedicated waste stream or with other compatible non-halogenated organic wastes.

  • Label the Container Correctly and Immediately:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly state the words "Hazardous Waste." [10]

    • The full chemical name, "this compound," must be written out. Avoid abbreviations or formulas.

    • Indicate the primary hazards using words or pictograms (e.g., "Toxic," "Irritant").

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central facility location.[10][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: A maximum of 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[11] For certain acutely toxic wastes (P-listed), the limit is much lower (1 quart).[11]

  • Container Management: The waste container must be kept tightly closed at all times except when waste is being added.[9] This is a critical step to prevent the release of vapors.

Disposal Pathway: From Laboratory to Final Disposition

The journey of hazardous waste from the lab to its final treatment is governed by strict regulations. The process ensures that the material is handled safely by trained professionals and destroyed in an environmentally responsible manner.

WasteDisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility & Contractor Logistics gen Waste Generation (Point of Use) collect Step 1: Collect in Compatible Container gen->collect label_node Step 2: Label Container 'Hazardous Waste' collect->label_node saa Step 3: Store in SAA (Keep Closed) label_node->saa full Container is Full or Ready for Removal saa->full pickup Step 4: Request Pickup by EHS/EH&S full->pickup transport Step 5: Transport by Licensed Contractor pickup->transport disposal Step 6: Final Disposal transport->disposal incineration High-Temperature Incineration disposal->incineration Preferred Method

Sources

Comprehensive Safety and Handling Guide for Methyl-(1-thiazol-2-yl-ethyl)-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl-(1-thiazol-2-yl-ethyl)-amine. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and data from structurally related compounds.

Hazard Assessment and Risk Mitigation

The primary hazards associated with handling amine and thiazole compounds include:

  • Skin and Eye Contact: Many amines and thiazole derivatives are known to be irritants and may cause serious eye damage.[1][2][3]

  • Inhalation: Vapors or aerosols can be irritating to the respiratory system.[2][4][5]

  • Ingestion: Accidental ingestion may be harmful.[2][6][7]

To mitigate these risks, a multi-layered approach to safety is required, encompassing engineering controls, administrative controls, and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A thorough PPE regimen is the cornerstone of safe handling. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.[8][9]Protects against splashes and vapors. Standard safety glasses are insufficient.
Skin and Body Protection Chemical-resistant lab coat or coveralls, and appropriate footwear.[5][8]Provides a barrier against accidental spills. Ensure clothing is fully buttoned.
Hand Protection Nitrile or neoprene gloves.[8][10]These materials generally offer good resistance to a range of chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double gloving is recommended for extended operations.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]Minimizes inhalation of potentially harmful vapors.

Experimental Workflow: Safe Handling and Disposal

The following diagram and step-by-step guide outline the procedural workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_quench Quench Reaction and Neutralize Waste handle_reaction->cleanup_quench Complete Experiment cleanup_dispose Dispose of Waste in Designated Container cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_dispose->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all manipulations of the compound, including weighing and transferring, within the fume hood.[4]

    • Use spark-proof tools and equipment, as some organic compounds can be flammable.[3]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[11]

  • Cleanup and Disposal:

    • All waste materials should be considered hazardous and disposed of in a designated, labeled waste container.[2][11] Do not pour chemical waste down the drain.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Doff PPE in the correct order to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.[9][11]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][11]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search.
  • SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management.
  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
  • Safety D
  • Safety data sheet. (2019, November 6). Thor Specialities (UK) LTD.
  • SAFETY DATA SHEET. (2010, March 29). Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET. (2024, March 26). Fisher Scientific.
  • Material Safety Data Sheet. (2021, November 25).
  • SAFETY DATA SHEET. (2025, June 2). TCI Chemicals.
  • Methyl[2-(1,3-thiazol-2-yl)ethyl]amine | 152483-10-8 | CGA48310. (n.d.). Biosynth.
  • SAFETY D
  • Safety Data Sheet for Thiazole orange CAS 107091-89-4 (Cat No. 17518). (n.d.).
  • Thiazole. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
  • Thiazole Orange-SDS-MedChemExpress. (n.d.). MedChemExpress.
  • Chemical resistant gloves. (n.d.). Kerbl.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Ansell.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.